tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUGFBYCRGFMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Abstract
This guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and materials science. The primary synthetic route discussed is the Friedel-Crafts acylation of N-Boc-aniline. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Strategic Importance
This compound is a bifunctional molecule of significant value in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, while the α-chloroacetyl moiety provides a reactive electrophilic site. This structural arrangement makes it an ideal building block for introducing a protected aniline core that contains a versatile chemical handle. The chloroacetyl group is readily susceptible to nucleophilic substitution, allowing for the covalent linkage of this fragment to a wide array of molecular scaffolds.[1] This property is extensively leveraged in the development of targeted therapeutics, particularly kinase inhibitors, where the chloroacetyl group can act as a warhead to form a covalent bond with a cysteine residue in the target protein's active site.
The synthesis of this intermediate is primarily achieved through a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.[2][3] This method is reliable, scalable, and utilizes readily available starting materials, making it the preferred route in both academic and industrial settings.
The Synthetic Pathway: Friedel-Crafts Acylation
The core of this synthesis involves the reaction of N-Boc-aniline with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The N-Boc-amino group is an activating, ortho-, para-director. Due to steric hindrance from the bulky Boc group, the acylation reaction is highly regioselective, predominantly occurring at the para-position of the aromatic ring.
Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism for electrophilic aromatic substitution.[4]
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.
-
Electrophilic Attack: The electron-rich aromatic ring of N-Boc-aniline attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring through resonance.
-
Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts the proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (though it remains complexed to the product).
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Friedel-Crafts acylation of activated anilides.[2][5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| tert-Butyl (4-aminophenyl)carbamate | 208.26 | 10.0 g | 48.0 mmol | 1.0 |
| Chloroacetyl chloride | 112.94 | 5.2 mL | 64.8 mmol | 1.35 |
| Aluminum chloride (anhydrous) | 133.34 | 14.4 g | 108.0 mmol | 2.25 |
| Dichloromethane (DCM, anhydrous) | - | 200 mL | - | - |
| Hydrochloric acid (1 M aq.) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 100 mL | - | - |
| Brine (Saturated NaCl aq.) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-Butyl (4-aminophenyl)carbamate (10.0 g, 48.0 mmol) and 200 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the resulting solution to 0 °C in an ice-water bath. Slowly add anhydrous aluminum chloride (14.4 g, 108.0 mmol) in portions over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C. A thick slurry will form.
-
Acylating Agent Addition: Add chloroacetyl chloride (5.2 mL, 64.8 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding 100 mL of 1 M HCl. This will decompose the aluminum complexes and should be done in a well-ventilated fume hood as HCl gas may evolve.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an off-white solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Scientific Rationale and Process Optimization
-
Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are required. The first equivalent coordinates with the carbonyl oxygen of the Boc group, and the second coordinates with the carbonyl of the chloroacetyl chloride to generate the acylium ion.[2] The excess helps drive the reaction to completion.
-
Anhydrous Conditions: Aluminum chloride reacts exothermically and violently with water. All glassware must be flame- or oven-dried, and anhydrous solvents are essential to prevent deactivation of the catalyst and ensure high yields.[6]
-
Temperature Control: The initial addition of AlCl₃ and chloroacetyl chloride is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions, such as polysubstitution or degradation of the starting material.[7]
-
Quenching Procedure: The quenching step must be performed slowly and at low temperatures. The hydrolysis of the aluminum complexes is highly exothermic and can cause the low-boiling DCM to boil vigorously if not controlled.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~6.8 (br s, 1H, NH), 4.6 (s, 2H, CH₂Cl), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O, ketone), ~152 (C=O, carbamate), ~143, ~131, ~129, ~118 (Ar-C), ~81 (quaternary C), ~45 (CH₂Cl), ~28 (CH₃) |
| Mass Spec (ESI+) | m/z: 286.1 [M+H]⁺, 308.1 [M+Na]⁺ |
Safety and Handling
It is imperative to conduct a thorough risk assessment before beginning this synthesis. The following hazards are of primary concern:
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator. Causes severe skin and eye burns. Reacts with water to produce HCl gas. Must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[8]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Inhalation of dust can cause respiratory irritation. Handle in a fume hood and avoid contact with moisture.[6]
-
Dichloromethane (DCM): A volatile solvent with potential health risks. Handle in a well-ventilated area or fume hood.[9]
-
General Precautions: Always wear appropriate PPE. Ensure that an eyewash station and safety shower are readily accessible.[9] The quenching process, in particular, should be performed with caution behind a safety shield.
Conclusion
The Friedel-Crafts acylation of N-Boc-aniline provides an efficient and highly regioselective route to this compound. Careful control of reaction parameters, particularly temperature and moisture, is paramount for achieving high yields and purity. The resulting product is a valuable intermediate for further chemical elaboration, especially in the field of medicinal chemistry. This guide provides the necessary technical details and scientific rationale to empower researchers to perform this synthesis safely and effectively.
References
-
Organic Syntheses Procedure. (n.d.). Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses. Retrieved from [Link]
-
Cole-Parmer. (n.d.). tert.-Butyl chloroacetate, 97% Material Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (4-(chloromethyl)phenyl)carbamate. PubChem. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (4-aminophenyl)carbamate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]
-
Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: this compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a potent electrophilic α-chloroacetyl group and a latent nucleophilic aniline protected by a tert-butoxycarbonyl (Boc) group. This unique combination allows for sequential, orthogonal chemical modifications, positioning it as a versatile scaffold for constructing complex molecular architectures, including targeted covalent inhibitors, linkers for antibody-drug conjugates (ADCs), and degraders like PROTACs. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and an exploration of its strategic applications in modern drug discovery.
Introduction
In the landscape of pharmaceutical research, the demand for versatile and strategically functionalized chemical intermediates is perpetual. This compound (CAS 1414959-14-0) emerges as a valuable tool for chemists engaged in the synthesis of novel therapeutic agents.[1] Its utility is rooted in the dual nature of its functional groups. The chloroacetyl moiety serves as a reliable electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[2] Simultaneously, the Boc-carbamate provides robust protection for the aniline nitrogen, which can be selectively cleaved under acidic conditions to reveal a primary amine, ready for subsequent elaboration.[3] This guide serves as a technical resource for scientists, offering field-proven insights into the effective utilization of this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound dictate its handling, reaction conditions, and purification strategies. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | N/A |
| CAS Number | 1414959-14-0 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₃ | [1] |
| Molecular Weight | 269.72 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMF, DMSO); Insoluble in water (Predicted) | N/A |
| Storage | Sealed in a dry place at room temperature | [1] |
Spectroscopic Profile (Predicted)
-
¹H NMR (CDCl₃): Signals expected at ~1.5 ppm (singlet, 9H, Boc group), ~4.6 ppm (singlet, 2H, -CH₂Cl), and between 7.4-7.9 ppm (two doublets, 4H, aromatic protons). A broad singlet for the N-H proton is also expected.
-
¹³C NMR (CDCl₃): Resonances anticipated around 28 ppm (Boc methyls), 46 ppm (-CH₂Cl), 81 ppm (Boc quaternary carbon), 118-138 ppm (aromatic carbons), ~152 ppm (carbamate carbonyl), and ~195 ppm (ketone carbonyl).
-
IR (KBr, cm⁻¹): Characteristic peaks are expected around 3300 (N-H stretch), 1730 (carbamate C=O stretch), 1680 (ketone C=O stretch), and 1530 (N-H bend).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 270.08 and [M+Na]⁺ at m/z 292.06, showing the characteristic isotopic pattern for a chlorine-containing compound.
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of commercially available tert-butyl phenylcarbamate (N-Boc-aniline). The carbamate group is an ortho-, para-directing group, and due to the steric hindrance of the Boc moiety, acylation occurs predominantly at the para-position.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add tert-butyl phenylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes at 0 °C.
-
Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by cold 1M HCl (aq).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a pure solid.
Causality Insights: The use of a molar excess of AlCl₃ is crucial as it complexes with both the chloroacetyl chloride and the carbonyl oxygen of the carbamate, activating the electrophile and facilitating the acylation. The reaction is performed at low temperatures to minimize the formation of side products. The acidic workup hydrolyzes the aluminum complexes and removes unreacted AlCl₃.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for a two-stage elaboration of the molecule.
-
Alkylation at the Chloroacetyl Group: The α-chloro ketone is a potent electrophile, highly susceptible to Sₙ2 attack by a wide range of soft and hard nucleophiles. This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile in the presence of a mild base (e.g., K₂CO₃ or DIPEA) to neutralize the HCl byproduct. This step is foundational for attaching the scaffold to other molecules of interest, such as peptides, heterocycles, or targeting ligands.
-
Deprotection of the Boc Group: The Boc group is stable under the basic or neutral conditions used for the alkylation step. It can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM at room temperature. This unmasks the aniline nitrogen, which can then participate in subsequent reactions such as amide bond formation, sulfonylation, or reductive amination.
This sequential reactivity makes the compound an ideal bifunctional linker.
Applications in Drug Development
The unique structural features of this compound enable its use in several advanced drug discovery platforms.
-
Targeted Covalent Inhibitors (TCIs): The chloroacetyl group can act as a warhead to irreversibly bind to nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. The rest of the molecule serves as a scaffold to which other pharmacophoric elements can be attached to enhance binding affinity and selectivity.
-
Linker Synthesis for ADCs and PROTACs: As a bifunctional linker, this compound can be used to connect two different molecules. For example, in a PROTAC, the chloroacetyl end could be reacted with a ligand for a target protein, and after Boc deprotection, the aniline could be acylated with a ligand for an E3 ubiquitin ligase.
-
Scaffold for Library Synthesis: The sequential reactivity allows for the creation of diverse chemical libraries. A common nucleophile can be installed at the chloroacetyl position, followed by reacting the deprotected aniline with a library of carboxylic acids or other electrophiles to rapidly generate a large number of distinct final compounds for screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its reactivity profile suggests necessary precautions based on analogous α-halo ketones and carbamates.
-
Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[4][5] As an alkylating agent, it should be treated as potentially mutagenic.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[4] Wear nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Handling: Avoid creating dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[4]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its predictable and orthogonal reactivity, combined with the commercial availability of its precursors, makes it an invaluable building block for the synthesis of sophisticated and highly functionalized molecules. From crafting covalent inhibitors to assembling novel PROTACs, its applications are central to the advancement of next-generation therapeutics. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the drug discovery workflow.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
PubChem. tert-Butyl (4-(tert-butyl)phenyl)carbamate. Retrieved from [Link]
-
PubChem. tert-Butyl (4-(chloromethyl)phenyl)carbamate. Retrieved from [Link]
-
National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. Retrieved from [Link]
-
National Institutes of Health. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
-
Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]
-
National Institutes of Health. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
-
CAS Common Chemistry. Pramoxine. Retrieved from [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]
Sources
- 1. This compound - CAS:1414959-14-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. fishersci.com [fishersci.com]
Spectroscopic and Structural Elucidation of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: A Technical Guide
Introduction
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected aniline moiety and a reactive chloroacetyl group, making it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and molecular probes. The precise characterization of this compound is paramount for ensuring the purity, stability, and reactivity of subsequent synthetic endeavors. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this document outlines the standard protocols for acquiring this critical data, providing researchers and drug development professionals with a comprehensive resource for the unambiguous identification and characterization of this key synthetic building block.
Molecular Structure and Key Features
The structural integrity of this compound is central to its utility. The molecule consists of a para-substituted benzene ring. One substituent is a carbamate group with a tert-butyl protecting group (Boc), which modulates the reactivity of the aromatic amine. The other substituent is a 2-chloroacetyl group, a potent electrophile that can readily react with nucleophiles to form covalent bonds.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to -C(O)CH₂Cl) |
| ~7.45 | d | 2H | Ar-H (ortho to -NHBoc) |
| ~6.80 | s (broad) | 1H | N-H |
| ~4.65 | s | 2H | -C(O)CH₂Cl |
| ~1.50 | s | 9H | -C(CH₃)₃ |
Interpretation and Causality:
-
Aromatic Protons (δ ~7.85 and ~7.45): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing chloroacetyl group are expected to be deshielded and resonate at a lower field (~7.85 ppm) compared to the protons ortho to the electron-donating Boc-protected amino group (~7.45 ppm).
-
Amide Proton (δ ~6.80): The carbamate N-H proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Chloroacetyl Protons (δ ~4.65): The two protons of the methylene group adjacent to the carbonyl and the chlorine atom are chemically equivalent and appear as a sharp singlet. The electronegativity of both the carbonyl and chlorine atoms causes a significant downfield shift.
-
tert-Butyl Protons (δ ~1.50): The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet at a characteristic upfield position, a result of the shielding effect of the electron-donating alkyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Data Acquisition:
-
Tune and match the probe for ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | -C(O)CH₂Cl |
| ~152 | -NHC(O)O- |
| ~142 | Ar-C (ipso, attached to -C(O)CH₂Cl) |
| ~135 | Ar-C (ipso, attached to -NHBoc) |
| ~130 | Ar-CH (ortho to -C(O)CH₂Cl) |
| ~118 | Ar-CH (ortho to -NHBoc) |
| ~81 | -O-C(CH₃)₃ |
| ~45 | -C(O)CH₂Cl |
| ~28 | -C(CH₃)₃ |
Interpretation and Causality:
-
Carbonyl Carbons (δ ~195 and ~152): The ketone carbonyl carbon of the chloroacetyl group is expected to be significantly downfield (~195 ppm), while the carbamate carbonyl carbon will be more shielded (~152 ppm).
-
Aromatic Carbons (δ ~118-142): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the electron-withdrawing chloroacetyl group will be downfield (~142 ppm), while the carbon attached to the carbamate group will be slightly more upfield (~135 ppm). The unsubstituted aromatic carbons will also show distinct signals based on their position relative to the substituents.
-
Aliphatic Carbons (δ ~28, ~45, ~81): The quaternary carbon of the tert-butyl group appears around 81 ppm. The methylene carbon of the chloroacetyl group is found further downfield (~45 ppm) due to the influence of the adjacent chlorine and carbonyl groups. The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region (~28 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer with a broadband probe tuned to the ¹³C frequency.
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening factor, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (carbamate) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong, sharp | C=O stretch (carbamate) |
| ~1685 | Strong, sharp | C=O stretch (ketone) |
| ~1600, ~1520 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | C-O stretch (carbamate) |
| ~830 | Strong | para-disubstituted C-H bend |
| ~750 | Medium | C-Cl stretch |
Interpretation and Causality:
-
N-H Stretch (~3350 cm⁻¹): The sharp absorption in this region is characteristic of the N-H stretching vibration of the secondary amide in the carbamate group.
-
C=O Stretches (~1730 and ~1685 cm⁻¹): Two distinct and strong carbonyl absorptions are expected. The carbamate carbonyl will appear at a higher wavenumber (~1730 cm⁻¹) due to the electron-donating nature of the adjacent oxygen and nitrogen atoms. The ketone carbonyl of the chloroacetyl group will absorb at a lower wavenumber (~1685 cm⁻¹).
-
Aromatic C=C Stretches (~1600, ~1520 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-Cl Stretch (~750 cm⁻¹): The presence of the chlorine atom is indicated by a stretching vibration in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a single-reflection ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 285/287 | Moderate | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |
| 229/231 | High | [M - C₄H₈]⁺ |
| 184 | High | [M - C₄H₈ - CO₂]⁺ |
| 154 | Moderate | [M - Boc]⁺ |
| 106 | Moderate | [C₇H₆N]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation and Fragmentation Pathway:
The molecular ion peak should be observable at m/z 285 and 287 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom. A prominent fragmentation pathway involves the loss of isobutylene (C₄H₈) from the tert-butyl group to give a fragment at m/z 229/231. The base peak is often the tert-butyl cation at m/z 57.
Caption: Predicted key fragmentation pathways in the EI mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.
-
Data Acquisition and Processing: The data system will record the mass spectrum, which can then be analyzed for the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unambiguous identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer researchers and professionals in drug development the necessary tools to ensure the quality and integrity of this vital synthetic intermediate. Adherence to these analytical methodologies is crucial for the successful and reproducible synthesis of novel therapeutic agents and chemical probes.
References
-
PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]
-
NIST. tert-Butyl carbamate. [Link]
-
Supporting Information for an unspecified article providing spectroscopic data for various tert-butyl carbamate derivatives. (Note: While a specific article is not cited in the provided search results, the data within result[1] is invaluable for comparative purposes).
Sources
An In-depth Technical Guide on the Core Mechanism of Action: tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
This guide provides a comprehensive exploration of the putative mechanism of action for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, a molecule featuring a reactive electrophilic center and a carbamate moiety. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of related chemical functionalities to propose a detailed mechanistic hypothesis and outlines a rigorous experimental framework for its validation.
Introduction: Unpacking the Molecular Architecture
This compound is a bifunctional organic molecule. Its structure is characterized by two key moieties: a tert-butyl carbamate group attached to a phenyl ring, and a chloroacetyl group at the para position. The interplay of these functional groups is central to its predicted biological activity.
-
The Chloroacetyl "Warhead": The chloroacetyl group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the chlorine a good leaving group in a nucleophilic substitution reaction. This feature is the cornerstone of its proposed mechanism as a covalent modifier of biological macromolecules.
-
The Phenylcarbamate Scaffold: The tert-butyl phenylcarbamate portion of the molecule provides a structural backbone that dictates its potential binding interactions with a biological target. The carbamate group itself can participate in hydrogen bonding, while the phenyl ring can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.[1] The bulky tert-butyl group may influence solubility, membrane permeability, and steric interactions at the target site.
A Dual-Pronged Assault: The Proposed Mechanism of Action
Based on its chemical structure, we propose a dual-action mechanism for this compound, culminating in the irreversible covalent inhibition of a target protein. This mechanism can be dissected into two key phases: initial binding and subsequent covalent modification.
Phase 1: Reversible Target Recognition and Binding
It is hypothesized that the initial interaction between the compound and its biological target is a reversible binding event. The phenylcarbamate scaffold likely directs the molecule to a specific binding pocket on a protein. The nature of this initial binding is predicted to be driven by non-covalent forces:
-
Hydrogen Bonding: The carbamate NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.
-
Hydrophobic Interactions: The phenyl ring and the tert-butyl group can engage with hydrophobic residues within the binding site.
The stability of this initial, non-covalent complex is a critical determinant of the compound's specificity and potency.
Phase 2: Irreversible Covalent Modification
Following initial binding, the chloroacetyl group is positioned in close proximity to a nucleophilic amino acid residue within the active or an allosteric site of the target protein. This proximity-induced reactivity leads to a covalent bond formation, effectively and irreversibly inactivating the protein.[2]
The most likely nucleophilic targets are the side chains of cysteine (thiol group), lysine (amine group), histidine (imidazole group), or serine/threonine (hydroxyl group), with cysteine being a particularly strong candidate due to the high nucleophilicity of its thiol group.[3] The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent adduct.[2]
This covalent modification leads to a permanent loss of protein function, which can have profound downstream effects on cellular signaling pathways, depending on the identity and role of the target protein.
Caption: Proposed dual-action mechanism of this compound.
The Role of the tert-Butyl Carbamate (Boc) Group
The tert-butyl carbamate (Boc) group in this molecule can have several implications for its activity.[4] While it is a common protecting group in organic synthesis, its presence in a final bioactive compound warrants careful consideration.[5][6]
-
Modulation of Physicochemical Properties: The Boc group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1] However, its bulkiness might also present steric hindrance, influencing its binding affinity.
-
Metabolic Stability: Carbamates are generally more stable to hydrolysis than esters, which could contribute to a longer biological half-life.[7]
-
Prodrug Potential: It is conceivable that the Boc group could be metabolically cleaved in vivo by esterases or under acidic conditions within certain cellular compartments, to reveal a primary amine.[4] This would unmask a new functional group that could potentially engage in different interactions with the target or even a different target altogether.
Experimental Validation Workflow
A rigorous experimental approach is required to validate the proposed mechanism of action. The following workflow outlines a comprehensive strategy for target identification, validation, and characterization of the covalent interaction.
Caption: Experimental workflow for validating the proposed mechanism of action.
Step-by-Step Methodologies
4.1.1. Target Identification: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a probe.
-
Cell Lysate Incubation: Incubate the probe with a relevant cell lysate or in live cells.
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click reaction with a reporter tag (e.g., biotin-azide or a fluorescent dye-alkyne).
-
Enrichment and Identification: For biotin-tagged proteins, perform streptavidin pull-down followed by on-bead digestion and identification of enriched proteins by LC-MS/MS. For fluorescently tagged proteins, visualize targets by SDS-PAGE and excise bands for identification.
4.1.2. Target Validation
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the identified target protein. Assess whether the cellular phenotype induced by the compound is recapitulated.
-
Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and a vehicle control. Heat the cells to various temperatures, lyse them, and quantify the amount of soluble target protein by Western blot. Covalent binding is expected to stabilize the protein, leading to a higher melting temperature.
4.1.3. Biochemical and Biophysical Characterization
-
Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the IC50 and the mode of inhibition (e.g., time-dependent inhibition characteristic of covalent inhibitors).
-
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): Use these techniques to measure the binding affinity (KD) of the initial non-covalent interaction. For these experiments, a non-reactive analog of the compound (e.g., with the chloroacetyl group replaced by an acetyl group) should be used.
4.1.4. Covalent Adduct Characterization
-
In Vitro Labeling: Incubate the purified target protein with the compound.
-
Proteolytic Digestion: Digest the protein-compound adduct with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry to identify the peptide carrying the covalent modification. The mass shift corresponding to the addition of the compound (minus chlorine) will pinpoint the modified peptide.
-
Tandem MS (MS/MS): Perform MS/MS sequencing of the modified peptide to identify the exact amino acid residue that has been alkylated.
Quantitative Data Summary
The following table outlines the key quantitative data that should be generated through the proposed experimental workflow to fully characterize the mechanism of action.
| Parameter | Experimental Technique | Purpose |
| IC50 | Enzyme Inhibition Assay | To determine the concentration of the compound required to inhibit the target protein's activity by 50%. |
| kinact/KI | Enzyme Kinetics | To quantify the efficiency of irreversible inhibition. |
| KD | ITC, SPR | To measure the dissociation constant of the initial, non-covalent binding event. |
| ΔTm | CETSA | To measure the change in the melting temperature of the target protein upon compound binding, confirming target engagement in a cellular context. |
| Mass Adduct | Mass Spectrometry | To confirm the covalent modification and identify the precise site of adduction on the target protein. |
Conclusion
The proposed mechanism of action for this compound is that of a targeted covalent inhibitor. This is predicated on the well-documented reactivity of the chloroacetyl group as an electrophilic warhead capable of forming a covalent bond with nucleophilic residues in a protein's binding site. The phenylcarbamate scaffold is hypothesized to provide the initial binding affinity and specificity for the target. The outlined experimental workflow provides a robust framework for the definitive elucidation of its molecular mechanism, a critical step in the evaluation of its potential as a chemical probe or therapeutic agent.
References
- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.
- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.
- Böger, P., Matthes, B., & Schmalfuß, J. (2000). The site of action of chloroacetamide herbicides. Pest Management Science, 56(6), 497-508.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.
- Linder, W., & Robey, F. A. (1987). Automated synthesis of N-chloroacetyl-derivatized peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. International Journal of Peptide and Protein Research, 30(6), 794-800.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- BenchChem. (2025).
- Konjevoda, P., Stanković, T., & Vinković, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 275-288.
- Proess G. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Hopax, Fine Chemicals Division.
- TCI America. (2025). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
- BroadPharm. (2025). tert-butyl (8-aminooctyl)
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Olszewska, P., et al. (2016). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins.
- Organic Chemistry Portal. (2025). Boc-Protected Amino Groups.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Charkaoui, A., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2018, 1-7.
- Singh, U., & Kumar, S. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Asian Journal of Organic Chemistry, 10(9), 2166-2185.
- Haney, C. E., & Lipinski, C. A. (2009). CAMEO Chemicals.
- Ueda, H., et al. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 10-23.
- ChemicalBook. (2023).
- Rakesh, K. P., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128122.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
Core Topic: Solubility of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient and robust pharmaceutical development. It directly influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability.[1] This technical guide offers a detailed examination of the solubility characteristics of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to explain the underlying chemical principles that govern this molecule's behavior in various organic solvents. We will explore its structural attributes, provide a field-proven experimental protocol for solubility determination, present a rationalized guide to solvent selection, and discuss the critical impact of other physicochemical properties.
Molecular Structure: The Key to Solubility Behavior
To predict and manipulate the solubility of this compound, we must first dissect its molecular architecture. The molecule's structure (Molecular Formula: C₁₃H₁₆ClNO₃) presents a fascinating duality of polar and nonpolar regions, which dictates its interactions with different solvent environments.
-
Nonpolar Moieties : The presence of a phenyl ring and a bulky tert-butyl group imparts significant lipophilic character. These regions favor interactions with nonpolar solvents through van der Waals forces and are the primary drivers for solubility in solvents like toluene or ethers.
-
Polar Moieties : The molecule contains several polar functional groups capable of dipole-dipole interactions and hydrogen bonding:
-
Carbamate Linkage (-NH-C=O) : The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
-
α-Chloroacetyl Group (-C(=O)-CH₂Cl) : The carbonyl group and the electronegative chlorine atom create significant polarity, enabling strong dipole-dipole interactions.
-
This combination of features results in a molecule of moderate overall polarity. Its solubility is therefore a delicate balance between the solvent's ability to accommodate the nonpolar hydrocarbon framework and its capacity to engage in specific interactions with the polar functional groups. Understanding this balance is fundamental to rational solvent selection.
Experimental Determination of Equilibrium Solubility
While theoretical analysis is invaluable, empirical data is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility, providing the true thermodynamic solubility of a compound in a given solvent at a specific temperature.[2]
Protocol: Isothermal Shake-Flask Method
Objective: To determine the maximum dissolved concentration of this compound in a selection of organic solvents at equilibrium.
Pillar of Trustworthiness: This protocol's integrity relies on ensuring that a true equilibrium between the dissolved and undissolved solid is achieved and that only the dissolved portion is measured. The use of a validated analytical method like HPLC is non-negotiable for accurate quantification.[3]
Methodology:
-
Preparation : Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of a high-purity organic solvent. The key is to ensure a visible amount of undissolved solid remains, guaranteeing saturation.
-
Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker with precise temperature control (e.g., 25.0 ± 0.5 °C). Agitate the suspensions for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Scientist's Insight: A preliminary kinetic study is often wise. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no-longer increases with time.
-
-
Phase Separation : Cease agitation and allow the vials to stand undisturbed at the same controlled temperature for at least 2 hours, permitting the excess solid to sediment.
-
Sampling & Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial.
-
Causality Note: This filtration step is the most critical juncture.[3] Failure to remove microscopic solid particles will lead to a significant overestimation of solubility. The filter material must also be validated to ensure it does not adsorb the compound, which would lead to underestimation.
-
-
Analysis : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, referencing a calibration curve generated from standards of known concentration.
-
Reporting : Express the solubility in conventional units such as mg/mL or g/L.
Experimental Workflow Diagram
Sources
A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a key bifunctional intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents for its capacity to serve as a linker or building block. Its structure incorporates a Boc-protected amine and a reactive α-chloroacetyl group, rendering its stability paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed examination of the optimal storage and handling conditions for this compound. We will explore the principal factors influencing its stability—temperature, moisture, light, and pH—and delineate potential degradation pathways. Furthermore, this document furnishes detailed protocols for stability assessment and safe handling, designed to provide researchers and drug development professionals with the critical knowledge required to maintain the compound's purity and reactivity.
Compound Profile
This compound (CAS No. 1414959-14-0) is a solid organic compound whose utility is defined by its two primary functional groups.[1] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, which is readily removable under acidic conditions.[2] Concurrently, the 2-chloroacetyl group provides a reactive electrophilic site, ideal for alkylation reactions with various nucleophiles. This dual functionality makes it an important precursor in the synthesis of complex molecules, including targeted protein degraders and covalent inhibitors. Understanding its stability is not merely a matter of inventory management; it is a prerequisite for reproducible and successful research outcomes.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These characteristics are fundamental to its handling and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 1414959-14-0 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₃ | [1] |
| Molecular Weight | 269.72 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Typical Purity | ≥97% | [1][4] |
Core Stability and Storage Recommendations
The integrity of this compound is contingent on adherence to proper storage protocols. While stable under recommended conditions, its functional groups are susceptible to degradation if stored improperly.[5]
| Condition | Recommendation | Rationale |
| Short-Term Storage | Sealed in a dry container at room temperature. | Minimizes immediate risk of hydrolysis and thermal degradation for frequently accessed material.[1] |
| Long-Term Storage | 4°C, sealed in a dry, dark container, preferably under an inert atmosphere (e.g., Nitrogen or Argon). | Reduces rates of potential hydrolytic and oxidative degradation. Protection from light prevents photochemical reactions. An inert atmosphere displaces oxygen and moisture.[5][6] |
| In Solution | -20°C for up to 1 month; -80°C for up to 6 months. Must be protected from light and stored under nitrogen. | Low temperatures significantly slow degradation in solution. The choice between -20°C and -80°C depends on the required storage duration.[5][6] |
Critical Factors Influencing Stability
The following factors are the primary drivers of potential degradation for this compound. Understanding the causality behind these factors is key to preventing loss of material integrity.
Moisture and pH
The presence of moisture is the most significant threat to the stability of this compound due to the risk of hydrolysis. The chloroacetyl group is an electrophilic site susceptible to nucleophilic attack by water, which would convert the chloride to a hydroxyl group. Furthermore, the carbamate linkage can be hydrolyzed under strongly acidic or basic conditions.
-
Acidic Conditions (pH < 4): Strong acids can lead to the cleavage of the tert-butyl carbamate (Boc) protecting group, exposing the free amine.[2]
-
Basic Conditions (pH > 9): Strong bases can accelerate the hydrolysis of the carbamate ester linkage.
Therefore, it is imperative to store the solid compound in a tightly sealed container, preferably within a desiccator, and to use anhydrous solvents when preparing solutions.[1]
Temperature
As with most chemical reactions, rates of degradation increase with temperature. While the solid is relatively stable at room temperature for short periods, long-term storage at elevated temperatures can promote slow decomposition.[1] For maximal long-term stability, refrigeration (4°C) is recommended as it significantly lowers the kinetic energy of the system, slowing all potential degradation reactions.[5][6]
Light
Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light can potentially initiate radical reactions or other unwanted transformations. Storing the compound in amber glass vials or in a dark location is a critical preventative measure.[5][6]
Incompatible Materials
To prevent unintended reactions and ensure the compound's integrity, direct contact with the following material classes should be avoided:
-
Strong Oxidizing Agents: Can react with the aromatic ring or other functional groups.
-
Strong Reducing Agents: May reduce the acetyl group.
-
Strong Acids and Bases: Can catalyze the degradation pathways discussed above.[5]
Potential Degradation Pathways
The chemical structure of this compound contains two primary sites vulnerable to degradation: the Boc-carbamate linkage and the α-chloroacetyl side chain. The diagram below illustrates the primary hydrolytic degradation pathways.
Caption: Potential hydrolytic degradation pathways.
Protocols for Stability Assessment
A self-validating system for stability assessment involves regular checks and analytical verification.
Experimental Workflow for Stability Monitoring
The following workflow provides a systematic approach to monitoring the stability of a stored batch over time.
Caption: Workflow for long-term stability assessment.
Protocol 1: Visual Inspection
This protocol should be performed each time the compound is accessed.
-
Preparation: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation.
-
Observation: Place a small amount of the solid on a clean, white surface.
-
Color Check: Observe the color. It should be white to off-white. Note any development of yellow or brown discoloration, which may indicate degradation.
-
Texture Check: The material should be a free-flowing crystalline solid. Note any clumping, melting, or signs of deliquescence, which indicate moisture absorption.
-
Documentation: Record all observations in a laboratory notebook, dated and signed.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides quantitative data on the compound's purity and detects the presence of degradation products.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of ~1 mg/mL.
-
Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample. Integrate the peaks and calculate the purity of the sample by area percentage. Compare the chromatogram to the initial (T₀) analysis, looking for new peaks that may correspond to degradation products.
Safe Handling and Emergency Procedures
Proper handling is essential to minimize exposure and maintain a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant nitrile gloves, and a lab coat when handling the compound.[7][8]
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to prevent inhalation of dust particles.[5][7] Ensure an eyewash station and safety shower are readily accessible.[7]
-
Spill Management:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, carefully sweep up the solid material.[7]
-
Avoid generating dust clouds; if necessary, gently cover the spill with a damp paper towel before sweeping.[8]
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate the spill area with a mild detergent solution and wipe clean.
-
Conclusion
The chemical integrity of this compound is robust when appropriate precautions are taken. The primary keys to its long-term stability are stringent control of moisture, storage at refrigerated temperatures (4°C), and protection from light. By implementing the storage recommendations, handling procedures, and stability assessment protocols outlined in this guide, researchers and scientists can ensure the compound's purity and reactivity, thereby safeguarding the validity and success of their synthetic endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]
-
Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 684803. Retrieved from [Link]
-
Malhotra, H., Kaur, S., & Phale, P. S. (2021). Figure 3: Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate. Retrieved from [Link]
-
Cheesman, M., et al. (2018). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound - CAS:1414959-14-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. file.chemscene.com [file.chemscene.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: A Keystone Fragment for Covalent Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone of modern hit generation, prized for its efficient exploration of chemical space. Within this paradigm, the use of covalent fragments is rapidly gaining prominence as a powerful strategy to drug challenging targets, including those previously deemed "undruggable." These fragments employ a reactive electrophilic "warhead" to form a stable covalent bond with a target protein, offering advantages in potency, selectivity, and duration of action. This guide provides an in-depth technical overview of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate, a key electrophilic fragment. We dissect its chemical properties, strategic value, and application in a robust, self-validating discovery workflow. This document serves as a practical manual for researchers, detailing everything from initial reactivity profiling and primary screening to biophysical validation, structural characterization, and strategies for hit evolution.
Introduction: The Strategic Imperative for Covalent Fragments
Fragment-Based Drug Discovery (FBDD) begins with the identification of low molecular weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[1][2] These initial "hits," despite their modest affinity (in the µM to mM range), serve as highly valuable starting points for optimization into potent, drug-like molecules.[3][4] While traditional FBDD focuses on reversible, non-covalent interactions, this approach can be challenging when affinities are too low for reliable detection or when targeting shallow binding pockets.
Targeted Covalent Inhibition (TCI) offers a compelling solution. By incorporating a mildly reactive electrophile—a "warhead"—into the fragment, a covalent bond is formed with a nucleophilic amino acid residue (most commonly cysteine) on the target protein.[3][5] This strategy offers several distinct advantages:
-
Overcoming Weak Affinity: The irreversible nature of the covalent bond can translate a weak initial non-covalent interaction into potent and durable target inhibition, making the screening process more tractable.[3][6]
-
Enhanced Selectivity: By targeting a non-conserved nucleophilic residue, exquisite selectivity can be achieved, even among highly homologous proteins.
-
Drugging Novel Sites: Covalent FBDD has proven effective in identifying and engaging previously unknown or "cryptic" binding pockets, expanding the scope of druggable targets.[3]
The chloroacetamide moiety has emerged as a workhorse electrophile in this context, demonstrating a "Goldilocks" level of reactivity suitable for targeting cysteines without excessive promiscuity.[7][8]
Profile: this compound
This compound is an exemplary fragment that embodies the key principles of covalent FBDD. Its structure is a deliberate combination of three functional components, each contributing to its utility.
-
The Chloroacetyl Warhead: A mildly reactive electrophile that selectively forms a thioether bond with cysteine residues. Its reactivity is tuned to minimize non-specific reactions while ensuring efficient labeling of the intended target upon binding.
-
The Phenyl Scaffold: A rigid, well-defined core that provides a platform for structure-based design. It serves as an anchor in the binding pocket and offers clear vectors for synthetic elaboration during fragment evolution.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that renders the aniline nitrogen non-nucleophilic. It enhances the fragment's drug-like properties and provides a future modification point where the Boc group can be removed to explore different functional groups.
Physicochemical Properties
The properties of this fragment align well with the widely accepted "Rule of Three" for FBDD, ensuring a higher probability of quality interactions and a more efficient path to lead optimization.[9]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 270.73 g/mol | < 300 g/mol |
| cLogP | ~2.8-3.2 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 4 | ≤ 3 |
Note: cLogP and other calculated properties may vary slightly based on the algorithm used. The values presented are representative.
Synthesis Overview
The synthesis of this compound is typically achieved via a straightforward two-step process starting from commercially available 4-aminophenylacetic acid or related precursors, often involving Boc protection of the aniline followed by a chloroacetylation reaction. A common laboratory-scale approach involves the Friedel-Crafts acylation of Boc-aniline with chloroacetyl chloride, a reaction that must be managed carefully due to the evolution of HCl gas.[10]
A Validated Workflow for Covalent Fragment Screening
A successful covalent FBDD campaign is not merely a screen but a systematic, multi-stage process designed to eliminate false positives and generate high-confidence, structurally-enabled hits. The trustworthiness of the workflow is paramount, with each step serving to validate the findings of the previous one.
Caption: A robust workflow for covalent FBDD.
Step 1: Library Curation and Reactivity Profiling
Expertise: The primary risk in covalent screening is the identification of hits driven by promiscuous reactivity rather than specific, non-covalent recognition.[6] Therefore, the first and most critical step is to characterize the intrinsic reactivity of every fragment in the library. This ensures that hits selected from the primary screen are not simply the most aggressive electrophiles.
Protocol: High-Throughput Thiol Reactivity Assay
This protocol measures the rate at which fragments react with a model thiol, allowing for the classification and removal of hyper-reactive compounds.[11]
-
Reagent Preparation:
-
Prepare a stock solution of 5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce DTNB to the chromophoric TNB²⁻.
-
Prepare stock solutions of each fragment (e.g., at 10 mM in DMSO).
-
-
Assay Execution (384-well plate format):
-
In each well, add buffer, TCEP, and DTNB. Allow the reduction to complete, indicated by the formation of a stable yellow color (TNB²⁻).
-
Initiate the reaction by adding a small volume of the fragment stock solution to achieve a final desired concentration (e.g., 100 µM).
-
Immediately begin monitoring the decrease in absorbance at 412 nm over time (e.g., every 60 seconds for 1-2 hours) using a plate reader.
-
-
Data Analysis:
-
The rate of TNB²⁻ alkylation is determined by fitting the absorbance decay curve to a second-order rate equation.[11]
-
Fragments are binned into reactivity categories (e.g., low, medium, high). Highly reactive fragments that show rapid, indiscriminate reactivity are flagged and often excluded from primary screens.
-
Step 2: Primary Screening and Hit Validation
Expertise: For covalent fragments, intact protein mass spectrometry (MS) is an ideal primary screening technique. It provides a direct and unambiguous readout of covalent bond formation, measuring the mass increase of the target protein corresponding to the fragment's molecular weight.
Protocol: Intact Protein Mass Spectrometry Screen
-
Incubation:
-
Incubate the target protein (e.g., at 1-5 µM in a suitable buffer like ammonium acetate) with individual fragments from the QC'd library (e.g., at 50-100 µM) for a defined period (e.g., 4 hours) at a controlled temperature. Include a DMSO-only control.
-
-
Sample Desalting:
-
Rapidly desalt the samples using an automated liquid chromatography system with a desalting column to remove non-volatile salts prior to MS analysis.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting mass spectrum to obtain the intact protein mass.
-
-
Hit Identification:
-
A "hit" is identified by the appearance of a new peak with a mass corresponding to [Mass of Protein] + [Mass of Fragment]. The percentage of protein modification can be quantified by comparing the peak intensities of the unmodified and modified protein.
-
Trustworthiness: A hit from a single technique is insufficient. Orthogonal validation using a biophysical method that relies on a different physical principle is essential to confirm binding and eliminate artifacts.[1][3]
| Orthogonal Validation Technique | Principle | Key Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding kinetics (k_on, k_off), Affinity (K_D) |
| Thermal Shift Assay (TSA/DSF) | Monitors protein unfolding temperature (T_m) changes upon ligand binding. | Thermal stabilization (ΔT_m) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
Step 3: Definitive Target Engagement and Structural Characterization
Expertise: Once a hit is validated, two questions become critical: Where did it bind, and how did it bind? Answering these provides the foundation for structure-based drug design.
Protocol: Mass Spectrometry Peptide Mapping for Site Identification
This protocol confirms that the fragment has covalently modified the intended cysteine residue.[8]
-
Sample Preparation:
-
Incubate the target protein with a saturating concentration of the hit fragment to drive the reaction to completion.
-
Denature the protein (e.g., with urea) and reduce/alkylate any remaining free cysteines with iodoacetamide to prevent disulfide scrambling.
-
-
Proteolytic Digestion:
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography and analyze them with tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein's sequence. Identify the peptide whose mass has increased by the molecular weight of the fragment.
-
The MS/MS fragmentation pattern will confirm the exact amino acid residue (e.g., Cys123) that carries the modification.[8]
-
The Gold Standard: X-ray crystallography provides the ultimate validation, delivering an atomic-resolution picture of the fragment bound in the protein's active or allosteric site. This structural information is invaluable, revealing the specific non-covalent interactions that confer binding affinity and guiding the synthetic chemistry efforts needed to evolve the fragment into a potent lead compound.[4][7][11]
From Fragment to Lead: The Path of Evolution
The initial validated, structure-enabled hit is not the end but the beginning. The goal is to increase potency and selectivity by synthetically elaborating the fragment core while maintaining drug-like properties.
Caption: Key strategies for fragment evolution.
Using this compound as a starting point, a medicinal chemist, guided by the crystal structure, might:
-
Grow the fragment by extending substituents from the phenyl ring into adjacent unoccupied pockets of the binding site.
-
Link it to another fragment identified in a nearby pocket.
-
Modify the Boc-carbamate moiety to introduce new interaction points after deprotection.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for modern drug discovery. Its well-balanced properties—a moderately reactive warhead, a synthetically tractable scaffold, and adherence to fragment-based principles—make it an ideal starting point for covalent FBDD campaigns. By employing a rigorous, self-validating workflow that integrates reactivity profiling, direct biophysical screening, and high-resolution structural biology, researchers can leverage this and similar fragments to unlock novel biology and develop potent, selective inhibitors for the next generation of therapeutic targets.
References
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). NIH National Library of Medicine. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Publishing. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). Ohio University. [Link]
-
An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2023). NIH National Library of Medicine. [Link]
-
Applied Biophysical Methods in Fragment-Based Drug Discovery. (2023). ResearchGate. [Link]
-
Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (2023). JoVE. [Link]
-
Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. (2020). PubMed. [Link]
-
Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. (2023). PubMed. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH National Library of Medicine. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). ACS Publications. [Link]
-
Rapid covalent-probe discovery by electrophile fragment screening. (2018). bioRxiv. [Link]
-
Computational and biophysical methods for the discovery and optimization of covalent drugs. (2023). ResearchGate. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). NIH National Library of Medicine. [Link]
-
Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2022). NIH National Library of Medicine. [Link]
-
Introduction into Fragment Based Drug Discovery. (2022). YouTube. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). NIH National Library of Medicine. [Link]
-
Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. (2022). NIH National Library of Medicine. [Link]
-
Drugging Challenging Cancer Targets Using Fragment-Based Methods. (n.d.). NIH National Library of Medicine. [Link]
Sources
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugging Challenging Cancer Targets Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chloroacetyl Group: A Versatile Electrophilic Handle in Drug Discovery and Chemical Synthesis
An In-depth Technical Guide on the Role of the Chloroacetyl Group in tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
The Heart of Reactivity: Understanding the Chloroacetyl Group
The chloroacetyl group, a key functional component of this compound, is an α-halo ketone. Its reactivity is fundamentally dictated by the electronic interplay between the carbonyl group and the adjacent chlorine atom. The carbonyl group is strongly electron-withdrawing, which polarizes the carbon-chlorine bond and increases the electrophilicity of the α-carbon.[1][2] This heightened electrophilicity makes the α-carbon a prime target for nucleophilic attack.
The reactivity of α-halo ketones like the chloroacetyl group is significantly greater than that of their β-halogenated counterparts.[1] This is attributed to the direct influence of the adjacent carbonyl, which stabilizes the transition state of nucleophilic substitution reactions.[2] Consequently, the chloroacetyl group readily participates in SN2 reactions with a wide range of nucleophiles.[3]
A Strategic Tool in Synthesis: The Chloroacetyl Group as a Covalent Warhead
In the realm of drug design and medicinal chemistry, the chloroacetyl group is often employed as a "warhead" in the design of covalent inhibitors.[4][5][6] Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition.[7][8] The chloroacetyl moiety is particularly effective at targeting nucleophilic amino acid residues, such as cysteine, within the active site of an enzyme.[4][7]
The this compound molecule serves as a valuable scaffold in this context. The chloroacetyl group provides the reactive component, while the carbamate-protected aniline can be further modified to enhance binding affinity and selectivity for the target protein. This modular design allows for the systematic development of potent and specific covalent inhibitors.
Illustrative Reaction: Covalent Modification of a Cysteine Residue
The chloroacetyl group reacts with the thiol side chain of a cysteine residue through a nucleophilic substitution reaction. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetyl group and displacing the chloride ion. This results in the formation of a stable thioether linkage, covalently modifying the protein.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate: A Cornerstone Intermediate in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic design of molecular scaffolds and intermediates is paramount. Among these, tert-butyl (4-(2-chloroacetyl)phenyl)carbamate has emerged as a pivotal building block, particularly in the synthesis of targeted covalent inhibitors. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and critical applications, with a particular focus on its role in the development of inhibitors for challenging oncology targets like KRAS G12C. We will explore the causality behind its utility, detailing the distinct roles of its bifunctional architecture: the electrophilic chloroacetyl "warhead" and the latent nucleophilicity of the Boc-protected aniline. This document serves as a comprehensive resource, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Introduction: The Strategic Value of a Bifunctional Intermediate
This compound (CAS: 1414959-14-0) is a substituted acetophenone derivative that has gained significant traction in medicinal chemistry.[1] Its value lies not in its intrinsic biological activity, but in its carefully orchestrated chemical reactivity. The molecule is engineered with two key features that can be manipulated with high selectivity:
-
An Electrophilic α-Chloro Ketone: This functional group serves as a reactive "warhead," capable of forming a stable covalent bond with nucleophilic residues on target proteins. This is the cornerstone of its application in the design of targeted covalent inhibitors (TCIs).[2][3]
-
A Boc-Protected Aniline: The tert-butyloxycarbonyl (Boc) group provides a robust, yet readily cleavable, protecting group for the aniline nitrogen. This allows chemists to mask the nucleophilicity of the amine during initial synthetic steps and then reveal it at a strategic point for further elaboration of the molecular scaffold.[4]
This dual functionality makes it a highly versatile intermediate, enabling the construction of complex molecular architectures designed for high-potency and specific therapeutic intervention. Its most notable application is as a key intermediate in the synthesis of inhibitors for the KRAS G12C mutation, a once "undruggable" target in oncology.[5][6][7][8]
Physicochemical Properties & Synthesis
A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1414959-14-0[1] |
| Molecular Formula | C₁₃H₁₆ClNO₃[1] |
| Molecular Weight | 269.72 g/mol [1] |
| IUPAC Name | tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate[9] |
| Appearance | Typically an off-white to pale yellow solid |
Synthetic Pathway: Friedel-Crafts Acylation
The most common and direct synthesis of this compound involves the Friedel-Crafts acylation of tert-butyl phenylcarbamate. This reaction leverages the electron-donating nature of the carbamate-protected amino group, which directs acylation to the para position of the aromatic ring.
Caption: Synthetic scheme for this compound.
Core Reactivity: A Tale of Two Functional Groups
The utility of this molecule is dictated by the orthogonal reactivity of its two primary functional groups. Understanding the conditions that favor reaction at one site over the other is critical for synthetic planning.
Caption: Orthogonal reactivity of the key functional groups.
The Electrophilic Chloroacetyl Moiety
The chloroacetyl group is a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. This functionality is the primary driver for its use in creating covalent inhibitors. It readily undergoes SN2 reactions with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[2] This reaction is typically irreversible under physiological conditions, leading to permanent inactivation of the target enzyme or protein.
The Boc-Protected Aniline
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for good reason. It is highly stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments. However, it is easily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[4] This deprotection step yields a protonated aniline, which can be neutralized to the free base for subsequent coupling reactions, such as amide bond formation or palladium-catalyzed cross-couplings.
Application Spotlight: The KRAS G12C Revolution
The Ras family of small GTPases, particularly KRAS, are among the most frequently mutated oncogenes in human cancers. For decades, they were considered "undruggable" due to their picomolar affinity for GTP and the lack of deep, well-defined binding pockets on their surface. The discovery of the KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, presented a unique therapeutic opportunity.[2][5] This mutant-specific cysteine residue is accessible to small molecules in the GDP-bound (inactive) state of the protein.
This compound is a critical starting material for the synthesis of KRAS G12C inhibitors like Adagrasib (MRTX849).[8] The synthetic strategy involves using the chloroacetyl group to covalently bind to the Cys12 residue, locking the KRAS protein in its inactive state and thereby inhibiting downstream oncogenic signaling.
Caption: Covalent inhibition of KRAS G12C via an electrophilic warhead.
Field-Proven Experimental Protocols
The following protocols are provided as a guide for the synthesis and manipulation of the title compound.
Protocol: Synthesis of this compound
Causality: This protocol utilizes a Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the carbonyl oxygen of chloroacetyl chloride, dramatically increasing its electrophilicity and enabling the acylation of the moderately activated aromatic ring of tert-butyl phenylcarbamate. The reaction is run at low temperature to control selectivity and minimize side reactions.
-
Materials & Reagents:
-
tert-Butyl phenylcarbamate
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl phenylcarbamate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension for 15 minutes.
-
In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the title compound.
-
-
Safety Note: AlCl₃ reacts violently with water. Chloroacetyl chloride is corrosive and a lachrymator. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Boc-Deprotection to yield 4-Amino-2'-chloroacetophenone
Causality: Trifluoroacetic acid (TFA) is a strong acid that protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine (which is protonated by the acid). The reaction is typically fast and clean at room temperature.
-
Materials & Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the starting carbamate (1.0 eq) in DCM (approx. 0.2 M).
-
Add TFA (5-10 eq) dropwise to the solution at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-amino-2'-chloroacetophenone, which can be used directly or purified further.
-
Conclusion and Future Outlook
This compound is a prime example of a strategically designed chemical intermediate that has had a significant impact on medicinal chemistry. Its bifunctional nature provides a robust platform for both covalent inhibitor design and scaffold elaboration. The proven success of this building block in the development of groundbreaking KRAS G12C inhibitors underscores its value and ensures its continued use in the pursuit of new therapeutics. As the field of targeted covalent inhibitors expands to other challenging protein targets, the demand for versatile, reactive intermediates like this will undoubtedly grow, cementing its place as an indispensable tool in the drug discovery arsenal.
References
- US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google P
- This compound - CAS:1414959-14-0 - Sunway Pharm Ltd. (URL: )
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: )
- WO2021097212A1 - Improved synthesis of kras g12c inhibitor compound - Google P
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC - NIH. (URL: )
- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC - NIH. (URL: )
- Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation - ResearchG
- Synthesis of Adagrasib (MRTX849)
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: )
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: )
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (URL: )
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: )
- Targeted covalent inhibitors - Wikipedia. (URL: )
- Tert-Butyl (4-(2-Chloroacetyl)Phenyl)
Sources
- 1. This compound - CAS:1414959-14-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 6. WO2021097212A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
The Carbamate Functional Group: A Technical Guide to Reactivity and Strategic Application
Introduction: The Unique Duality of the Carbamate Core
To the practicing chemist in drug development and organic synthesis, the carbamate functional group (R-OC(O)NR'R'') presents a fascinating duality. It is at once a stable, robust linker, often considered an "amide-ester hybrid," and yet, under the right conditions, a precisely cleavable unit.[1][2] This tunable reactivity is the cornerstone of its utility. Structurally, the resonance delocalization between the oxygen and nitrogen atoms through the carbonyl group imparts significant planar character and rotational barriers around the C-N bond, lending it a conformational stability that is highly valuable in molecular design.[2] Unlike amides, however, the adjacent ester oxygen introduces a critical site for reactivity, creating a functional group that is more susceptible to hydrolysis than an amide but generally more stable than an ester. This guide will provide an in-depth exploration of the carbamate's electronic nature, its reactivity under various chemical and biological conditions, and its strategic deployment in modern pharmaceutical and chemical research.
The Electronic and Structural Landscape of Carbamates
The reactivity of a carbamate is intrinsically linked to its electronic structure. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, creating a partial double bond character in the C-N bond. This delocalization reduces the electrophilicity of the carbonyl carbon compared to an ester, while also decreasing the nucleophilicity and basicity of the nitrogen atom compared to a simple amine.[3][4][5]
This resonance stabilization is the primary reason why protecting an amine as a carbamate effectively "tames" its reactivity.[5] The nitrogen lone pair is less available to act as a nucleophile or a base, allowing other parts of the molecule to undergo chemical transformations without interference.[3][4]
dot digraph "Carbamate_Resonance" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} enddot Caption: Resonance delocalization in the carbamate functional group.
Synthesis of Carbamates: A Methodological Overview
The formation of a carbamate linkage is a cornerstone of many synthetic endeavors. The choice of method depends on the scale, substrate sensitivity, and desired purity.
Reaction of Amines with Chloroformates or Dicarbonates
This is arguably the most common and direct method for carbamate formation. An amine nucleophile attacks an activated carbonyl species.
-
With Chloroformates: Benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are classic reagents for installing the Cbz and Fmoc protecting groups, respectively. The reaction typically requires a mild base (e.g., NaHCO₃, pyridine) to neutralize the HCl byproduct.[6][7][8]
-
With Dicarbonates: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for installing the ubiquitous Boc group. The reaction is clean, often proceeding under aqueous or biphasic conditions with a base like NaOH or in organic solvents with bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[9][10][11] The byproducts are t-butanol and CO₂, which are volatile and easily removed.[10][11]
Reaction of Alcohols with Isocyanates
This method provides a direct route to carbamates by reacting an alcohol with an isocyanate.[1][12] Isocyanates can be generated in situ from carboxylic acids via the Curtius rearrangement, avoiding the handling of these often toxic intermediates.[1][13]
Three-Component Coupling with Carbon Dioxide
More modern and "green" approaches utilize carbon dioxide as a C1 source. An amine reacts with CO₂ in the presence of a base (e.g., Cs₂CO₃) to form a carbamate salt, which is then alkylated in situ by an electrophile (e.g., an alkyl halide).[1][13][14] This method avoids the use of phosgene derivatives or chloroformates.[1]
The Reactivity of Carbamates: Cleavage and Stability
The utility of a carbamate often hinges on its selective cleavage. The stability is highly dependent on the nature of the substituents on both the nitrogen and the oxygen, as well as the reaction conditions.
Acid-Catalyzed Hydrolysis
Carbamates are susceptible to hydrolysis under acidic conditions. The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the carbocation formed from the oxygen substituent is a critical determinant of the reaction rate.
This principle is the foundation for the removal of the tert-butyloxycarbonyl (Boc) group .[9][15] Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbamate.[11] The subsequent loss of the highly stable tert-butyl cation is rapid, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[11][15]
dot digraph "Boc_Deprotection" { graph [splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} enddot Caption: Logical workflow for acid-catalyzed Boc group removal.
Base-Catalyzed Hydrolysis
The mechanism of base-catalyzed hydrolysis depends on the substitution at the nitrogen.
-
N-Monosubstituted Carbamates: For primary carbamates (R-O-C(O)-NHR'), hydrolysis often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base abstracts the proton from the nitrogen, forming an N-anion. This intermediate then eliminates the alkoxy group (-OR) to form a transient isocyanate, which is rapidly hydrolyzed by water to the corresponding amine.[2]
-
N,N-Disubstituted Carbamates: For secondary and tertiary carbamates, where no N-H proton is available, hydrolysis occurs through a standard B_Ac2 (Base-catalyzed Acyl Substitution) mechanism, involving nucleophilic attack of hydroxide at the carbonyl carbon.[2]
This base-lability is exploited in the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The fluorenyl ring system possesses acidic protons at the C9 position. Treatment with a mild, non-nucleophilic amine base like piperidine abstracts this proton, initiating a β-elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[7][16][17] The dibenzofulvene byproduct is a chromophore, which allows for UV monitoring of the deprotection progress in solid-phase peptide synthesis (SPPS).[18]
Hydrogenolysis
The carboxybenzyl (Cbz or Z) group is unique in its primary method of cleavage: catalytic hydrogenation.[3][15] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is reductively cleaved.[6][19] This process releases toluene and the unstable carbamic acid, which, as in other cases, decarboxylates to yield the free amine.[19] The conditions are exceptionally mild and neutral, making Cbz orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[3][6][7]
Enzymatic Hydrolysis
In a biological context, carbamates can be substrates for various hydrolases, particularly esterases like carboxylesterases.[20][21][22] This reactivity is fundamental to the design of carbamate-based prodrugs. The rate of enzymatic cleavage is highly dependent on the steric and electronic properties of the substituents.[1] For instance, aryl carbamates are generally more labile to metabolic hydrolysis than alkyl carbamates.[1] The design of a successful carbamate prodrug requires careful tuning of its structure to achieve the desired rate of hydrolysis in the target tissue, releasing the active drug.[1][23]
Strategic Applications in Drug Development and Synthesis
Orthogonal Protection in Synthesis
The distinct cleavage conditions for Boc (acid), Fmoc (base), and Cbz (hydrogenolysis) groups are the foundation of modern solid-phase peptide synthesis (SPPS) and complex molecule synthesis.[3][5] This "orthogonality" allows for the selective deprotection of one amine in the presence of others, enabling the controlled, stepwise construction of intricate molecular architectures.[3][6][7]
| Protecting Group | Abbreviation | Structure | Primary Cleavage Condition | Key Features |
| tert-Butyloxycarbonyl | Boc | (CH₃)₃C-O-C(O)- | Strong Acid (e.g., TFA)[9][11] | Widely used; stable to base and hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fm-CH₂-O-C(O)- | Amine Base (e.g., Piperidine)[16][17] | Base-labile; UV-active byproduct for monitoring.[18] |
| Carboxybenzyl | Cbz or Z | Ph-CH₂-O-C(O)- | Catalytic Hydrogenolysis (H₂/Pd-C)[3][15] | Neutral cleavage; orthogonal to acid/base labile groups. |
Carbamates as Prodrugs
The carbamate linkage is an effective strategy to mask a polar amine or phenol group in a parent drug, thereby improving its lipophilicity and membrane permeability.[1][2][24] Once absorbed, the carbamate is cleaved by endogenous esterases to release the active pharmaceutical ingredient (API).[1][23] The rate of this cleavage can be modulated by altering the substituents on the carbamate, allowing for fine-tuning of the drug's pharmacokinetic profile.[1]
Carbamates as Covalent Inhibitors
The carbamate carbonyl is an electrophilic center that can be attacked by nucleophilic residues (e.g., serine, cysteine, threonine) in an enzyme's active site. This forms a covalent, often slowly reversible, adduct, leading to enzyme inhibition.[25][26] This mechanism is exploited by cholinesterase inhibitors used to treat Alzheimer's disease and by inhibitors of enzymes like fatty acid amide hydrolase (FAAH).[25][26][27] The design of such inhibitors involves creating a carbamate that is sufficiently reactive to carbamylate the target enzyme but stable enough to avoid rapid hydrolysis or off-target reactions.[28]
dot digraph "Covalent_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} enddot Caption: Covalent modification of a serine hydrolase by a carbamate inhibitor.
Experimental Protocols
Protocol: Boc Protection of a Primary Amine
Objective: To protect benzylamine with a tert-butyloxycarbonyl (Boc) group.
Methodology:
-
Dissolution: Dissolve benzylamine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in a minimal amount of dioxane, dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform a liquid-liquid extraction with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-benzylamine product.
Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the N-terminal Fmoc group from a resin-bound peptide.
Methodology:
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).
-
Treatment: Drain the DMF from the resin and add the 20% piperidine solution. Agitate the mixture at room temperature for 5 minutes.
-
Second Treatment: Drain the solution and repeat the treatment with fresh 20% piperidine solution for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and dibenzofulvene.
-
Confirmation: The resin is now ready for the next amino acid coupling step. A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.
Conclusion
The carbamate functional group is a testament to the power of subtle electronic and steric modifications in controlling chemical reactivity. Its unique position as a stable yet cleavable linkage has made it an indispensable tool for organic chemists. From the foundational logic of orthogonal protecting groups in peptide synthesis to the sophisticated design of targeted prodrugs and covalent inhibitors, a deep understanding of carbamate reactivity is essential for innovation in the chemical and pharmaceutical sciences. The principles and protocols outlined in this guide serve as a foundation for researchers to harness the versatile chemistry of this critical functional group in their own applications.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link][1][23]
-
Kralj, M., & Ester, K. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-294. [Link][2][24][29]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link][3]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link][16]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link][9]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 13(8), 855-866. [Link][25][26]
-
Kralj, M., & Ester, K. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. YouTube. [Link] (Note: A representative, non-broken link would be used here).[17]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][15]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link][6]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link][7]
-
The Mechanism for the addition of a Cbz protecting group. (2021). YouTube. [Link] (Note: A representative, non-broken link would be used here).[8]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link][13]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][4]
-
Chem-Station Int. Ed. (2014). Carbamate Protective Groups. [Link][5]
-
Le-Nguyen, D., et al. (1987). Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. PubMed. [Link][20]
-
Wang, S. C., et al. (2018). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH. [Link][21]
-
Niphakis, M. J., et al. (2013). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link][28]
-
Jung, K. W., et al. (2000). Efficient carbamate synthesis. Google Patents. [14]
-
De-Smet, B., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH. [Link][22]
-
Lodola, A., et al. (2009). Understanding the role of carbamate reactivity in fatty acid amide hydrolase inhibition by QM/MM mechanistic modelling. Chemical Communications. [Link][27]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 14. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chempep.com [chempep.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Understanding the role of carbamate reactivity in fatty acid amide hydrolase inhibition by QM/MM mechanistic modelling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Use of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in cell culture applications. While specific literature on this compound is limited, its structural features—a reactive chloroacetyl group and a carbamate moiety—suggest its primary utility as a covalent probe for interrogating biological systems. The chloroacetyl group functions as an electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine. This guide synthesizes information from related compounds and general biochemical principles to provide detailed protocols for the preparation, handling, and application of this compound in a research setting. We will cover its probable mechanism of action, protocols for assessing cellular viability upon treatment, and advanced methods for identifying its potential protein targets.
Introduction: Understanding the Molecular Tool
This compound is a bifunctional molecule. The tert-butyl carbamate group is a common protecting group in organic synthesis and can influence the compound's solubility and cell permeability.[1][2] The key functional component for biological applications is the chloroacetyl group. This group is a well-established reactive moiety that can covalently modify proteins.
The chloroacetyl group is an electrophile that can react with nucleophiles within the cell. The most likely target is the thiol group of cysteine residues, which are highly nucleophilic at physiological pH.[3][4] This covalent interaction is largely irreversible and can be used to permanently label or inhibit the function of target proteins. Such compounds are often referred to as covalent inhibitors or probes.
Putative Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism of action of this compound in a cellular context is predicated on the reactivity of its chloroacetyl group. This group acts as an electrophilic warhead, targeting nucleophilic residues on proteins. The most susceptible target is the sulfhydryl group of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the cysteine thiol attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether bond.
Caption: Covalent modification of a protein's cysteine residue.
Essential Protocols for In Vitro Cell-Based Assays
This section provides detailed protocols for the preparation and use of this compound in cell culture experiments.
Preparation of Stock Solutions
For consistent and reproducible results, it is crucial to properly prepare and store the compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Weighing: Carefully weigh out a precise amount of the compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The solubility of similar compounds in DMSO is generally good.[5]
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Table 1: Example Stock Solution Preparation
| Desired Stock Concentration | Amount of Compound | Volume of DMSO |
| 10 mM | 2.58 mg | 1 mL |
| 50 mM | 12.9 mg | 1 mL |
Molecular Weight of this compound: 257.71 g/mol
General Protocol for Cell Treatment
This protocol outlines the general steps for treating cultured cells with the compound.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Prepared stock solution of this compound in DMSO
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, western blotting, or proteomic analysis.
Caption: General workflow for cell treatment.
Assessing Cellular Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with a range of concentrations of the compound as described in section 2.2. Include a vehicle control and a no-cell (blank) control.
-
Addition of MTT: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Advanced Application: Identification of Protein Targets
The chloroacetyl group enables the use of this compound as a probe for identifying its cellular binding partners through a chemical proteomics approach.
In-Cell Covalent Labeling and Proteomic Analysis
This protocol describes a general workflow for identifying the protein targets of the compound in living cells.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (if an alkyne or azide-modified version of the compound is available)
-
Biotin-azide or biotin-alkyne for enrichment
-
Streptavidin beads
-
Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)
Protocol:
-
Cell Treatment: Treat cells with the compound or vehicle control for a defined period.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Click Chemistry (Optional): If using a modified probe, perform a click reaction to attach a biotin tag.
-
Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotin-labeled proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest of the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the compound-treated sample compared to the vehicle control. These are the potential protein targets.
Caption: Workflow for protein target identification.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
References
- BenchChem. (n.d.). An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins. Retrieved from a relevant BenchChem technical note.
-
Kren V, et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions. Retrieved from a relevant BenchChem technical note.
- BenchChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate.
-
Tsuzuki, H., et al. (2001). Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. PubMed. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]
-
Gendreizig, S., et al. (2003). Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. CHIMIA. [Link]
-
Hari-Mood, M. S., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PubMed Central. [Link]
-
Rojas-Gutierrez, E., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]
-
Rojas-Gutierrez, E., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. [Link]
-
Hari-Mood, M. S., et al. (2025). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. ResearchGate. [Link]
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. [Link]
-
Modrijan, M., & Gobec, S. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Evano, G., & Couturier, M. (2011). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed Central. [Link]
- BenchChem. (n.d.). tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
application of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in proteomics
An In-Depth Technical Guide to the Application of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in Proteomics
Authored by Gemini, Senior Application Scientist
Abstract
The pursuit of novel therapeutics, particularly for challenging targets once deemed "undruggable," has driven significant innovation in chemical biology and proteomics.[1] Covalent chemical probes have emerged as powerful tools for identifying and characterizing functional protein sites directly within their native biological context.[2][3] This guide provides a detailed exploration of this compound, a versatile chemical scaffold, and its application in modern chemoproteomic workflows. We will dissect its chemical properties, its role as a foundational building block for creating bespoke activity-based probes (ABPs), and provide detailed protocols for its use in competitive profiling experiments to identify and validate novel protein targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage covalent ligand discovery to advance their scientific programs.
Introduction: The Rise of Covalent Chemoproteomics
Traditional proteomics provides a quantitative snapshot of protein abundance but often fails to capture the dynamic nature of protein function, which is heavily regulated by post-translational modifications and enzymatic activity.[4][5] Activity-Based Protein Profiling (ABPP), a key strategy within chemical proteomics, addresses this gap by using chemical probes that covalently modify the active sites of enzymes, offering a direct readout of their functional state.[6][7][8]
This approach has proven invaluable for:
-
Mapping Ligandable Hotspots: Identifying functional sites across the proteome that can be engaged by small molecules.[6]
-
Target Deconvolution: Uncovering the specific protein targets of bioactive compounds.[9]
-
Inhibitor Development: Providing a universal assay platform for discovering inhibitors against proteins that are labeled by an activity-based probe.[2][6]
The chloroacetyl/chloroacetamide moiety is a moderately reactive electrophile that selectively targets hyper-reactive cysteine residues, which are often found in enzyme active sites or allosteric pockets.[10][11] this compound incorporates this reactive "warhead" into a scaffold that can be readily elaborated, making it a valuable starting point for the synthesis of custom covalent probes and inhibitors.
The Reagent: A Closer Look at this compound
This compound is best understood as a bifunctional chemical tool. Its structure consists of two key components that enable its utility in proteomics.
-
The "Warhead": 2-Chloroacetyl Group: This electrophilic group is the reactive component responsible for forming a stable, covalent thioether bond with nucleophilic amino acid residues. Its primary target is the thiol side chain of cysteine due to its high nucleophilicity at physiological pH.[11][12]
-
The "Handle": Boc-Protected Aniline: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its presence renders the aniline nitrogen non-nucleophilic. However, it can be easily removed under acidic conditions to reveal a primary amine. This amine serves as a versatile chemical handle for downstream functionalization, such as the attachment of reporter tags (e.g., biotin, fluorophores) or for incorporation into larger molecular scaffolds.
Mechanism of Action: Covalent Modification of Cysteine
The reaction between the chloroacetyl group and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride leaving group and the formation of a stable covalent thioether linkage.
Caption: Covalent modification of a protein cysteine residue.
Application Protocol 1: Competitive Chemoproteomic Profiling for Target Identification
A primary application for this scaffold is in competitive profiling, an indirect ABPP strategy used to identify the cellular targets of a covalent ligand.[11][13] In this workflow, a derivative of this compound (or a more complex inhibitor built from it) is used as an unlabeled competitor. Its targets are identified by their inability to be labeled by a broad-spectrum, reporter-tagged cysteine-reactive probe.
Workflow Overview
The experimental logic is as follows: if a cysteine residue is occupied by the unlabeled test compound, it cannot react with a subsequently added universal cysteine probe (e.g., Iodoacetamide-Alkyne). By comparing the probe-labeling profiles of a vehicle-treated proteome versus a compound-treated proteome using quantitative mass spectrometry, one can identify proteins whose labeling is significantly reduced, thus revealing them as targets of the test compound.[3]
Caption: Competitive ABPP workflow for covalent ligand target ID.
Detailed Step-by-Step Methodology
PART A: Cell Treatment and Lysate Preparation
-
Cell Culture: Culture human cells (e.g., HEK293T, HCT116) to ~80-90% confluency in appropriate media.
-
Compound Treatment: Treat cells with the covalent inhibitor of interest (derived from the title compound) at a desired final concentration (e.g., 1-10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Cell Harvest: Aspirate media, wash cells twice with cold PBS, and scrape cells into PBS. Pellet cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., PBS containing 0.1% SDS and protease inhibitors). Lyse cells by probe sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 30 min at 4°C) to pellet insoluble debris.
-
Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard method like the BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.
PART B: Proteome Labeling and Enrichment
Causality Insight: This part of the protocol uses "click chemistry," a highly efficient and bioorthogonal reaction, to attach a biotin reporter tag to proteins that were labeled by the alkyne probe.[5][14] This enables their subsequent enrichment.
-
Probe Labeling: To 1 mg of proteome from each condition, add a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-Alkyne, to a final concentration of 100 µM. Incubate for 1 hour at room temperature, protected from light.
-
Prepare Click Reagents: Prepare fresh stock solutions for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction:
-
50 mM Copper(II) Sulfate (CuSO₄) in water.
-
100 mM THPTA ligand in water.
-
500 mM Sodium Ascorbate in water (prepare immediately before use).
-
10 mM Biotin-Azide in DMSO.
-
-
Click Reaction: Add the click chemistry reagents to the labeled proteome in the following order, vortexing gently after each addition:
-
Biotin-Azide (to 100 µM final concentration).
-
THPTA (to 1 mM final concentration).
-
CuSO₄ (to 1 mM final concentration).
-
Sodium Ascorbate (to 5 mM final concentration).
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Enrichment:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation, discard the supernatant, and wash the beads extensively (e.g., 3x with PBS + 0.5% SDS, followed by 3x with PBS).
-
PART C: Sample Preparation for Mass Spectrometry
Trustworthiness Insight: Including an alkylation step with iodoacetamide after reduction is critical to prevent the re-formation of disulfide bonds, ensuring that peptides are correctly identified by the mass spectrometer.[15][16]
-
Reduction and Alkylation: Resuspend the beads in 6 M urea. Add DTT to a final concentration of 10 mM and incubate for 30 min at 37°C to reduce disulfide bonds. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 min in the dark to alkylate free cysteines.
-
Digestion: Dilute the urea concentration to <1 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Centrifuge to pellet the beads and collect the supernatant containing the tryptic peptides.
-
Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 StageTip or equivalent. Elute, dry the peptides under vacuum, and store at -80°C until analysis.
PART D: LC-MS/MS and Data Analysis
-
LC-MS/MS: Reconstitute peptides in a suitable buffer and analyze using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw data using a software suite like MaxQuant or Proteome Discoverer. Search the data against a human protein database.
-
Target Identification: Quantify the relative abundance of peptides across the vehicle- and inhibitor-treated samples. True targets of the covalent inhibitor will be identified as proteins with significantly decreased peptide signal (high vehicle/inhibitor ratio) in the inhibitor-treated sample.
Interpreting Quantitative Data
The output of the quantitative proteomic analysis is a list of identified proteins and their relative abundance ratios between the different conditions. A successful experiment will show most proteins with a ratio near 1, while true targets will stand out with significantly higher ratios.
| Protein ID | Gene Name | Vehicle/Inhibitor Ratio | p-value | Notes |
| P04035 | GAPDH | 1.1 | 0.85 | Not a target; serves as a negative control. |
| Q06830 | HSP90B1 | 0.9 | 0.79 | Not a target. |
| P12345 | TARGETX | 15.2 | <0.001 | Potential high-confidence target. |
| P62258 | RPLP0 | 1.3 | 0.65 | Not a target. |
| Q9Y234 | TARGETY | 8.7 | <0.005 | Potential secondary target. |
Application Protocol 2: Synthesis of a Functionalized Activity-Based Probe
The Boc-protected aniline on this compound allows for its conversion into a functional activity-based probe for direct, "pulldown" style experiments. This involves deprotection of the amine followed by conjugation to a reporter tag.
Synthetic Workflow Overview
Caption: Synthetic route to a functionalized chloroacetyl probe.
General Synthetic Procedure
-
Boc Deprotection: Dissolve this compound in a suitable solvent like dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Remove the solvent and excess acid under reduced pressure to yield 4-(2-chloroacetyl)aniline.
-
Amide Coupling: To a solution of the resulting aniline and a reporter molecule containing a carboxylic acid (e.g., Biotin-PEG-COOH), add amide coupling reagents such as EDCI and HOBt in a solvent like DMF. Stir overnight at room temperature.
-
Purification: Purify the final probe product using flash column chromatography or preparative HPLC to yield the desired functionalized activity-based probe.
This newly synthesized probe can then be used in direct ABPP experiments, where it is incubated with a proteome, and the labeled proteins are directly enriched via the reporter tag (e.g., using streptavidin beads for a biotin tag) for subsequent MS analysis.
Conclusion
This compound is a powerful and versatile reagent for chemical proteomics. Its dual functionality—a reactive chloroacetyl warhead and a modifiable Boc-aniline handle—positions it as an ideal starting point for both competitive profiling experiments and the rational design of bespoke activity-based probes. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage this compound to explore the ligandable proteome, identify novel drug targets, and accelerate the development of next-generation covalent therapeutics.
References
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. National Institutes of Health (NIH). [Link][6]
-
Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Reviews. [Link][1]
-
Reactive chemistry for covalent probe and therapeutic development. National Institutes of Health (NIH). [Link][2]
-
Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX. [Link][13]
-
Cysteine-reactive probes and their use in chemical proteomics. Royal Society of Chemistry. [Link][10]
-
Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. National Institutes of Health (NIH). [Link][3]
-
Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PubMed Central. [Link][12]
-
Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link][11]
-
Analysis of protein chlorination by mass spectrometry. National Institutes of Health (NIH). [Link][16]
-
Activity-based protein profiling: A graphical review. PubMed Central. [Link][7]
-
Identification of Protein Modifications by Mass Spectrometry. University of Massachusetts Chan Medical School. [Link][17]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link][9]
-
Activity-based Protein Profiling. Plant Chemetics Laboratory. [Link][8]
-
Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. National Institutes of Health (NIH). [Link][18]
-
Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. National Institutes of Health (NIH). [Link][5]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantchemetics.org [plantchemetics.org]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chimia.ch [chimia.ch]
- 12. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msf.ucsf.edu [msf.ucsf.edu]
- 18. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for covalent inhibitor screening with tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Application Note & Protocols
Topic: Experimental Design for Covalent Inhibitor Screening with tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
A Multi-Faceted Strategy for the Discovery and Characterization of Targeted Covalent Inhibitors Using a Chloroacetamide Warhead
Abstract Targeted Covalent Inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action by forming a stable bond with their protein target.[1] The design and screening of these molecules, however, require a specialized workflow distinct from that of reversible inhibitors. This guide provides a comprehensive experimental framework for screening and characterizing covalent inhibitors, using this compound as a representative compound. This molecule features a chloroacetamide "warhead," a common electrophile designed to react with nucleophilic residues, typically cysteine. We will detail a robust, multi-assay cascade—from initial reactivity assessments and primary screening using mass spectrometry to in-depth kinetic characterization and cellular target engagement—to ensure the confident identification and validation of specific, potent covalent inhibitors.
Foundational Principles: The Mechanism of Covalent Inhibition
Unlike reversible inhibitors that rely solely on non-covalent interactions, TCIs operate via a two-step mechanism.[2] First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I), a step governed by the inhibition constant (Ki). This initial binding event positions the electrophilic "warhead" of the inhibitor in close proximity to a nucleophilic residue on the target protein. In the second step, a covalent bond is formed, leading to an inactivated enzyme complex (E-I). This step is defined by the rate constant of inactivation (kinact).[3]
The overall potency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.[4] A successful covalent inhibitor, therefore, does not need to be intrinsically hyper-reactive; rather, its efficacy is driven by its ability to first bind its target with high affinity, thereby increasing the effective concentration of the warhead near the target nucleophile.[5]
Caption: The two-step mechanism of irreversible covalent inhibition.
Pre-Screening Validation: Assessing Intrinsic Reactivity
A critical first step in any covalent inhibitor screen is to assess the intrinsic reactivity of the electrophile.[6] A warhead that is too reactive will non-specifically modify numerous proteins and other biomolecules, such as glutathione (GSH), leading to off-target effects and potential toxicity.[7][8] The chloroacetamide moiety of this compound is considered a moderately reactive warhead, making it a good starting point. The following protocol determines its stability in the presence of GSH, a key biological nucleophile, serving as a surrogate for off-target reactivity.[9] Compounds with very short half-lives in this assay are often deprioritized.[4]
Table 1: Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | [10] |
| Molecular Formula | C₁₃H₁₆ClNO₃ | PubChem CID: 52987691 |
| Molecular Weight | 270.72 g/mol | PubChem CID: 52987691 |
| Warhead | Chloroacetamide | Targets nucleophiles (e.g., Cys) |
| Solubility | Soluble in DMSO, alcohols | Prepare concentrated stock in 100% DMSO |
| Storage | Store stock solutions at -20°C or -80°C | Avoid repeated freeze-thaw cycles |
Protocol 1: Glutathione (GSH) Reactivity Assay
This protocol measures the rate of depletion of the test compound in the presence of GSH using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 100 mM stock solution of L-Glutathione (reduced) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Assay Buffer: 100 mM phosphate buffer, pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 490 µL of Assay Buffer.
-
Add 5 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM GSH.
-
Initiate the reaction by adding 5 µL of the 10 mM compound stock solution for a final concentration of 100 µM. Vortex gently.
-
-
Time-Point Quenching:
-
Immediately withdraw a 50 µL aliquot (t=0) and quench it in 100 µL of acetonitrile containing an internal standard.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Withdraw and quench additional 50 µL aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
-
LC-MS Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by LC-MS to measure the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the remaining parent compound percentage versus time.
-
The half-life (t₁/₂) can be calculated from the slope (k) of the linear fit using the equation: t₁/₂ = 0.693 / k.
-
Primary Screening: Direct Detection of Covalent Adducts
For covalent inhibitors, the most direct and robust primary screening method is intact protein mass spectrometry (MS).[11][12] This technique unambiguously confirms covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.
Caption: Workflow for a primary screen using intact protein mass spectrometry.
Protocol 2: Intact Protein Mass Spectrometry Screening
-
Reaction Setup:
-
In a 96-well plate, add the purified target protein to each well to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
Add this compound (or other library compounds) to a final concentration of 10-100 µM. Include a DMSO-only control.
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours).
-
-
Sample Preparation for MS:
-
Quench the reaction by adding an equal volume of 0.2% formic acid.
-
Samples are typically desalted online using a C4 or C8 trap column as part of the LC-MS system.
-
-
LC-MS Acquisition:
-
Inject the sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data over the m/z range that includes the expected charge state envelope of the protein.
-
-
Data Analysis:
-
Use deconvolution software (e.g., Waters MaxEnt1, Agilent MassHunter) to transform the raw m/z spectrum into a zero-charge mass spectrum.
-
Compare the spectra from inhibitor-treated wells to the DMSO control.
-
A "hit" is identified by the appearance of a new peak with a mass equal to [Mass of Protein + Mass of Inhibitor]. The percent conversion can be calculated from the relative intensities of the unbound and adducted protein peaks.[13]
-
Hit Validation: In-Depth Kinetic Characterization
Once hits are identified, their potency must be quantified using a functional assay. For enzymes, this involves determining the kinact/Ki value. This is achieved by measuring the rate of enzyme inactivation at various inhibitor concentrations.[3]
Protocol 3: Determination of kinact and Ki
-
Assay Setup:
-
Prepare a series of dilutions of the inhibitor in the appropriate assay buffer containing the target enzyme. Concentrations should bracket the expected Ki. Also prepare a no-inhibitor (DMSO) control.
-
Pre-incubate these enzyme-inhibitor mixtures at a set temperature (e.g., 25°C).
-
-
Measuring Activity Over Time:
-
At specific time points during the pre-incubation (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each enzyme-inhibitor mixture.
-
Immediately add the aliquot to a substrate solution to initiate the enzymatic reaction. The substrate concentration should be at or near its KM value.
-
Measure the initial reaction velocity (rate) for each time point using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (%) versus the pre-incubation time. The data should fit a straight line with a slope equal to -kobs (the observed rate of inactivation).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations [I].
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I])
-
This hyperbolic fit will yield the values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate). The overall potency is reported as kinact/Ki.[14]
-
Table 2: Example Kinetic Data Summary
| Compound ID | Ki (µM) | kinact (min⁻¹) | kinact/Ki (M⁻¹s⁻¹) |
| Control | >100 | <0.001 | <10 |
| Hit 1 | 15.2 | 0.15 | 165 |
| Hit 2 | 2.1 | 0.20 | 1587 |
Cellular Selectivity and Target Identification
A crucial step is to confirm that the inhibitor engages its intended target within the complex environment of a living cell and to identify potential off-targets.[15] Chemoproteomic platforms like Covalent Inhibitor Target-site Identification (CITe-Id) are powerful tools for this purpose.[16][17]
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. oncodesign-services.com [oncodesign-services.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
- 11. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. longdom.org [longdom.org]
Application Note: Synthesis of Thioether-Linked Carbamates via Nucleophilic Substitution
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
This document provides a comprehensive guide to the reaction between tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate and various thiols. This reaction, a robust SN2 nucleophilic substitution, is a cornerstone for synthesizing thioether-linked molecules with significant potential in drug discovery, particularly for developing covalent inhibitors, linkers for antibody-drug conjugates (ADCs), and novel therapeutic agents. We will delve into the underlying reaction mechanism, provide detailed protocols for execution and optimization, and offer expert insights into critical experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Strategic Value of the Thioether-Carbamate Scaffold
The conjugation of bioactive molecules through stable linker chemistries is a central theme in modern medicinal chemistry. The this compound scaffold represents a highly valuable electrophilic building block. The α-chloroacetyl group serves as a potent electrophile, primed for reaction with nucleophiles, while the Boc-protected aniline moiety offers a handle for further synthetic diversification or acts as a crucial pharmacophoric element. The carbamate group itself is a key structural motif in many approved drugs, prized for its chemical stability and ability to modulate pharmacokinetic properties.[1][2]
The reaction of this scaffold with thiols yields a stable thioether bond, a linkage frequently employed in pharmaceuticals due to its metabolic resilience.[3] This specific transformation provides a direct and efficient route to compounds where a thiol-containing molecule (such as a cysteine-bearing peptide, a small molecule inhibitor, or a functionalized linker) is covalently attached to the carbamate core. Understanding the conditions to precisely control this reaction is therefore of paramount importance.
Reaction Mechanism and Guiding Principles
The formation of the thioether product proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The success of this reaction hinges on understanding the roles of the electrophile, the nucleophile, and the reaction environment.
The Electrophile: An Activated α-Chloro Ketone
The reactivity of this compound is dictated by the α-chloro ketone functionality. The electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom (the α-carbon) through an inductive effect.[4] This effect polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack and facilitating the departure of the chloride leaving group.[4][5] Computational studies confirm that the presence of the carbonyl group lowers the activation energy for nucleophilic substitution at the α-position compared to a standard alkyl halide.[5][6]
The Nucleophile: Base-Activated Thiolate
While thiols (R-SH) are moderately good nucleophiles, their conjugate bases, thiolates (R-S⁻), are significantly more potent.[7][8] Thiols are more acidic than corresponding alcohols, with pKa values typically in the range of 8-11, allowing for nearly complete deprotonation by common bases like hydroxides or amines.[7] Therefore, the reaction is almost universally performed in the presence of a base. The base's primary role is to deprotonate the thiol in situ, generating the thiolate anion which then acts as the operative nucleophile in the SN2 displacement of the chloride.[9]
The overall transformation is illustrated below:
Figure 1: Reaction mechanism for thioether synthesis.
Experimental Design and Parameter Optimization
Careful selection of reagents and conditions is crucial for achieving high yields and purity. The following parameters should be considered for process optimization.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Amine Bases (TEA, DIPEA): Soluble in organic solvents and generally non-nucleophilic, preventing competition with the thiol. DIPEA is bulkier and preferred if side reactions with the electrophile are a concern.[10] Inorganic Bases (K₂CO₃, NaOH): Cost-effective and strong. K₂CO₃ is a solid base often used in polar aprotic solvents like DMF or acetonitrile. NaOH is effective but introduces water, which may not be ideal for all substrates.[8] The base should be at least 1.0 equivalent to the thiol. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Aprotic solvents are required as protic solvents (like alcohols) can solvate the nucleophile, reducing its reactivity. THF & DCM: Good general-purpose solvents with moderate polarity.[11] DMF & MeCN: More polar aprotic solvents that can accelerate SN2 reactions by effectively solvating the counter-ion of the base. DMF is particularly good at dissolving a wide range of reactants.[10] |
| Temperature | 0 °C to Room Temperature (20-25 °C) or elevated (e.g., 50-70 °C) | The initial addition of reagents is often performed at 0 °C to manage any exothermicity. The reaction is then typically allowed to warm to room temperature.[11] Gentle heating may be required to drive sluggish reactions to completion, especially with sterically hindered thiols.[11] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature. |
| Stoichiometry | Thiol: 1.0 - 1.2 equivalentsBase: 1.1 - 1.5 equivalents | A slight excess of the thiol can help drive the reaction to completion. A corresponding excess of the base is needed to ensure full generation of the thiolate nucleophile. Using a large excess of the thiol should be avoided to prevent potential side reactions or purification difficulties. |
Detailed Experimental Protocols
The following section outlines a general workflow and a specific, detailed protocol for the reaction.
Figure 2: General experimental workflow.
Protocol: Synthesis of tert-Butyl (4-(2-(benzylthio)acetyl)phenyl)carbamate
This protocol details the reaction using benzyl mercaptan as a representative thiol.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.00 g, 3.52 mmol).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 10-15 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add benzyl mercaptan (0.47 mL, 4.05 mmol, 1.1 eq) to the solution. Following this, add triethylamine (0.59 mL, 4.23 mmol, 1.2 eq) dropwise over 2-3 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC analysis (a typical eluent system is 30% EtOAc in hexanes).
-
Work-up: Once the reaction is complete, quench by adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The bicarbonate wash removes any unreacted thiol and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure thioether product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inactive reagents (e.g., wet solvent, degraded base).3. Sterically hindered thiol. | 1. Allow the reaction to stir longer or gently heat to 40-50 °C.2. Use freshly opened or distilled anhydrous solvents and reagents.3. Switch to a more polar solvent like DMF and consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Low Yield | 1. Mechanical loss during work-up.2. Product is partially water-soluble.3. Side reactions (e.g., elimination). | 1. Ensure careful transfers and extractions.2. Perform additional extractions of the aqueous layer.3. Maintain lower temperatures (0 °C to RT) during the reaction. Ensure a non-nucleophilic base is used. |
| Multiple Spots on TLC | 1. Formation of disulfide (R-S-S-R) from thiol oxidation.2. Reaction of base with the electrophile.3. Boc-deprotection. | 1. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.2. Use a hindered base like DIPEA. Add the base slowly at 0 °C.3. Avoid any acidic conditions during work-up. Use a NaHCO₃ wash instead of an acid wash. |
Safety Precautions
-
Thiols: Many thiols, especially low molecular weight ones, are volatile and possess strong, unpleasant odors. Always handle thiols in a well-ventilated fume hood.
-
α-Chloroacetyl Compounds: These compounds can be lachrymators and skin irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bases: Amine bases are corrosive and flammable. Handle with care.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
References
- Poole, L. B., & Nelson, K. J. (2001). Discovering mechanisms of protein thiol oxidation. Current Opinion in Chemical Biology, 5(6), 724-732.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of thiol acidity and nucleophilicity).
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Link
-
Zheng, Y., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1509. [Link]
-
Wallace, C. (2023). Thioether (Sulfide) Synthesis - EASY! YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
ACS Green Chemistry Institute. (n.d.). Thioether Formation. Pharmaceutical Roundtable Reagent Guides. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
Mandour, A. H., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 25(33), 4146-4174. [Link]
-
Leah4sci. (2016). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube. [Link]
-
University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(16), 6895-6921. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14, 1827-1837. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate for Targeted Covalent Inhibitor Development
Abstract
Targeted Covalent Inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1][2][3] The rational design of these inhibitors involves the strategic combination of a recognition scaffold that provides target specificity and an electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue on the target protein.[4][5] This guide provides a comprehensive overview and detailed protocols for the use of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, a versatile bifunctional reagent, in the discovery and development of novel TCIs. We will explore the chemical rationale behind its design, provide step-by-step protocols for its incorporation into lead compounds, and detail methods for the characterization of the resulting protein-inhibitor adducts.
Introduction: The Strategic Role of a Bifunctional Reagent
The development of a successful TCI hinges on the careful selection of a warhead with finely tuned reactivity and a linker that appropriately positions the warhead within the target's binding site. This compound is an exemplary reagent in this context, offering a modular approach to TCI synthesis. Its structure is composed of two key functionalities:
-
The Chloroacetamide Warhead: A moderately reactive electrophile that selectively forms a covalent bond with nucleophilic residues, most commonly cysteine.[6] Its reactivity is sufficient to ensure target modification under physiological conditions but is generally less indiscriminate than more potent electrophiles, potentially reducing off-target effects.[7]
-
The Boc-Protected Aniline: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen.[8][9] Upon removal, it reveals a primary amine that acts as a versatile chemical handle for conjugation to a variety of targeting scaffolds (affinity fragments) through standard amide bond formation or other coupling chemistries.
This dual nature allows researchers to first synthesize or identify a high-affinity reversible binder and subsequently append the chloroacetamide warhead to convert it into a potent and selective covalent inhibitor.
Figure 1: General structure of a TCI derived from the reagent.
Chemical Properties and Safe Handling
Before proceeding with experimental work, it is crucial to understand the properties and safety requirements for handling this compound.
Physicochemical Data
| Property | Value |
| Synonyms | tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate[10] |
| Molecular Formula | C₁₃H₁₆ClNO₃ |
| Molecular Weight | 270.72 g/mol |
| CAS Number | 354911-33-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. Sparingly soluble in water. |
Note: Data is for the specified compound. A related compound, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate (CAS 885269-70-5), is also commercially available and may serve as a more reactive alternative.[11]
Safety and Handling Precautions
This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use. Wear a lab coat to prevent skin contact.[13]
-
Respiratory Protection: Not typically required when handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator should be used.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Core Experimental Protocols
The following protocols provide a framework for the synthesis of a TCI and its subsequent biochemical characterization.
Protocol 1: Synthesis of a TCI via Amide Coupling
This protocol describes a two-step process: (1) the deprotection of the aniline nitrogen, and (2) the coupling of the resulting amine to a carboxylic acid-bearing affinity ligand.
Figure 2: Workflow for the synthesis of a TCI.
Step 1: Boc Deprotection
-
Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid commonly used for its clean and efficient cleavage of the Boc protecting group at room temperature.[8][15] Dichloromethane (DCM) is an excellent solvent for both the starting material and the resulting amine salt.[16]
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, typically 20-50% v/v with DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting product, 1-(4-aminophenyl)-2-chloroethan-1-one, is typically obtained as a TFA salt and can often be used in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Rationale: This step couples the newly freed amine with a targeting ligand that contains a carboxylic acid. HATU is a highly efficient peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with the amine to form a stable amide bond.
-
Procedure:
-
Dissolve the affinity ligand containing a carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve the crude amine TFA salt from Step 1 (1.1 eq) in a minimal amount of DMF and add it dropwise to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-18 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography or preparative HPLC to yield the final targeted covalent inhibitor.
-
Protocol 2: Covalent Labeling of a Target Protein
-
Objective: To incubate the synthesized TCI with a target protein containing an accessible cysteine residue and confirm covalent modification.
-
Procedure:
-
Prepare a stock solution of the purified TCI (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture by adding buffer (e.g., 50 mM HEPES, pH 7.4), the target protein (to a final concentration of 1-5 µM), and the TCI (to a final concentration of 5-25 µM, representing a 5-fold molar excess). The final DMSO concentration should be kept low (<2% v/v) to avoid protein denaturation.
-
Prepare a control reaction containing the protein and an equivalent volume of DMSO (vehicle control).
-
Incubate both tubes at a constant temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours). A time-course experiment can be performed to determine the rate of labeling.
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent like DTT or β-mercaptoethanol. The excess reducing agent will react with any remaining unbound inhibitor. Alternatively, for mass spectrometry analysis, the reaction can be stopped by flash-freezing or by adding formic acid.
-
Protocol 3: Characterization by Intact Protein Mass Spectrometry
-
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique to confirm covalent adduct formation by measuring the precise mass of the intact protein.[17] Covalent modification results in a predictable mass increase equal to the molecular weight of the bound inhibitor fragment.[18][19]
-
Procedure:
-
Following the incubation in Protocol 2, desalt the protein samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts.
-
Elute the protein in a solution suitable for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the sample into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass of the protein.
-
Compare the mass of the TCI-treated protein with the vehicle-treated control. A mass shift corresponding to the molecular weight of the covalently attached fragment confirms the modification.
-
Figure 3: Logical workflow for MS-based confirmation of covalent adducts.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Synthesis: Incomplete Boc deprotection. | Insufficient TFA or reaction time. | Increase TFA concentration or extend reaction time. Monitor closely by LC-MS. |
| Synthesis: Low yield in amide coupling. | Inefficient carboxylic acid activation; moisture in the reaction. | Use fresh, high-quality coupling reagents. Ensure all glassware and solvents are anhydrous. |
| Labeling: No or low protein modification observed by MS. | 1. Inhibitor is unstable in the assay buffer. 2. Target cysteine is not accessible. 3. Incorrect buffer pH (cysteine pKa ~8-9).[7] | 1. Assess inhibitor stability by LC-MS over time in the buffer. 2. Confirm target accessibility via structural data or mutagenesis. 3. Ensure assay pH is neutral to slightly basic (e.g., 7.4-8.0). |
| Mass Spec: Complex or uninterpretable spectra. | Poor desalting; protein heterogeneity (e.g., PTMs); multiple labeling events. | Optimize desalting protocol. Characterize the baseline protein sample thoroughly. Use lower inhibitor concentrations or shorter incubation times to favor single-modification events. |
Conclusion
This compound is a highly valuable and practical reagent for medicinal chemists and chemical biologists engaged in the development of targeted covalent inhibitors. Its modular design, which separates the reactive warhead from a protected attachment point, facilitates a streamlined synthetic approach. By following the robust protocols for synthesis, protein labeling, and mass spectrometric analysis detailed in this guide, researchers can effectively utilize this reagent to generate and validate novel covalent probes and drug candidates, accelerating the discovery process in this exciting field of therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4999–5004. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Lebraud, H., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 473-484. Retrieved from [Link]
-
Cioci, G., & Vellonen, K. S. (2023). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Targeted Antitumor Therapy, 4, 381-384. Retrieved from [Link]
-
ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of covalent adducts by mass spectrometry. Retrieved from [Link]
-
de Bruin, G., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Pharmaceuticals, 16(4), 547. Retrieved from [Link]
-
de Bruin, G., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. Retrieved from [Link]
-
MDPI. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Covalent Inhibitors of FabA. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(9), 1033-1049. Retrieved from [Link]
-
WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-(tert-butyl)phenyl)carbamate. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Retrieved from [Link]
Sources
- 1. Exploration of Drug Science [explorationpub.com]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. This compound [cymitquimica.com]
- 11. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | C13H16BrNO3 | CID 52987690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Detecting Covalent Modification by tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors and chemical probes have become indispensable tools in chemical biology and drug discovery, offering high potency and prolonged duration of action.[1] The molecule tert-butyl (4-(2-chloroacetyl)phenyl)carbamate is a versatile bifunctional reagent designed for the covalent modification of nucleophilic residues in biomolecules. Its architecture features two key components: a reactive chloroacetamide "warhead" and a tert-butyloxycarbonyl (Boc)-protected amine.
The chloroacetyl group is a mild electrophile that readily forms a stable, covalent thioether bond with the sulfhydryl group of cysteine residues via nucleophilic substitution.[2] It can also react with other nucleophilic residues such as histidine and lysine.[3][4] The Boc-protected amine serves as a latent functional handle. Following the initial covalent labeling event, the acid-labile Boc group can be removed to unmask a primary amine.[5][6] This newly exposed amine provides a versatile point for the attachment of various reporter tags, such as fluorophores or biotin, enabling a powerful two-step strategy for detection, visualization, and enrichment of modified proteins.[7][8]
This guide provides a comprehensive overview and detailed protocols for the detection and characterization of protein modification by this compound, focusing on mass spectrometry and gel-based affinity blotting techniques.
Core Principles: Reaction and Detection Strategy
The utility of this compound lies in its two-stage reactivity.
-
Covalent Labeling: The chloroacetamide moiety reacts with a nucleophilic amino acid side chain (e.g., cysteine), forming a stable covalent bond and attaching the entire molecule to the protein.[2]
-
Two-Step Reporter Tagging:
-
Deprotection: The Boc group is removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose a primary amine on the covalently attached probe.[5][6]
-
Conjugation: This newly formed amine is then available for reaction with an amine-reactive reporter molecule, such as an NHS-ester functionalized fluorophore or biotin.[][10]
-
This two-step approach allows for the detection and analysis of the covalent modification event using a variety of downstream techniques.
Figure 1: Two-step workflow for protein labeling.
Protocol 1: Mass Spectrometry-Based Detection and Site Identification
Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the precise site of adduction.[11] Both intact protein analysis and peptide-level mapping are powerful approaches.
Part A: Intact Protein Mass Analysis
This method confirms if the protein has been labeled by detecting a mass shift corresponding to the addition of the probe.
Materials:
-
Target protein of interest
-
This compound
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.4
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Labeling Reaction:
-
Prepare a 10 µM solution of the target protein in the reaction buffer.
-
Add a 10-fold molar excess (100 µM) of this compound.
-
Incubate at room temperature for 1-4 hours. A no-reagent control should be run in parallel.
-
-
Sample Cleanup:
-
Remove excess, unreacted probe using a desalting column suitable for the protein size.
-
-
LC-MS Analysis:
-
Analyze both the labeled and control samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the average mass of the protein in each sample.
-
-
Data Interpretation:
-
Calculate the expected mass shift. The mass of the modifying group is the mass of the reagent (~299.78 Da) minus the mass of HCl (~36.46 Da), resulting in an expected mass addition of ~263.32 Da .
-
A peak in the labeled sample corresponding to the protein mass + 263.32 Da confirms successful covalent modification.
-
Part B: Peptide Mapping by LC-MS/MS for Site Identification
This "bottom-up" proteomics approach identifies the specific amino acid residue(s) modified by the probe.[11][12]
Materials:
-
Labeled protein sample (from Part A, before cleanup)
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylating agent: 55 mM Chloroacetamide (CAA) or Iodoacetamide (IAA)[13][14]
-
Digestion enzyme: Sequencing-grade trypsin
-
LC-MS/MS system and data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Cool to room temperature and alkylate remaining free cysteines by adding CAA or IAA and incubating in the dark for 30 minutes. This step ensures that only the probe-modified cysteines are distinct from native, unmodified cysteines.[2]
-
-
Proteolytic Digestion:
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides using a standard data-dependent acquisition method on a high-resolution mass spectrometer.[15]
-
-
Data Analysis:
-
Search the generated MS/MS data against the protein sequence database.
-
Crucially, specify a variable modification on cysteine, lysine, and histidine residues corresponding to the mass of the probe adduct (+263.32 Da).
-
The software will identify peptides containing this mass shift and the corresponding MS/MS spectra will provide fragmentation evidence to pinpoint the exact site of modification.[16]
-
Sources
- 1. domainex.co.uk [domainex.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. genscript.com [genscript.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective two-step labeling of proteins with an off/on fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
Application Note: A Guide to Utilizing tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate for Irreversible Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the application of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate as a model electrophilic probe in the study of irreversible enzyme inhibition. While covalent inhibitors represent a powerful therapeutic modality, their development necessitates rigorous biochemical and cellular characterization.[1][2] This document outlines the core principles, detailed experimental protocols, and data interpretation strategies for leveraging this compound to investigate enzyme mechanisms, validate novel drug targets, and profile potential off-target effects. We delve into the synthesis and characterization of the title compound, provide step-by-step protocols for determining key kinetic parameters of irreversible inhibition, and describe methodologies for assessing cellular target engagement and selectivity.
Introduction: The Rationale for Covalent Inhibition
The paradigm of drug design has traditionally favored reversible inhibitors. However, irreversible covalent inhibitors are gaining significant traction due to several therapeutic advantages.[1] These include prolonged duration of action that outlasts the compound's pharmacokinetics, increased biochemical efficiency, and resilience to competition from high concentrations of endogenous substrates.[1][3] Covalent drugs form a stable bond with their target protein, effectively removing the enzyme from the active cellular pool until de novo synthesis occurs.[4]
This compound serves as an exemplary tool compound for these studies. It features two key functionalities:
-
The Chloroacetyl "Warhead": This electrophilic group is designed to react with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) commonly found in enzyme active sites.[5] This reaction leads to the formation of a stable, covalent adduct and subsequent irreversible inhibition.
-
The Boc-Protected Aniline Scaffold: The tert-butoxycarbonyl (Boc) group provides a degree of chemical stability and modulates the compound's physicochemical properties.[6] The aniline core can be readily modified, making this a versatile scaffold for developing more complex and targeted inhibitors.
This guide will walk the user through the necessary steps to fully characterize the inhibitory potential of this compound, from initial quality control to advanced cellular analysis.
Mechanism of Action: Covalent Alkylation
The primary mechanism of inhibition for this compound is the irreversible alkylation of a nucleophilic residue within the enzyme's active site. The process follows a two-step model, often referred to as the Kitz-Wilson kinetic model.[5][7]
-
Reversible Binding (E+I ⇌ E·I): The inhibitor first binds non-covalently to the enzyme's active site to form an initial enzyme-inhibitor complex (E·I). This initial binding is governed by the dissociation constant, KI.
-
Irreversible Covalent Bond Formation (E·I → E-I): Following binding, the electrophilic chloroacetyl group is positioned optimally for a nucleophilic attack by a nearby amino acid residue. This results in the formation of a stable covalent bond and the inactivated enzyme-inhibitor adduct (E-I). This step is characterized by the rate constant of inactivation, kinact.[5]
The overall efficiency of the irreversible inhibitor is best described by the second-order rate constant kinact/KI.[5]
Figure 1: Two-step mechanism of irreversible enzyme inhibition.
Synthesis and Quality Control
Ensuring the purity and structural integrity of the inhibitor is a prerequisite for obtaining reliable and reproducible data.
Synthesis Pathway
This compound can be synthesized from commercially available tert-butyl (4-aminophenyl)carbamate. The synthesis involves the acylation of the aniline nitrogen with chloroacetyl chloride in the presence of a non-nucleophilic base.
Figure 2: Synthetic scheme for the target compound.
Recommended Quality Control Protocols
A comprehensive characterization should be performed to confirm the identity and purity of the synthesized compound.
Table 1: Analytical Methods for Quality Control
| Parameter | Analytical Method | Purpose | Expected Results |
| Identity | ¹H & ¹³C NMR Spectroscopy | Confirms the molecular structure and arrangement of atoms. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Purity | HPLC-UV | Determines the purity of the compound and quantifies impurities. | Purity >95% is recommended for biochemical assays. |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact molecular weight. | Observed m/z value should be within 5 ppm of the calculated value. |
| Solubility | Visual Inspection | Determines suitable solvents for stock solutions. | Soluble in DMSO, DMF, and most chlorinated solvents.[8] |
Biochemical Characterization: Enzyme Kinetics
The core of the investigation lies in determining the kinetic parameters that define the interaction between the inhibitor and its target enzyme.
Protocol: Determination of kinact and KI
This protocol is designed to measure the rate of enzyme inactivation at various inhibitor concentrations.
Materials:
-
Target enzyme of interest
-
This compound (high purity)
-
Enzyme substrate (chromogenic or fluorogenic preferred)
-
Assay buffer (optimized for enzyme activity and stability)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations (typically 2x the final desired concentration).
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor at a constant temperature.
-
Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
-
Measure Residual Activity:
-
Immediately add the aliquot to a separate well containing the substrate solution to initiate the enzymatic reaction. Note: The substrate concentration should be high (≥10x Km) to prevent competition from the reversible binding of the inhibitor.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over a short period. The initial velocity (V₀) is proportional to the amount of active enzyme remaining.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm (ln) of the residual enzyme activity (%) versus the pre-incubation time.
-
The data for each concentration should fit a straight line, the slope of which corresponds to the observed rate of inactivation (kobs).[9]
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors (Equation 1) to determine kinact and KI.[5][10]
Equation 1: kobs = (kinact * [I]) / (KI + [I])
-
Figure 3: Workflow for determining kinetic parameters of irreversible inhibition.
Table 2: Representative Kinetic Data (Hypothetical)
| Inhibitor Conc. (µM) | kobs (min⁻¹) |
| 0.5 | 0.015 |
| 1.0 | 0.028 |
| 2.5 | 0.055 |
| 5.0 | 0.080 |
| 10.0 | 0.110 |
| 20.0 | 0.135 |
| Derived Parameters | |
| kinact | 0.17 min⁻¹ |
| KI | 7.5 µM |
| kinact/KI | 377 M⁻¹s⁻¹ |
Cellular Assays: Target Engagement and Selectivity
Biochemical assays provide crucial mechanistic data, but cellular assays are essential to confirm that the inhibitor can engage its target in a physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Procedure:
-
Cell Treatment: Treat cultured cells with either the inhibitor or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Assessing Selectivity: Activity-Based Protein Profiling (ABPP)
A critical concern with covalent inhibitors is the potential for off-target reactions.[1] Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique used to assess the selectivity of a covalent inhibitor across a complex proteome.[3]
In a competitive ABPP experiment, a cell lysate or live cells are pre-treated with the inhibitor before adding a broad-spectrum, "clickable" activity-based probe that targets the same class of enzymes. The inhibitor's on- and off-targets are identified as proteins that show a reduced labeling by the probe.[1]
Conclusion and Future Directions
This compound is a valuable chemical tool for dissecting the mechanisms of irreversible enzyme inhibition. The protocols outlined in this guide provide a robust framework for its characterization, from fundamental kinetic analysis to cellular target validation. By applying these methodologies, researchers can gain deep insights into enzyme function and lay the groundwork for the rational design of next-generation covalent therapeutics. Future work could involve modifying the aniline scaffold to improve potency and selectivity or incorporating a reporter tag (e.g., an alkyne) to directly visualize target engagement via click chemistry.[1]
References
-
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964. [Link]
-
Robertson, J. G. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307–317. [Link]
-
Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. [Link]
-
Doleschal, M. N., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening. NCBI Bookshelf. [Link]
-
Sunway Pharm Ltd. This compound. [Link]
-
Wikipedia. Enzyme inhibitor. [Link]
-
Strelow, J. M., & Korver, W. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 473–476. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(8), 1745-1753. [Link]
-
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Future Medicinal Chemistry. [Link]
-
Potashman, M. H., & Shair, M. D. (2013). The Taxonomy of Covalent Inhibitors. Current opinion in chemical biology, 17(3), 395–401. [Link]
-
Korabecny, J., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(11), 3255. [Link]
-
Lomenick, B., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Biochemistry, 56(47), 6236–6246. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
-
Wang, D., et al. (2021). AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects. International journal of molecular sciences, 22(16), 8887. [Link]
-
Lomenick, B., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. bioRxiv. [Link]
-
Chemical Synthesis Database. tert-butyl 4-chloro-2-methylphenylcarbamate. [Link]
-
ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Microbe Notes. (2024). Irreversible Enzyme Inhibition; Definition, Mechanism, Examples, Implication in medicine. [Link]
-
Wikipedia. Acetylcholinesterase inhibitor. [Link]
-
Rando, R. R. (1975). On the mechanism of action of antibiotics which act as irreversible enzyme inhibitors. Biochemical pharmacology, 24(11-12), 1153–1160. [Link]
-
Loza, M. I., et al. (2003). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Journal of medicinal chemistry, 46(13), 2730–2740. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society. [Link]
-
Pittelkow, M. (2007). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. The Journal of Organic Chemistry, 72(16), 6294–6297. [Link]
-
ResearchGate. Synthesis of BOC-protected aminodiols. [Link]
-
Pohanka, M. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current medicinal chemistry, 19(18), 2953–2961. [Link]
-
Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International journal of molecular sciences, 15(6), 9809–9825. [Link]
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
-
ResearchGate. Structure of carbamate inhibitors that do not cross the blood brain barrier. [Link]
-
ChemBK. tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate. [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
PubChem. tert-Butyl (4-(chloromethyl)phenyl)carbamate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Detection and Analysis in Mass Spectrometry via Derivatization with tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
An Application Note for Advanced Proteomics
Abstract
Mass spectrometry (MS) is a cornerstone of proteomics, enabling the identification and quantification of peptides with high sensitivity. However, certain peptides, particularly those that are small, hydrophilic, or possess low proton affinity, exhibit poor ionization efficiency, hindering their detection. Chemical derivatization offers a robust strategy to overcome these limitations. This application note provides a comprehensive guide and detailed protocol for the derivatization of peptides using tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. This reagent alkylates nucleophilic amino acid residues, primarily cysteine, introducing a hydrophobic, Boc-protected moiety. Subsequent removal of the acid-labile Boc-group under typical reversed-phase chromatography conditions exposes a primary amine, which can be protonated to enhance the ionization signal significantly. This method improves chromatographic retention, increases detection sensitivity, and aids in the confident identification of peptides in complex biological samples.
Introduction: The Rationale for Peptide Derivatization
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The success of this analysis hinges on the efficient ionization of peptides in the MS source.[1] Peptides with insufficient hydrophobicity may elute in the void volume of reversed-phase columns, while those lacking basic residues (like arginine or lysine) may ionize poorly, leading to weak signals or complete non-detection.[2][3]
Chemical derivatization addresses these challenges by covalently modifying the peptide to alter its physicochemical properties.[4] The ideal derivatization strategy should be:
-
Specific and Efficient: Reacting predictably and completely with target functional groups under mild conditions.[5]
-
Signal Enhancing: Increasing the hydrophobicity and/or adding a readily ionizable group to the peptide.[6][7]
-
MS-Compatible: Resulting in a stable product with a known mass shift that does not interfere with fragmentation analysis.
The reagent this compound is a bifunctional molecule designed for this purpose. Its chloroacetyl group acts as an alkylating agent, targeting the highly nucleophilic thiol group of cysteine residues.[8][9] The tert-butyloxycarbonyl (Boc)-protected phenylcarbamate portion of the molecule serves two purposes: it significantly increases the hydrophobicity of the derivatized peptide, improving its retention on reversed-phase media, and the Boc group can be easily removed with acid (e.g., trifluoroacetic acid in the mobile phase), generating a primary amine that serves as a site for protonation, thereby enhancing the MS signal.
Mechanism of Action and Derivatization Chemistry
The derivatization process occurs in two main stages: alkylation of the peptide followed by in-situ deprotection of the Boc group prior to MS analysis.
Stage 1: Alkylation Reaction The core reaction is a nucleophilic substitution (SN2) where a nucleophilic side chain of an amino acid residue attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. The primary target for this reaction is the thiol group (-SH) of cysteine, which is a potent nucleophile, especially at a pH above its pKa (~8.3), where it exists as the thiolate anion (-S⁻).[5] Other nucleophilic sites, such as the ε-amino group of lysine, the imidazole ring of histidine, and the N-terminal α-amino group, can also be modified, though typically requiring more stringent conditions or longer reaction times.[10]
Stage 2: Boc-Group Deprotection The Boc protecting group is stable during the alkylation reaction but is designed to be labile under acidic conditions.[11] During sample preparation for LC-MS, peptides are typically dissolved in an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid). This acidic environment cleaves the Boc group, yielding a primary amine on the derivatizing tag, along with isobutylene and carbon dioxide as byproducts. The newly formed amine readily accepts a proton, adding a positive charge that significantly boosts ionization efficiency in positive-ion ESI-MS.[7]
-
Sample Reconstitution: Resuspend the lyophilized peptide sample (e.g., 20 µg) in 20 µL of Reduction Buffer (100 mM AmBic, pH 8.0).
-
Reduction of Disulfide Bonds:
-
Add 2 µL of 500 mM DTT to the peptide solution for a final concentration of ~45 mM.
-
Incubate the sample at 60°C for 30 minutes in a thermomixer. This step is crucial to reduce all disulfide bonds, making cysteine residues accessible for derivatization. [8] * Allow the sample to cool to room temperature.
-
-
Alkylation/Derivatization:
-
Add 2.5 µL of 100 mM this compound solution to the reduced peptide sample. This provides a ~10 mM final reagent concentration, representing a significant molar excess over the cysteine content in a typical digest.
-
Rationale: A high molar excess helps drive the reaction to completion. [5]The reaction is performed at room temperature to minimize potential side reactions.
-
Incubate the mixture for 60 minutes at room temperature in the dark. The chloroacetyl group is light-sensitive.
-
-
Quenching the Reaction:
-
Add 1 µL of 500 mM DTT (or L-cysteine) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Rationale: This step is critical to consume any unreacted derivatization reagent, preventing it from modifying the analytical column or ion source of the mass spectrometer.
-
-
Sample Cleanup:
-
Acidify the sample by adding TFA to a final concentration of 0.1-1% to stop all enzymatic activity and prepare the sample for C18 cleanup.
-
Desalt the derivatized peptides using a C18 spin tip or cartridge according to the manufacturer's protocol. This removes salts, excess reagents, and byproducts.
-
Elute the peptides from the C18 material using an appropriate solvent (e.g., 50-80% ACN with 0.1% FA).
-
Dry the purified, derivatized peptide sample completely in a vacuum concentrator.
-
-
Final Sample Preparation for LC-MS/MS:
-
Reconstitute the dried peptides in a suitable volume (e.g., 20 µL) of LC-MS loading buffer (e.g., 98% water, 2% ACN, 0.1% FA).
-
The sample is now ready for injection into the LC-MS/MS system.
-
Data Interpretation and Expected Results
Successful derivatization is confirmed by observing a specific mass shift in the peptide precursor ions. The modification is treated as a variable or static modification during database searching.
-
Mass of Added Moiety (with Boc-group): The full derivatizing group (C₁₃H₁₅NO₃) adds +233.105 Da to the peptide. This is the mass shift expected if the Boc group remains intact.
-
Mass of Added Moiety (after Boc-deprotection): After acid-catalyzed cleavage of the Boc group, the remaining moiety (C₈H₈NO) adds +134.055 Da to the peptide. This is the mass shift most likely to be observed in the MS1 scan, as deprotection occurs in the acidic mobile phase before ionization.
Table 1: Expected Mass Modifications on Amino Acid Residues
| Target Residue | Nucleophilic Group | Monoisotopic Mass Shift (Da) | Notes |
|---|---|---|---|
| Cysteine (C) | Thiol (-SH) | +134.055 | Primary and most efficient target. [9] |
| Lysine (K) | ε-Amino (-NH₂) | +134.055 | Possible side reaction, pH dependent. [10] |
| N-terminus | α-Amino (-NH₂) | +134.055 | Possible side reaction. [10] |
| Histidine (H) | Imidazole Nitrogen | +134.055 | Possible side reaction. [5]|
When analyzing the data, search algorithms should be configured to look for a variable modification of +134.055 Da on C, K, H, and the peptide N-terminus. A successful and specific derivatization will primarily show modification on cysteine-containing peptides. The increased hydrophobicity should also result in a noticeable increase in the retention time of the derivatized peptides compared to their unmodified counterparts.
Troubleshooting
-
Low/Incomplete Derivatization:
-
Cause: Insufficient reducing agent, degraded derivatization reagent, or incorrect pH.
-
Solution: Ensure DTT and the derivatization reagent are prepared fresh. Verify the pH of the reaction buffer is between 7.5 and 8.5 to ensure the thiolate anion is present. Increase the molar excess of the derivatization reagent.
-
-
Non-specific Labeling (e.g., on Lysine):
-
Cause: Reaction pH is too high or reaction time is too long.
-
Solution: Optimize the reaction by reducing the pH closer to 7.5 and shortening the incubation time. While some off-target labeling may be unavoidable, it can be minimized. [5]* No Observed Signal Enhancement:
-
Cause: Inefficient Boc-group deprotection.
-
Solution: Ensure the mobile phase and reconstitution buffer are sufficiently acidic (e.g., 0.1% TFA or FA) to facilitate complete cleavage of the Boc group before the peptide enters the mass spectrometer.
-
Conclusion
The use of this compound as a derivatizing agent is a powerful strategy for enhancing the LC-MS/MS analysis of peptides. By alkylating cysteine and other nucleophilic residues, this method increases peptide hydrophobicity for improved chromatographic separation and introduces a latent, acid-cleavable site that generates an additional positive charge upon deprotection. This dual-action mechanism leads to significantly improved ionization efficiency and detection sensitivity. The straightforward protocol and predictable mass shift make it a valuable tool for researchers in proteomics and drug development, enabling deeper proteome coverage and more confident identification of low-abundance peptides.
References
-
Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. Retrieved from [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. Retrieved from [Link]
-
Nelson, K. J., & Kuty, D. A. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Proteomics, 12(11), 1835–1838. Retrieved from [Link]
-
Mirzaei, H., & Regnier, F. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical chemistry, 78(13), 4175–4183. Retrieved from [Link]
-
Zhang, J., Al-Eryani, R., & Ball, H. L. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(8), 1481–1493. Retrieved from [Link]
-
Wang, L. H., & Li, J. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Amino acids, 46(6), 1401–1411. Retrieved from [Link]
-
Kulevich, A. Z., & Kuhlmann, F. E. (2010). Alkylating tryptic peptides to enhance ESI-MS analysis. Analytical and bioanalytical chemistry, 399(8), 2845–2855. Retrieved from [Link]
-
Kulevich, A. Z., & Kuhlmann, F. E. (2011). Alkylating Tryptic Peptides to Enhance Electrospray Ionization Mass Spectrometry Analysis. Analytical Chemistry, 83(6), 2201–2208. Retrieved from [Link]
-
Yu, T. J., Schwartz, H. A., Cohen, S. A., Vouros, P., & Karger, B. L. (1984). Sequence analysis of derivatized peptides by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 301(2), 425-440. Retrieved from [Link]
-
Mirzaei, H., & Regnier, F. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Request PDF. Retrieved from [Link]
-
Matsumoto, M., et al. (2025). Proteome-Wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. ChemRxiv. Retrieved from [Link]
-
Szewczuk, Z., et al. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. Shimadzu. Retrieved from [Link]
-
Hiroyasu, T., et al. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 27(19), 6668. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. MSn analysis of nonderivatized and Mtpp-derivatized peptides – secrets of science [shimadzu-webapp.eu]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and Evaluation of Tert-butyl Carbamate Derivatives for Anti-inflammatory Activity: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthesis and anti-inflammatory evaluation of tert-butyl carbamate derivatives. The carbamate functional group is a crucial scaffold in medicinal chemistry, offering proteolytic stability and the ability to participate in hydrogen bonding.[1][2] This document outlines detailed protocols for the synthesis of novel tert-butyl phenylcarbamate analogs and their subsequent biological screening. It is intended for researchers, scientists, and professionals in drug development exploring new therapeutic agents for inflammatory diseases.
Introduction: The Rationale for Tert-butyl Carbamate Derivatives in Anti-inflammatory Drug Discovery
Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, asthma, and multiple sclerosis.[3][4] While numerous anti-inflammatory drugs are available, their long-term use is often associated with significant side effects such as gastrointestinal bleeding and renal failure.[3][4] This necessitates the development of safer and more effective anti-inflammatory agents.
The carbamate moiety is a versatile functional group in drug design, known for its metabolic stability and ability to modulate interactions with biological targets.[2][5] Tert-butyl carbamate derivatives, in particular, have shown promise as anti-inflammatory agents. The bulky tert-butyl group can confer favorable pharmacokinetic properties and influence the conformational preferences of the molecule, potentially leading to enhanced target engagement.[2][5]
Recent studies have demonstrated that certain tert-butyl phenylcarbamate derivatives exhibit significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin.[3][4][6] These findings underscore the potential of this chemical class as a foundation for novel anti-inflammatory therapeutics. The replacement of carboxylic acid groups, common in many non-steroidal anti-inflammatory drugs (NSAIDs), with amide or carbamate functionalities has been shown to increase selectivity for cyclooxygenase-2 (COX-2) over COX-1, which may contribute to a more favorable safety profile.[4]
This guide provides a detailed workflow for the synthesis and evaluation of these promising compounds, from initial reaction setup to in vivo efficacy testing.
Synthetic Protocols for Tert-butyl Carbamate Derivatives
The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives is a multi-step process that begins with the preparation of a key intermediate, tert-butyl 2-aminophenylcarbamate. This intermediate is then coupled with various substituted carboxylic acids to generate a library of final compounds.
General Synthetic Scheme
The overall synthetic strategy involves a three-step process, as illustrated in the workflow diagram below. This approach allows for the facile introduction of diverse substituents on the benzamido portion of the molecule, enabling structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of tert-butyl carbamate derivatives.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of tert-butyl 2-nitrophenyl carbonate (Intermediate 2)
This step involves the protection of the hydroxyl group of 2-nitrophenol with a tert-butoxycarbonyl (Boc) group.
-
Materials: 2-Nitrophenol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-nitrophenol (1 eq) in DCM in a round-bottom flask.
-
Add TEA (1.5 eq) to the solution and stir at room temperature.
-
Add a solution of Boc₂O (1.2 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2.2: Synthesis of tert-butyl 2-aminophenylcarbamate (Intermediate 3)
This protocol describes the reduction of the nitro group of intermediate 2 to an amine.
-
Materials: tert-butyl 2-nitrophenyl carbonate, Iron(III) chloride (FeCl₃), Hydrazine hydrate (N₂H₄·H₂O), Methanol.
-
Procedure:
-
Dissolve tert-butyl 2-nitrophenyl carbonate (1 eq) and FeCl₃ (1 eq) in methanol in a round-bottom flask.[3]
-
Add hydrazine hydrate (5 cm³) to the mixture at room temperature.[3]
-
Heat the reaction mixture under reflux for 3 hours, monitoring by TLC.[3]
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.[3]
-
Basify the residue with a saturated sodium bicarbonate (NaHCO₃) solution and extract with DCM.[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.[3]
-
Protocol 2.2.3: General Procedure for the Synthesis of tert-butyl (substituted benzamido)phenylcarbamate Derivatives (4a-4j)
This final step involves the coupling of the amino intermediate with a variety of substituted benzoic acids.
-
Materials: Substituted benzoic acid (1 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq), Hydroxybenzotriazole (HOBt, 1.5 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of the respective benzoic acid in DMF at 0 °C, add DIPEA, tert-butyl 2-aminophenylcarbamate, EDCI, and HOBt successively.[3][4]
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.[3][4]
-
Continue stirring for 3 hours to complete the reaction (monitor by TLC).[3][4]
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent.[3]
-
Characterization Data Summary
The synthesized compounds should be characterized by various spectroscopic methods. Below is a representative example of characterization data.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 4a | C₁₈H₂₁FN₂O₃ | 74 | - | 9.20 (s, 1H, NH), 8.04 (s, 1H, NH), 7.39 (d, 2H), 7.14 (m, 2H), 1.52 (s, 9H) |
| 4f | C₂₃H₃₈N₂O₃ | - | 260-262 | 9.20 (s, 1H, NH), 8.04 (s, 1H, NH), 7.39 (d, 2H), 7.14 (m, 2H), 2.36 (t, 2H), 1.67 (t, 2H), 1.52 (s, 9H), 1.28 (s, 16H), 0.88 (t, 3H)[3] |
Protocols for Evaluating Anti-inflammatory Activity
The evaluation of the anti-inflammatory potential of the synthesized tert-butyl carbamate derivatives involves a cascade of in vitro and in vivo assays.
Screening Cascade for Anti-inflammatory Drug Discovery
A typical screening cascade begins with high-throughput in vitro assays to identify initial hits, followed by more complex cell-based assays and finally, validation in in vivo animal models.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yield and purity.
Troubleshooting Guide: Low Yield & Impurities
The synthesis of this compound via Friedel-Crafts acylation of N-Boc-aniline is a robust reaction. However, several factors can lead to diminished yields and the formation of side products. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in this Friedel-Crafts acylation can typically be traced back to three main areas: reagent quality, reaction conditions, and the stability of the starting material.
-
Reagent Quality and Stoichiometry:
-
Lewis Acid (AlCl₃) Activity: Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, leading to incomplete reaction. Always use freshly opened, high-purity AlCl₃ or handle it in a glovebox.
-
Chloroacetyl Chloride Purity: This reagent can hydrolyze to chloroacetic acid, which will not participate in the acylation. Use freshly distilled or newly purchased chloroacetyl chloride.
-
Solvent Anhydrousness: The presence of water in the solvent (e.g., Dichloromethane - DCM) will quench the Lewis acid. Ensure your solvent is rigorously dried, for instance, by distillation over CaH₂.
-
Stoichiometry: A stoichiometric excess of AlCl₃ is crucial. The Lewis acid complexes with both the acyl chloride and the carbonyl group on the N-Boc-aniline, necessitating at least two equivalents. Often, using 2.5-3.0 equivalents can significantly improve yields.
-
-
Reaction Conditions:
-
Temperature Control: The initial complex formation between AlCl₃ and the reactants is exothermic. The reaction should be initiated at 0 °C to control the rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature is often optimal.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Starting Material Stability:
-
Boc-Group Lability: The tert-butyloxycarbonyl (Boc) group is known to be labile under strong acidic conditions.[1][2] While generally stable under Friedel-Crafts conditions, prolonged reaction times or excessive temperatures can lead to partial deprotection of the N-Boc-aniline. The resulting free aniline can then be acylated on the nitrogen or may not react as desired.
-
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely impurities and how can I prevent them?
The formation of multiple products is a common issue, often stemming from polysubstitution or reactions involving the Boc-protecting group.[3]
-
Di-acylation: Although the product is deactivated towards further electrophilic aromatic substitution, forcing conditions (high temperature, long reaction times) can lead to the introduction of a second chloroacetyl group.[4] To mitigate this, adhere to the recommended reaction temperature and time.
-
Ortho-Isomer Formation: The carbamate group is an ortho-, para-director. While the para-substituted product is sterically favored and generally the major product, some formation of the ortho-isomer can occur. Careful purification by column chromatography or recrystallization is necessary to isolate the desired para-isomer.
-
N-Acylation: If any deprotection of the Boc group occurs, the resulting free amine is a potent nucleophile and can be acylated by chloroacetyl chloride. This forms an amide byproduct. Maintaining anhydrous conditions and controlled temperatures minimizes Boc-group cleavage.
-
Hydrolysis Products: Inadequate quenching of the reaction can lead to the hydrolysis of the chloroacetyl group to a hydroxyacetyl group. Ensure the reaction is quenched by slowly adding it to ice-cold water or a dilute acid solution.
Below is a troubleshooting workflow to help identify and resolve these issues:
Sources
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate Alkylation
Welcome to the dedicated technical support center for the alkylation of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes. Our approach is rooted in established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction to the Reaction
The alkylation of this compound is a crucial synthetic transformation, often employed in the synthesis of pharmaceutical intermediates. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile displaces the chloride from the α-carbonyl position. The success of this reaction is highly dependent on a careful selection of reaction parameters to maximize the yield of the desired product while minimizing side reactions. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is generally stable under the basic conditions required for this alkylation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The reaction proceeds via a classical SN2 mechanism.[2] The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This process results in the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond.
Q2: What are common nucleophiles used in this reaction?
A2: A variety of nucleophiles can be employed, with primary and secondary amines being the most common. Other suitable nucleophiles include thiols and alkoxides. The choice of nucleophile will influence the reaction conditions and the properties of the final product.
Q3: Why is a base necessary for this reaction?
A3: A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[3][4] If a neutral amine is used as the nucleophile, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are non-nucleophilic and easily removed during workup.
Q4: How does the choice of solvent affect the reaction?
A4: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal.[3][4] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its high nucleophilicity.
Q5: Is the Boc protecting group stable under the reaction conditions?
A5: The tert-butyloxycarbonyl (Boc) group is stable to the mildly basic conditions typically used for this alkylation (e.g., K₂CO₃).[1] It is, however, labile to strong acids, so acidic workup conditions should be carefully considered if preservation of the Boc group is desired.
Experimental Protocols
Protocol 1: General Procedure for Alkylation with a Secondary Amine (e.g., Morpholine)
This protocol provides a general method for the synthesis of tert-butyl (4-(2-morpholinoacetyl)phenyl)carbamate.
Reagents and Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add morpholine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70-90°C and stir for 4-6 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an effective technique for monitoring the progress of the reaction.[5]
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). For more polar products, adding a small amount of triethylamine (0.5%) to the eluent can improve spot shape.[6]
-
On a TLC plate, spot the starting material (this compound), the reaction mixture, and a co-spot of the starting material and the reaction mixture.
-
Elute the TLC plate and visualize the spots under UV light (254 nm).
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product should appear as a new, typically more polar, spot.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nucleophile. 2. Insufficient base. 3. Low reaction temperature. 4. Wet solvent or reagents. | 1. Use a fresh, high-purity nucleophile. 2. Ensure the base is finely powdered and use at least 2 equivalents. 3. Increase the reaction temperature to the recommended 70-90°C. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of Multiple Products/Impurities | 1. Over-alkylation of the nucleophile. 2. Side reactions with the Boc group. 3. Reaction of the product with the starting material. | 1. Use a slight excess (1.1-1.2 eq) of the nucleophile to favor mono-alkylation. 2. Avoid strongly acidic or basic conditions that could cleave the Boc group. 3. Ensure efficient stirring and gradual addition of reagents. |
| Reaction Stalls Before Completion | 1. Deactivation of the nucleophile by generated HCl. 2. Insufficient mixing of the heterogeneous reaction mixture. | 1. Add more base to the reaction mixture. 2. Ensure vigorous stirring to maintain a good suspension of the potassium carbonate. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Presence of unreacted starting materials and byproducts with similar polarity. | 1. For basic amine products, add a small amount of triethylamine (0.5-1%) to the column eluent.[5] 2. Optimize the reaction to go to completion. Consider an acidic wash during workup to remove excess amine nucleophile (if the product is not acid-sensitive). |
Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for the alkylation reaction.
Caption: General workflow for the alkylation of this compound.
Troubleshooting Logic
This diagram provides a decision-making framework for addressing common issues.
Caption: Troubleshooting decision tree for low-yield reactions.
References
-
SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.[Link]
-
SIELC Technologies. Separation of Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate on Newcrom R1 HPLC column.[Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.[Link]
-
ResearchGate. Reagents and conditions: (a) corresponding amine, K2CO3, DMF, 70 °C, 15...[Link]
-
ResearchGate. Scheme 2: Reagents and conditions: (iii) K2CO3, DMF, 90 o C.[Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.[Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.[Link]
-
VanVeller Lab Resources - Department of Chemistry. How to TLC (Thin Layer Chromatography).[Link]
-
ResearchGate. Synthetic applications Reaction conditions: a17, K2CO3, DMF, 80 °C;...[Link]
-
ResearchGate. Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:...[Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.[Link]
-
PubMed. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents.[Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.[Link]
-
NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.[Link]
-
ResearchGate. Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Why do your alkylation and reduction separately? Do them together! [Link]
-
ChemInform. Recent Applications of Potassium Carbonate in Organic Synthesis.[Link]
-
JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.[Link]
-
PubChem. 2-Chloroacetophenone.[Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?[Link]
-
ResearchGate. Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity.[Link]
-
Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.[Link]
-
ResearchGate. Proposed two step acid catalysed formation of 2-aminoacetophenone from...[Link]
-
ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).[Link]
-
NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide.[Link]
-
Reactions of Amines. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.[Link]
-
ResearchGate. Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.[Link]
- Google Patents.
Sources
- 1. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Navigating Chloroacetamide Reagents in Proteomics
Welcome to the technical support center for the effective use of chloroacetamide (CAA) reagents in mass spectrometry-based proteomics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of protein alkylation with CAA. Here, we will address common pitfalls, offer troubleshooting solutions, and provide a clear understanding of the underlying chemistry to ensure the integrity and reproducibility of your proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using chloroacetamide over the more traditional iodoacetamide (IAA)?
While both CAA and iodoacetamide (IAA) effectively alkylate cysteine residues to prevent the reformation of disulfide bonds, CAA is often favored for its higher specificity.[1] IAA is more reactive, which can lead to a greater incidence of off-target modifications on other amino acid residues such as methionine, lysine, and histidine.[2][3] This increased specificity with CAA can result in cleaner MS/MS spectra and a higher number of identified peptides in some cases.[1][2]
Q2: What are the most common side reactions associated with chloroacetamide and how can I minimize them?
The most significant side reaction with chloroacetamide is the oxidation of methionine residues, which can be a considerable issue.[4][5][6] Although CAA generally has fewer off-target reactions than IAA, it has been shown to increase methionine oxidation, potentially affecting up to 40% of methionine-containing peptides.[4][5][6] Additionally, off-target alkylation can still occur on residues like lysine, histidine, aspartate, glutamate, and the N-terminus, particularly if the concentration of CAA is too high or the pH is not optimal.[7]
To minimize these side reactions:
-
Optimize CAA Concentration: Use the lowest concentration of CAA that still achieves complete alkylation of cysteines.
-
Control pH: Maintain the reaction pH between 8.0 and 8.5 for optimal cysteine alkylation with minimal off-target modifications.[7]
-
Prepare Fresh Solutions: Chloroacetamide solutions can hydrolyze over time, so it's crucial to prepare them immediately before use.[7]
Q3: What is the expected mass shift after alkylating with chloroacetamide?
Chloroacetamide adds a carbamidomethyl group to the thiol of a cysteine residue, resulting in a mass increase of 57.02 Da .[8] It is essential to include this as a variable modification in your database search parameters to correctly identify alkylated cysteine-containing peptides.
Q4: Can I use chloroacetamide for in-gel digestion workflows?
Yes, chloroacetamide is suitable for in-gel digestion. A common protocol involves simultaneous reduction and alkylation by incubating the gel pieces with a solution containing both a reducing agent (like TCEP) and chloroacetamide at an elevated temperature.[9]
Q5: Is chloroacetamide light-sensitive?
Yes, chloroacetamide is mildly light-sensitive.[7] It is best practice to prepare solutions fresh and protect them from light during incubation to prevent degradation and ensure consistent performance.[7]
Troubleshooting Guide
Problem 1: Incomplete Alkylation of Cysteine Residues
Symptoms:
-
You observe a significant number of peptides with unmodified cysteines in your mass spectrometry data.
-
Your protein sequencing coverage is lower than expected, especially for cysteine-rich proteins.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reduction | Ensure complete reduction of disulfide bonds by using an adequate concentration of reducing agent (e.g., 5-10 mM DTT or TCEP) and incubating for a sufficient time (e.g., 30-60 minutes at 37-56°C).[10] |
| Degraded Chloroacetamide | Chloroacetamide solutions can hydrolyze.[7] Always prepare fresh solutions immediately before use.[7] |
| Suboptimal Reaction Conditions | Ensure the alkylation reaction is performed at an appropriate pH (typically 8.0-8.5) and for a sufficient duration (e.g., 30 minutes at room temperature in the dark).[7][10] |
| Insufficient Reagent Concentration | The concentration of chloroacetamide may be too low relative to the amount of protein. A final concentration of around 20-40 mM is a good starting point for many protocols.[8][10] |
Problem 2: Excessive Off-Target Modifications
Symptoms:
-
High prevalence of methionine oxidation in your data.[4][5][6]
-
Significant alkylation of other residues like lysine or the N-terminus.[3]
-
Complex MS/MS spectra that are difficult to interpret.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Chloroacetamide Concentration Too High | Using an excessive amount of CAA increases the likelihood of off-target reactions.[7] Titrate the CAA concentration to find the optimal balance between complete cysteine alkylation and minimal side reactions. |
| Incorrect Buffer pH | A pH outside the optimal range of 8.0-8.5 can promote alkylation of other nucleophilic residues.[7] Verify the pH of your reaction buffer. |
| Prolonged Incubation Time | While sufficient time is needed for complete cysteine alkylation, excessively long incubation times can lead to more off-target modifications. Stick to established protocol times (e.g., 30 minutes).[10] |
Problem 3: Artifacts in Mass Spectrometry Data
Symptoms:
-
Unexpected or unidentifiable peaks in your mass spectra.
-
Neutral loss events observed during MS/MS fragmentation.[11][12]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Methionine Alkylation Artifacts | Carbamidomethylated methionine can lead to a prominent neutral loss during fragmentation, complicating peptide identification.[11][12] Be aware of this possibility and consider it during data analysis. |
| Contaminants | Contaminants from various sources can introduce artifact peaks.[13][14] Ensure high-purity reagents and solvents, and take precautions to avoid keratin contamination. |
| Adduct Formation | The presence of salts can lead to the formation of adducts (e.g., sodium or potassium adducts), which can complicate spectra.[15] Ensure proper desalting of your samples before MS analysis. |
Experimental Protocols & Workflows
Standard In-Solution Protein Alkylation Workflow
This protocol provides a standard workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion.
Caption: In-solution protein reduction and alkylation workflow.
Step-by-Step Protocol for In-Solution Alkylation
-
Protein Solubilization and Reduction:
-
Dissolve your protein sample in a denaturing buffer such as 8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.[10]
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Quenching and Preparation for Digestion:
-
(Optional) Quench any remaining unreacted chloroacetamide by adding DTT to a final concentration of 10 mM and incubating for 15 minutes.
-
Dilute the sample with a buffer such as 50 mM TEAB to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.
-
Proceed with your standard enzymatic digestion protocol (e.g., adding trypsin and incubating overnight).
-
Comparative Data: Chloroacetamide vs. Iodoacetamide
| Feature | Chloroacetamide (CAA) | Iodoacetamide (IAA) |
| Cysteine Alkylation Efficiency | High (typically >97%)[1] | High (typically >97%)[1] |
| Reaction Speed | Slower than IAA[1] | Fast[1] |
| Specificity for Cysteine | Generally higher | Lower, with more off-target reactions |
| Major Side Reaction | Methionine Oxidation (up to 40%)[4][5][6] | Methionine Alkylation (can be significant)[2] |
| Impact on Peptide IDs | Can lead to a higher number of identified peptides[1] | May result in lower identification rates due to side reactions[1] |
Final Recommendations from the Scientist
The choice of alkylating agent is a critical decision in any proteomics workflow. Chloroacetamide presents a valuable alternative to iodoacetamide, particularly when minimizing off-target modifications is a priority. However, it is not without its own set of challenges, most notably the increased potential for methionine oxidation.
A successful proteomics experiment relies on a thorough understanding of the reagents and careful optimization of the protocol. By being aware of the common pitfalls and armed with the troubleshooting strategies outlined in this guide, you can harness the benefits of chloroacetamide to generate high-quality, reproducible data. Always remember to perform pilot experiments to optimize conditions for your specific sample type and experimental goals.
References
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3463–3469. Available from: [Link].
-
Gorshkov, V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104065. Available from: [Link].
-
Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI, PXD007071. Available from: [Link].
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed, 28837330. Available from: [Link].
-
Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 10(6), 1478-1486. Available from: [Link].
-
Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. EMBL-EBI. Available from: [Link].
-
Gorshkov, V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Available from: [Link].
-
Kuljanin, M., et al. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 16(10), 1957–1967. Available from: [Link].
-
Kuljanin, M., et al. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ResearchGate. Available from: [Link].
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed, 28438883. Available from: [Link].
-
Aldred, K. J., & Schöneich, C. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 72, 219-226. Available from: [Link].
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2211–2219. Available from: [Link].
-
Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 10(6), 1478-1486. Available from: [Link].
-
Hocek, M., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(1), e202112450. Available from: [Link].
-
Go, E. P., & Desaire, H. (2005). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of the American Society for Mass Spectrometry, 16(2), 273-279. Available from: [Link].
-
Stepanov, A. V., & Gorshkov, M. V. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya, 66(1), 18-29. Available from: [Link].
-
University of Dundee. (n.d.). Proteomics Facility. University Wiki Service. Available from: [Link].
-
Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. Available from: [Link].
-
Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Available from: [Link].
-
The Public Repository. (2018, February 28). Why do your alkylation and reduction separately? Do them together! The Public Repository. Available from: [Link].
-
Stoll, D. R. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-528. Available from: [Link].
-
Scherer, M. M., et al. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 41(16), 5764–5770. Available from: [Link].
-
Domon, B., & Aebersold, R. (2006). Interferences and contaminants encountered in modern mass spectrometry. Journal of Mass Spectrometry, 41(4), 421-434. Available from: [Link].
-
Gabelica, V., & De Pauw, E. (2005). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 18(11), 634-643. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
reducing off-target effects of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to the Technical Support Center for researchers utilizing tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-tested advice to help you achieve high on-target specificity and minimize off-target effects in your experiments. This guide is structured as a series of questions and answers to directly address the challenges you may encounter.
Introduction: The Double-Edged Sword of Covalent Probes
This compound is a valuable chemical tool, often used in the development of targeted covalent inhibitors (TCIs) and chemical probes.[1] Its utility stems from the electrophilic chloroacetyl group—the "warhead"—which can form a stable, covalent bond with nucleophilic amino acid residues on a target protein.[2][3] This covalent interaction can offer significant advantages, including increased potency and prolonged duration of action, effectively decoupling the pharmacological effect from the compound's pharmacokinetic profile.[4]
However, the very reactivity that makes this compound effective is also its primary liability. The chloroacetyl group is not inherently selective and can react with any sufficiently nucleophilic and accessible residue it encounters, leading to off-target modifications.[5][6] These unintended reactions can confound experimental results, lead to cellular toxicity, and are a major concern in drug development.[7]
This guide will provide troubleshooting strategies and detailed protocols to help you harness the power of this reagent while mitigating its potential for non-specific reactivity.
Section 1: Understanding the Core Problem: Reactivity & Off-Targets
This section addresses the fundamental chemistry that governs both on-target and off-target reactions.
Q1: What makes this compound reactive, and what does it react with?
Answer: The reactivity of this compound is driven by its α-chloroacetyl group . The carbonyl group withdraws electron density from the adjacent carbon, and the chlorine atom is a good leaving group. This makes the methylene carbon (the -CH₂- group) highly electrophilic and susceptible to nucleophilic attack by electron-rich functional groups found in proteins.[8] This is a classic SN2 (bimolecular nucleophilic substitution) reaction.
The most common nucleophilic residues in proteins, in descending order of typical reactivity towards electrophiles like this, are:
-
Cysteine (thiol group, -SH): The deprotonated form (thiolate, -S⁻) is the most potent nucleophile in proteins.[9][10]
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are effective nucleophiles.[9]
-
Lysine (ε-amino group, -NH₂): The primary amine is a strong nucleophile when deprotonated (uncharged).[9][11]
-
Serine (hydroxyl group, -OH): Generally less reactive but can become a potent nucleophile in specific enzyme active sites where its pKa is lowered.[9]
Besides your protein of interest, the compound can also react with other biological nucleophiles, most notably glutathione (GSH) , a highly abundant thiol-containing antioxidant in cells that acts as a natural scavenger for reactive electrophiles.[5]
Caption: SN2 reaction between the electrophilic compound and a nucleophilic cysteine residue.
Section 2: Experimental Design & Optimization
Careful planning before and during your experiment is the most effective way to minimize off-target binding.
Q2: I'm seeing widespread protein aggregation or cell death in my experiment. What's the first thing I should check?
Answer: The most likely culprits are concentration and incubation time . Covalent inhibitors do not operate on a simple equilibrium like non-covalent inhibitors; their effect is cumulative over time.[4] Using too high a concentration or incubating for too long allows the compound to react with lower-affinity off-targets, leading to widespread, non-specific protein modification and cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10 nM to 100 µM) for a fixed, short incubation time (e.g., 30-60 minutes).
-
Perform a Time-Course Experiment: Use a concentration that shows an effect in your dose-response and vary the incubation time (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Aim for the Lowest Effective Dose and Time: Identify the minimum concentration and shortest time required to achieve modification of your target protein. This minimizes the "reactive surplus" of the compound available to engage off-targets.
The goal of optimizing a targeted covalent inhibitor is to maximize the efficiency of the covalent reaction, which is described by the kinetic parameter kinact/KI .[12] This term represents the overall efficiency of inactivation, combining the initial non-covalent binding affinity (governed by KI) and the rate of covalent bond formation (kinact).[12][13] By using the lowest effective concentration, you are favoring binding to your high-affinity target protein over low-affinity off-targets.
Caption: Two-step mechanism of targeted covalent inhibition.
Q3: Does pH matter? How should I choose my buffer conditions?
Answer: Yes, pH is critical . The nucleophilicity of amino acid side chains is highly dependent on their protonation state.[9]
-
Cysteine: The thiol group (-SH) has a pKa of ~8.5-9.5. It is significantly more nucleophilic in its deprotonated thiolate form (-S⁻). Running experiments at a slightly alkaline pH (e.g., 7.5-8.0) can increase the reactivity of a target cysteine. However, this will also increase the reactivity of all accessible cysteines, potentially worsening off-target effects.
-
Lysine: The amino group (-NH₃⁺) has a pKa of ~10.5. It is only nucleophilic in its uncharged form (-NH₂), which is a minor species at physiological pH.
Recommendation: Start with a standard physiological pH of 7.4. If your target protein is known to have a cysteine in a unique microenvironment with a perturbed (lower) pKa, you may be able to exploit this for selectivity. Otherwise, altering the pH is a double-edged sword. Avoid buffers containing nucleophiles (e.g., Tris, which has a primary amine) and opt for buffers like HEPES or PBS.
| Troubleshooting Summary: Experimental Conditions | ||
| Problem | Probable Cause(s) | Suggested Solution(s) |
| High cytotoxicity / Non-specific effects | Compound concentration is too high. | Perform a dose-response experiment and use the lowest effective concentration. |
| Incubation time is too long. | Perform a time-course experiment and use the shortest effective time. | |
| No on-target modification | Concentration is too low or time is too short. | Increase concentration and/or time systematically. |
| Target residue is not accessible or reactive. | Confirm target expression. Consider denaturation or pH adjustment if feasible. | |
| Compound has degraded. | Use fresh compound stock. Verify integrity by LC-MS. | |
| Inconsistent results | Buffer contains interfering nucleophiles. | Switch from Tris to a non-nucleophilic buffer like HEPES or PBS. |
| pH is suboptimal for target reactivity. | Test a range of pH values (e.g., 7.0 to 8.0) to find the optimal window for on-target vs. off-target labeling. |
Section 3: Quenching & Post-Reaction Workflow
What you do after the incubation step is just as important as the reaction itself.
Q4: How do I stop the reaction to ensure the effects I'm seeing are from my desired time point?
Answer: You must quench the reaction to neutralize any unreacted this compound. Failure to quench means the compound will continue to react with targets and off-targets during sample processing, leading to artifacts.
The best way to quench is to add a high concentration of a small-molecule nucleophile that will rapidly consume all remaining electrophile.
| Common Quenching Agents | |||
| Agent | Mechanism | Typical Final Concentration | Considerations |
| Dithiothreitol (DTT) | Thiol | 5-10 mM | Strong reducing agent; will break disulfide bonds. |
| β-Mercaptoethanol (BME) | Thiol | 5-10 mM | Strong reducing agent; volatile with strong odor. |
| Glutathione (GSH) | Thiol | 5-10 mM | Biologically relevant; less aggressive reducing agent than DTT/BME. |
| L-Cysteine | Thiol | 5-10 mM | A simple and effective thiol scavenger. |
Workflow with Quenching:
Caption: A typical experimental workflow incorporating a critical quenching step.
Protocol 1: General Procedure for Cell Lysate Labeling
This protocol provides a starting point for assessing target modification in a cell lysate context.
-
Lysate Preparation:
-
Culture and harvest cells as per your standard protocol.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells in a non-nucleophilic buffer (e.g., HEPES Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors (e.g., cOmplete™, Mini). Crucially, do NOT add DTT or other reducing agents at this stage.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine protein concentration using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL.
-
-
Compound Treatment:
-
Prepare a fresh 100X stock solution of this compound in DMSO.
-
In a microcentrifuge tube, aliquot a standardized amount of cell lysate (e.g., 50 µg in 50 µL).
-
Add 1/100th volume of the compound stock solution to achieve the desired final concentration. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate at the desired temperature (e.g., room temperature or 37°C) for the optimized duration (e.g., 30 minutes).
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding a 10X stock of a quenching agent (e.g., 100 mM DTT) to a final concentration of 10 mM. Vortex briefly.
-
Immediately add 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5-10 minutes to denature proteins.
-
The samples are now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.
-
Section 4: Validation and Off-Target Profiling
How do you confirm you've hit your target and, just as importantly, what else you might have hit?
Q5: How can I confirm that the compound has covalently modified my target protein?
Answer: Several methods can confirm target engagement:
-
Mobility Shift on SDS-PAGE/Western Blot: If your protein is small, the addition of the compound (~270 Da) might cause a slight but detectable shift in its migration on a high-resolution gel. This is often difficult to see. A more common method is to use a tagged version of your compound (e.g., biotinylated) followed by a Western blot with streptavidin-HRP.
-
Intact Protein Mass Spectrometry (MS): This is a definitive method. By analyzing the total mass of the purified target protein with and without compound treatment, you can detect a mass increase corresponding exactly to the mass of the bound fragment.
-
Peptide Mapping by LC-MS/MS: This is the gold standard. The protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry. You can identify the specific peptide that has been modified and often pinpoint the exact amino acid residue (e.g., Cys123) that formed the covalent bond.
Q6: I've confirmed on-target modification, but how do I find unknown off-targets to assess the selectivity of my compound?
Answer: Identifying unknown off-targets requires proteome-wide approaches, often categorized as chemoproteomics .[5]
-
Activity-Based Protein Profiling (ABPP): This is a powerful technique to profile the reactivity of your compound across the proteome.[5]
-
Workflow: Synthesize a version of your compound that includes a "handle" for enrichment, such as biotin or a clickable alkyne/azide tag.
-
Treat your biological sample (cells or lysate) with this tagged probe.
-
Lyse the cells (if treated whole) and perform a click reaction (if using an alkyne/azide) to attach biotin.
-
Use streptavidin beads to enrich all biotin-tagged (i.e., covalently modified) proteins.
-
Digest the enriched proteins and identify them using quantitative mass spectrometry.
-
By comparing protein enrichment between your probe and a control, you can generate a list of on- and off-targets.
-
-
Competitive Profiling: If you have a tagged, broad-spectrum probe that reacts with the same class of residues (e.g., a general cysteine-reactive probe), you can use your untagged compound as a competitor. Proteins that are no longer labeled by the broad-spectrum probe in the presence of your compound are identified as its targets.
| Analytical Techniques for Target Validation | ||
| Technique | Information Provided | Primary Use Case |
| Western Blot | Target engagement (indirectly via tags) | Quick, low-cost validation of target binding (requires tagged probe). |
| Intact Protein MS | Covalent modification confirmed, stoichiometry | Definitive confirmation of 1:1 binding on a purified protein. |
| LC-MS/MS Peptide Mapping | Site of modification (specific residue) | Gold standard for identifying the exact binding site on the target. |
| Chemoproteomics (e.g., ABPP) | Proteome-wide on- and off-targets | Unbiased discovery of all potential binding partners in a complex system. |
By rigorously optimizing your experimental conditions, incorporating a critical quenching step, and using modern analytical methods to validate your results, you can confidently use this compound to achieve specific and meaningful biological insights.
References
-
Bio-Synthesis Inc. (2016) Amino Acids. Available at: [Link]
-
Singh, J., et al. (2011) Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]
-
Gande, S. L., & Hobbs, C. J. (2019) New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. Available at: [Link]
-
Gande, S. L., & Hobbs, C. J. (2019) New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. University at Buffalo. Available at: [Link]
-
Reddit. (2016) Which amino acids can act as nucleophiles?. Available at: [Link]
-
Slaymaker, I. M., & Gaudelli, N. M. (2021) Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PMC. Available at: [Link]
-
ResearchGate. (n.d.) Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Available at: [Link]
-
Perrin, R. J., et al. (2020) Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. PMC. Available at: [Link]
-
Gande, S. L., & Hobbs, C. J. (2019) New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. Available at: [Link]
-
Chemistry Stack Exchange. (2020) Nucleophilicity Of Amino Acid Side Chains. Available at: [Link]
-
ResearchGate. (n.d.) Methods for detection of off-target CRISPR cleavage. Available at: [Link]
-
ResearchGate. (n.d.) Nucleophilicities of amino acids and peptides. Available at: [Link]
-
CD Genomics. (n.d.) Comprehensive Methods for Off-Target Detection in Gene Editing. Available at: [Link]
-
Taylor & Francis Online. (n.d.) Chloroacetyl chloride – Knowledge and References. Available at: [Link]
-
Ahn, G., & Kim, D. (2021) Recent advances in the development of covalent inhibitors. PMC. Available at: [Link]
-
Na, J., et al. (2022) Off-target effects in CRISPR/Cas9 gene editing. PMC. Available at: [Link]
-
ACS Publications. (2024) Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Available at: [Link]
-
YouTube. (2019) Introducing the Amino Acids. Available at: [Link]
-
YouTube. (2021) Emerging strategies in covalent inhibition. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022) Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
Guchhait, G., et al. (2021) Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Available at: [Link]
-
MySkinRecipes. (n.d.) this compound. Available at: [Link]
-
Organic Syntheses. (n.d.) SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
ResearchGate. (n.d.) Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]
-
Sunway Pharm Ltd. (n.d.) this compound. Available at: [Link]
- Google Patents. (n.d.) CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.) tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. Available at: [Link]
-
Tenkorang, M. A., & Campbell, J. (2023) Carbamate Toxicity. StatPearls. Available at: [Link]
-
Organic Syntheses. (n.d.) Carbamic acid, tert-butyl ester. Available at: [Link]
-
Manjunatha, M., et al. (2017) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology. Available at: [Link]
-
PubChem. (n.d.) tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Available at: [Link]
-
MDPI. (2020) Quorum Quenching Approaches against Bacterial-Biofilm-Induced Antibiotic Resistance. Available at: [Link]
-
Organic Syntheses. (n.d.) (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 3. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Selectivity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
A Foreword from Your Application Scientist
Welcome to the technical support center. As researchers, we understand that your success hinges on the precision and reliability of your tools. One such tool, tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, is a powerful covalent probe precursor. Its utility stems from the chloroacetamide "warhead," an electrophile designed to form a stable, irreversible bond primarily with nucleophilic cysteine residues on proteins.[1] However, this reactivity, if not properly controlled, can lead to non-specific labeling, confounding results and hindering progress.
This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to harness the full potential of this molecule. We will delve into the "why" behind experimental choices, empowering you to move beyond simple protocol execution and towards rational, data-driven optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about the compound and its mechanism.
Q1: What is the mechanism of action for this compound?
A1: The key to this molecule is the chloroacetyl group . This group acts as an electrophilic "warhead" that reacts with nucleophilic amino acid residues on a protein surface, forming a stable covalent bond. The most common target is the thiol group of cysteine , although reactions with lysine and histidine can also occur. The selectivity of the compound is not solely driven by this reactive group; rather, it relies on a two-step process:
-
Reversible Binding (KI): The tert-Butyl...phenyl)carbamate portion of the molecule first engages in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with a specific binding pocket on the target protein. This initial binding event orients the chloroacetyl group correctly.[2]
-
Irreversible Covalent Bonding (kinact): Once properly oriented, the chloroacetyl group reacts with a nearby nucleophile, forming an irreversible bond. The overall efficiency and selectivity are determined by the ratio kinact/KI.[2]
Q2: What is this compound typically used for in research?
A2: It is primarily used as a fragment or starting point for the development of targeted covalent inhibitors (TCIs) or as a chemical probe in chemoproteomic workflows like Activity-Based Protein Profiling (ABPP).[3][4] The goal is to identify and/or inhibit specific proteins by leveraging the compound's ability to form a permanent bond with its target. For example, researchers have screened libraries of chloroacetamide fragments to identify new scaffolds that bind to and inhibit protein-protein interactions, such as the TEAD-YAP1 interaction in the Hippo pathway.[5]
Q3: Why am I seeing so many protein hits in my mass spectrometry (MS) results?
A3: High background is a classic sign of non-specific binding. Chloroacetamides are inherently reactive electrophiles and, at sufficient concentrations or incubation times, can react with many accessible cysteine residues across the proteome.[1][6] Achieving selectivity is a balance between reactivity and the initial non-covalent binding affinity.[2] If the concentration is too high, the covalent reaction can occur with low-affinity "off-targets" before the probe finds its intended high-affinity partner.
Q4: Can I use this compound directly for a pull-down experiment?
A4: Not in its current form. To be used for affinity purification (pull-down), the compound must be modified to include a handle for enrichment, such as a biotin tag or an alkyne/azide group for "click" chemistry. Direct pull-down strategies can be effective, but modifying the parent compound may alter its binding properties or bioactivity.[7] An alternative and often preferred method is a competitive profiling experiment.[3][7]
Section 2: Troubleshooting Guide - From High Background to No Signal
This guide provides solutions to common experimental problems in a question-and-answer format.
Problem 1: My pull-down or ABPP experiment shows high non-specific binding, labeling hundreds of proteins.
-
Potential Cause: The probe concentration is too high, driving reactions based on proximity and abundance rather than specific affinity.
-
Scientific Rationale: The kinetics of covalent inhibition depend on both the initial reversible binding (KI) and the rate of inactivation (kinact).[2] At high concentrations, the law of mass action can force the probe to react with low-affinity but highly abundant proteins or those with hyper-reactive cysteines, masking the signal from the true, high-affinity target.
-
Solutions & Protocol:
-
Optimize Probe Concentration: Titrate the probe concentration over a wide range (e.g., from 100 µM down to 100 nM). The goal is to find the lowest concentration that still provides a robust signal for your target of interest while minimizing background.[8]
-
Reduce Incubation Time: Covalent labeling is time-dependent. Shorten the incubation time (e.g., test 15, 30, and 60 minutes) to favor labeling of high-affinity targets where the kinact/KI is highest.
-
Introduce a Pre-clearing Step: Before adding your probe, incubate the cell lysate with control beads (e.g., streptavidin beads without a biotinylated probe) to remove proteins that non-specifically bind to the enrichment matrix itself.
-
Increase Wash Stringency: After probe pull-down, increase the stringency of your wash buffers. Add low concentrations of non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) or increase the salt concentration (e.g., up to 500 mM NaCl) to disrupt weak, non-specific protein-protein and protein-bead interactions.[9]
-
| Parameter | Starting Point | Optimization Range | Rationale |
| Probe Concentration | 10 µM | 100 nM - 50 µM | Balances affinity-driven binding vs. mass action. |
| Incubation Time | 60 min | 15 min - 2 hours | Favors targets with faster covalent modification kinetics. |
| Wash Buffer Salt [NaCl] | 150 mM | 150 mM - 500 mM | Disrupts non-specific electrostatic interactions.[9] |
| Wash Buffer Detergent | 0.1% Triton X-100 | 0.05% - 0.5% | Disrupts non-specific hydrophobic interactions.[9] |
Problem 2: I am not detecting my suspected target protein, or the signal is too weak.
-
Potential Cause 1: The target protein is of low abundance or the probe concentration is too low.
-
Solution: If you have optimized for selectivity by lowering the probe concentration, you may have gone below the detection limit for a low-abundance target. Consider using a more sensitive mass spectrometer or increasing the amount of protein lysate starting material.
-
Potential Cause 2: The target cysteine residue is not accessible or is not sufficiently nucleophilic.
-
Scientific Rationale: For the covalent reaction to occur, the target cysteine's thiol group must be solvent-accessible and exist in the deprotonated, more nucleophilic thiolate form (S-). The local protein microenvironment heavily influences the pKa of the cysteine thiol.
-
Solution: Ensure your lysis and incubation buffers have a pH between 7.2 and 8.0. A slightly basic pH can promote the formation of the more reactive thiolate anion, but be aware that excessively high pH can also increase global reactivity and non-specific labeling.
-
Potential Cause 3: The compound has poor cell permeability (for live-cell labeling).
-
Solution: Switch to an experiment using cell lysate instead of intact cells. This bypasses the cell membrane and ensures the compound can access all soluble proteins.
Problem 3: How can I confirm that the binding to my protein of interest is specific and not just a random covalent event?
-
Potential Cause: You have identified a labeled protein, but you haven't validated that the interaction is driven by specific, non-covalent recognition of the binding site.
-
Scientific Rationale: True target engagement involves the probe binding to a specific site (e.g., an active site or allosteric pocket). This binding event can be blocked or "competed" by another molecule that binds to the same site. This is the foundational principle of competitive profiling.[3][4][7]
-
Solution: Perform a Competitive Binding Experiment. This is the gold standard for validating specific target engagement of covalent probes.[4]
-
Divide your cell lysate into at least two samples.
-
Sample 1 (Control): Treat with a vehicle control (e.g., DMSO).
-
Sample 2 (Competition): Pre-incubate the lysate with a high concentration (e.g., 10-50 fold excess) of a known, non-covalent inhibitor or the natural ligand for your target protein.
-
After the pre-incubation period, add your alkyne- or biotin-tagged chloroacetamide probe to both samples at its optimized concentration.
-
Proceed with the standard pull-down/enrichment and LC-MS/MS analysis.
-
Analysis: A specifically targeted protein will show a significantly reduced signal in the competition sample (Sample 2) compared to the control sample (Sample 1). Non-specific targets will show a similar signal in both samples.
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core workflows.
Protocol 1: Optimizing Probe Concentration in Cell Lysate
-
Prepare Lysate: Culture and harvest cells. Lyse cells in an appropriate buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT - add DTT fresh) on ice. Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the total protein concentration of the supernatant. Normalize the concentration across all samples, typically to 1-2 mg/mL.
-
Set up Titration: Prepare a series of microcentrifuge tubes, each containing 1 mg of total protein lysate.
-
Probe Addition: Create serial dilutions of your tagged chloroacetamide probe. Add the probe to each tube to achieve a range of final concentrations (e.g., 50 µM, 10 µM, 1 µM, 500 nM, 100 nM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate all samples for a fixed time (e.g., 1 hour) at room temperature with gentle rotation.
-
Enrichment/Analysis: Proceed with your standard enrichment protocol (e.g., click chemistry followed by streptavidin bead enrichment) and subsequent LC-MS/MS analysis.
-
Data Evaluation: Compare the number of identified proteins at each concentration. The optimal concentration is the one that minimizes the total number of identified off-targets while retaining a strong signal for your target(s) of interest.
Visual Workflow: Competitive Profiling
The following diagram illustrates the logic of a competitive profiling experiment to validate a specific protein target.
Caption: Workflow for validating specific target engagement using competitive profiling.
References
-
Zhang, T., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health. [Link]
-
Cohen, M. S., et al. (2018). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
-
Zhang, T., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]
-
Pomari, E., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
Yoshida, S., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. [Link]
-
Roskoski, R. Jr. (2016). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central. [Link]
Sources
- 1. Chloroacetamides - Enamine [enamine.net]
- 2. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 7. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 8. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Solutions for Poor Aqueous Solubility of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to the technical support guide for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. The following question-and-answer guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation to ensure your experiments are both successful and reproducible.
Section 1: Understanding the Core Problem
Q1: Why is this compound so poorly soluble in my aqueous assay buffer?
A1: The poor aqueous solubility of this compound is fundamentally due to its chemical structure. It is a classic example of a lipophilic, or "greasy," molecule that prefers non-polar (organic) environments over polar (aqueous) ones. Let's break down the reasons:
-
Lack of Ionizable Groups: The compound is neutral and lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form charged, and therefore more water-soluble, species within a typical physiological pH range (e.g., pH 4-8).[3][4][5][6][7] The carbamate and amide functionalities are generally considered neutral under these conditions. Consequently, altering the pH of the buffer is unlikely to significantly improve its solubility.[3][7]
The combination of these factors means that when you attempt to dilute a concentrated stock solution (likely made in an organic solvent) into an aqueous buffer, the compound "crashes out" or precipitates because it is no longer in a favorable solvent environment. This is a critical issue, as undissolved compound can lead to inaccurate and highly variable experimental results.[8]
Physicochemical Property Summary
| Property | Value/Observation | Implication for Solubility |
| Molecular Weight | ~269.72 g/mol [9] | Moderate size, but structure is key. |
| Structure | Contains phenyl and tert-butyl groups. | Highly lipophilic, prefers organic solvents. |
| Ionization | No readily ionizable groups in the pH 2-10 range. | Solubility is not significantly affected by pH adjustment.[3][4] |
| Appearance | Typically a solid at room temperature.[10] | Requires dissolution from a solid state. |
Section 2: The Co-Solvent Strategy - Your First Line of Attack
Q2: What is the standard first step to solubilize this compound for a biological assay?
A2: The universally accepted starting point is to use a co-solvent strategy . This involves preparing a high-concentration stock solution in a water-miscible organic solvent and then carefully diluting this stock into your final aqueous buffer.[11][12][13]
Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent for initial trials due to its powerful solubilizing properties and compatibility with many biological assays.[12]
Workflow Diagram: Co-Solvent Dilution
Caption: Standard workflow for preparing an aqueous working solution.
Protocol 1: Preparing a DMSO Stock Solution
-
Determine Target Stock Concentration: Aim for a stock concentration that is 200x to 1000x higher than your highest final assay concentration. For example, to achieve a final concentration of 10 µM, a 10 mM stock solution (1000x) is ideal.
-
Weigh the Compound: Accurately weigh the required amount of solid this compound into a suitable vial (glass is preferred for long-term storage).[14]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Store the stock solution in small aliquots in tightly sealed glass vials at -20°C or -80°C to prevent degradation and solvent absorption of atmospheric water.[14][15] When thawing, allow the vial to come to room temperature before opening to minimize condensation.[14]
Q3: My compound precipitates when I dilute the DMSO stock into my buffer. What's happening and what should I do?
A3: This is a classic sign that you have exceeded the compound's kinetic solubility limit in the final assay medium.[8] The small amount of DMSO is no longer sufficient to keep the highly lipophilic compound dissolved in the overwhelmingly aqueous environment.
Troubleshooting Steps:
-
Decrease the Final Compound Concentration: This is the simplest solution. Your target concentration may be too high for the compound's intrinsic solubility. Test a range of lower concentrations.
-
Optimize the Dilution Method: Avoid serial dilutions in aqueous buffer. Instead, perform serial dilutions in 100% DMSO first, and then dilute each DMSO concentration directly into the final assay buffer.[8] This maximizes the time the compound spends in a favorable solvent environment.
-
Check Your Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[16][17][18][19][20] If you need to increase the DMSO percentage to maintain solubility, you must run a parallel vehicle control with the exact same final DMSO concentration to validate that the solvent itself is not affecting the experimental outcome.[19][20]
DMSO Concentration Guidelines for Cell-Based Assays
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[16][19][20] | Ideal Target. |
| 0.1% - 0.5% | May cause subtle effects on some sensitive cell lines or assays.[16] | Acceptable, but requires a vehicle control. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, or membrane effects.[16][17] | Use with caution. Extensive validation required. |
| > 1.0% | Often causes significant toxicity and cell death.[16] | Not Recommended. |
Section 3: Advanced Solubilization Strategies
If the co-solvent approach is insufficient, several formulation-based strategies can be employed. These methods work by creating a more favorable micro-environment for the compound within the aqueous buffer.
Q4: What are cyclodextrins and can they help with my compound?
A4: Yes, cyclodextrins are an excellent next step. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like yours, within their central cavity, effectively shielding the hydrophobic parts from water.[21][22] The resulting "inclusion complex" has a water-soluble exterior and can dramatically increase the apparent solubility of the compound.[23][24]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research settings due to its high aqueous solubility and low toxicity.[21][25]
Workflow Diagram: Solubilization Strategy Decision Tree
Sources
- 1. tert-Butyl (4-(tert-butyl)phenyl)carbamate | C15H23NO2 | CID 2741327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (4-(chloromethyl)phenyl)carbamate | C12H16ClNO2 | CID 46835249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. youtube.com [youtube.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound - CAS:1414959-14-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. tert-Butyl (3-acetylphenyl)carbamate | 79537-70-5 [sigmaaldrich.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. enfanos.com [enfanos.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 17. quora.com [quora.com]
- 18. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. gpsrjournal.com [gpsrjournal.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Experimental Integrity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to the technical support guide for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this key reagent during experimental procedures. Ensuring the stability of this compound is critical for the accuracy and reproducibility of your results.
Understanding the Challenge: The Dual Nature of Instability
This compound is a bifunctional molecule susceptible to hydrolysis at two key positions: the tert-butyloxycarbonyl (Boc) protecting group and the α-chloroacetyl group. The experimental conditions, particularly pH, temperature, and solvent choice, play a crucial role in the stability of this compound.
-
Boc Group Instability: The Boc group is notoriously labile under acidic conditions. The presence of even mild acids can lead to its cleavage, exposing the aniline amine. This process involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[1]
-
α-Chloroacetyl Group Instability: The α-chloroacetyl group is susceptible to nucleophilic substitution, including hydrolysis, particularly under basic or neutral aqueous conditions. The presence of water or other nucleophiles can lead to the displacement of the chloride ion, forming the corresponding hydroxyacetyl derivative. This reactivity is a general characteristic of α-halo ketones.[2]
The interplay of these two potential degradation pathways necessitates careful control over experimental parameters to maintain the integrity of the molecule.
Troubleshooting Guide: Preventing Hydrolysis
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: I'm observing a new, more polar spot on my TLC plate after my reaction work-up. Could this be a hydrolysis product?
A1: Yes, it is highly likely that you are observing a hydrolysis product. There are two primary possibilities:
-
Boc Deprotection: If your reaction or work-up conditions involved an acidic aqueous wash (e.g., dilute HCl), you may have cleaved the Boc group, resulting in 4-(2-chloroacetyl)aniline. This product will be significantly more polar than the starting material.
-
α-Chloroacetyl Hydrolysis: If your experiment involved prolonged exposure to neutral or basic aqueous conditions, the chloro group may have been displaced by a hydroxyl group, yielding tert-Butyl (4-(2-hydroxyacetyl)phenyl)carbamate.
To identify the byproduct, you can use analytical techniques such as LC-MS to determine the mass of the impurity.
Q2: What are the ideal pH conditions to maintain the stability of the compound in aqueous solutions?
A2: Maintaining an optimal pH is critical. The Boc group is stable under basic and neutral conditions, while the α-chloroacetyl group is more stable under acidic conditions where nucleophilic attack is minimized.[2][3] Therefore, a slightly acidic pH range is generally recommended for short-term handling in aqueous media.
| pH Range | Stability of Boc Group | Stability of α-Chloroacetyl Group | Recommendation |
| < 4 | Labile | Relatively Stable | Avoid: High risk of Boc deprotection. |
| 4 - 6.5 | Stable | Relatively Stable | Optimal: Best compromise for short durations. |
| 6.5 - 8 | Stable | Susceptible to Hydrolysis | Use with Caution: Minimize exposure time. |
| > 8 | Stable | Highly Labile | Avoid: High risk of α-chloroacetyl hydrolysis.[4] |
Protocol Recommendation: When aqueous solutions are necessary, use a buffered system (e.g., acetate or phosphate buffer) to maintain the pH between 4 and 6.5. Always use freshly prepared buffers and minimize the time the compound is in the aqueous phase.
Q3: Which solvents should I use for my reaction to minimize hydrolysis?
A3: The choice of solvent is paramount. Anhydrous aprotic solvents are highly recommended to prevent hydrolysis.
Recommended Solvents:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF) - Ensure it is anhydrous.
-
Dimethyl sulfoxide (DMSO) - Ensure it is anhydrous.
Solvents to Avoid or Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol): These can act as nucleophiles and promote hydrolysis of the α-chloroacetyl group, especially in the presence of a base. While alcohols have been shown to enhance the rate of Boc protection reactions, they can be problematic for this substrate.[5]
-
Aqueous Solvent Systems: Use only when absolutely necessary and with strict pH control, as discussed in Q2.
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is essential to prevent degradation over time.
-
Temperature: Store the compound at a low temperature, preferably refrigerated (2-8 °C) or frozen (-20 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with PTFE-lined caps are ideal.[6]
Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Visualizing the Degradation Pathways
To better understand the hydrolysis mechanisms, the following diagrams illustrate the key steps.
Caption: Mechanisms of Hydrolysis for this compound.
Experimental Workflow: A Decision Guide
The following workflow provides a logical sequence for designing experiments to minimize hydrolysis.
Caption: Decision-making workflow for minimizing hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q: Can I use a mild organic acid in my reaction? A: Extreme caution is advised. While some reactions require an acidic catalyst, even weak acids can initiate Boc deprotection over time, especially at elevated temperatures. If an acid is necessary, consider using the weakest possible acid that will facilitate the reaction and run control experiments to quantify the rate of any potential deprotection.
Q: My downstream application is biological and requires an aqueous buffer. What is the best practice? A: If the compound must be dissolved in an aqueous buffer for a biological assay, prepare a concentrated stock solution in an anhydrous solvent like DMSO. Then, dilute the stock solution into the aqueous buffer immediately before use. This minimizes the time the compound is exposed to the aqueous environment. Ensure the final pH of the assay buffer is within the stable range of 4-6.5 if possible.
Q: I suspect hydrolysis has occurred. Is there a simple way to purify my product? A: If hydrolysis has resulted in either the Boc-deprotected amine or the hydroxyacetyl derivative, flash column chromatography on silica gel is typically effective for purification. The hydrolyzed byproducts are significantly more polar and should separate well from the desired starting material.
Q: Are there alternative protecting groups to Boc that are more stable under the conditions I need to use? A: Yes, if your reaction conditions are incompatible with the Boc group, you might consider alternatives. For example, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile but stable to acid, offering an orthogonal protection strategy.[7] The Cbz (carboxybenzyl) group is stable to both mild acid and base and is typically removed by catalytic hydrogenation.[1]
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- S4Science. (n.d.).
- ECHEMI. (n.d.). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
- Werner, S. L., & Johnson, S. M. (1987). Methods of analysis by the U.S.
- U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism.
- Canada Commons. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
- Prorok, M., Albeck, A., Foxman, B. M., & Abeles, R. H. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784–9790.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Agilent. (n.d.).
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- The Journal of Organic Chemistry. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Sigma-Aldrich. (n.d.).
- Journal of Emerging Investigators. (n.d.).
- CUSABIO. (n.d.).
- National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)
- PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- Wikipedia. (n.d.). α-Halo ketone.
- National Institutes of Health. (n.d.).
- PubChem. (n.d.). tert-Butyl (4-(chloromethyl)phenyl)
- PubChem. (n.d.). tert-Butyl (4-(tert-butyl)phenyl)
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- PubChem. (n.d.). tert-Butyl (4-oxo-4-phenylbutyl)
- PubChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s4science.at [s4science.at]
- 5. wuxibiology.com [wuxibiology.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Mass Spectrometry Artifacts from tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate Labeling
Welcome to the technical support guide for researchers utilizing tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate for chemical labeling in mass spectrometry-based proteomics and drug development. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential artifacts and unexpected observations in your mass spectrometry data. Our goal is to equip you with the expertise to identify, understand, and mitigate these issues, ensuring the integrity and accuracy of your experimental results.
Table of Contents
-
Troubleshooting Guide: Identifying and Resolving MS Artifacts
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
References
Troubleshooting Guide: Identifying and Resolving MS Artifacts
This section addresses specific issues you may encounter during your mass spectrometry analysis of molecules labeled with this compound.
Q: I'm observing a mass shift that doesn't correspond to my expected label. What could it be?
A: Unforeseen mass shifts often arise from side reactions, modifications of the label itself, or unexpected adducts. Here are the most common culprits and how to identify them.
Probable Cause 1: Oxidation of Methionine Residues The chloroacetyl moiety, like other related alkylating agents, can induce oxidation of susceptible amino acid residues, particularly methionine.[1][2] This results in an addition of +16 Da (mono-oxidation) or +32 Da (di-oxidation) to your peptide in addition to the mass of the label.
-
How to Troubleshoot:
-
Error-Tolerant Search: Perform a database search with variable modifications enabled for methionine oxidation (+15.9949 Da).[3]
-
MS/MS Analysis: Scrutinize the MS/MS spectra of the modified peptides. The +16 Da shift will be localized to the methionine residue.
-
Prevention: De-gas your buffers to minimize dissolved oxygen. If the problem persists, consider adding a small amount of a scavenger like DTT after the labeling reaction is complete and quenched.
-
Probable Cause 2: Hydrolysis of the Chloroacetyl Group If the labeling reaction is performed in aqueous buffer for an extended period, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group. This results in the addition of a modified label with a mass of (Label - Cl + OH).
-
How to Troubleshoot:
-
Calculate the Delta Mass: Check for a mass addition corresponding to the hydrolyzed label. The mass difference would be -18.47 Da from the expected intact label mass.
-
Optimize Reaction Time: Reduce the incubation time of your labeling reaction to the minimum required for efficient labeling.
-
Control pH: Avoid excessively high pH during labeling, as it can accelerate hydrolysis. A pH range of 7.5-8.5 is generally recommended for targeting cysteines.
-
Probable Cause 3: Double Labeling or Crosslinking If your protein has multiple reactive sites in close proximity, you might observe double labeling of a single peptide or even intramolecular crosslinking. This is more common with an excess of labeling reagent.
-
How to Troubleshoot:
-
Check for 2x Label Mass: Search your data for peptides with a mass addition corresponding to twice the mass of the label.
-
Titrate the Reagent: Optimize the molar excess of the labeling reagent. Start with a 10-fold molar excess and titrate down to find the optimal concentration that maximizes labeling efficiency while minimizing multiple labeling events.[4]
-
Summary of Common Unexpected Mass Shifts
| Observed Artifact | Mass Change (Da) | Probable Cause |
| Oxidation | +15.9949 | Oxidation of Met or Trp residues.[1][2] |
| Hydrolysis of Label | -18.47 (from expected) | Conversion of chloroacetyl to hydroxyacetyl group. |
| Double Labeling | +269.73 x 2 | Two label molecules reacting with a single peptide. |
| Boc-Group Loss | -100.12 (from labeled peptide) | In-source decay or acid-labile cleavage.[5] |
Q: I'm seeing a neutral loss of 100 Da or 56 Da from my labeled peptide. What does this mean?
A: This is a classic artifact associated with the tert-Butyloxycarbonyl (Boc) protecting group. [6][7] The Boc group is notoriously labile under acidic conditions and can also fragment during electrospray ionization (in-source decay).
-
Mechanism of Loss:
-
Loss of 100.05 Da: This corresponds to the complete loss of the Boc group (C₅H₈O₂) via a coupled elimination of isobutylene (C₄H₈, 56.11 Da) and carbon dioxide (CO₂, 44.01 Da).[5]
-
Loss of 56.06 Da: This corresponds to the loss of isobutylene (C₄H₈), which is a common fragmentation pathway for tert-butyl groups.[7][8]
-
-
How to Troubleshoot & Mitigate:
-
Avoid Acidic Mobile Phases: The primary cause of Boc-group loss during LC-MS is the use of strong acids like trifluoroacetic acid (TFA) in the mobile phase.[9][10]
-
Solution: Replace TFA with a weaker acid like formic acid (0.1% is standard). If you must use TFA for chromatographic reasons, keep the concentration as low as possible (e.g., 0.01%).
-
-
Softer Ionization Conditions: If you observe this loss during direct infusion experiments, it may be due to harsh in-source conditions.
-
Solution: Reduce the fragmentor or capillary exit voltage on your mass spectrometer to minimize in-source fragmentation.
-
-
Alternative Ionization: If available, consider using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI), which often results in less fragmentation of labile groups.[9]
-
Visualization of Boc-Group Fragmentation
Caption: Fragmentation of the Boc-group in MS.
Q: My spectra are complex, with multiple adducts of my labeled peptide. How can I simplify them?
A: Adduct formation is a common phenomenon in electrospray ionization (ESI), where ions present in the sample (e.g., from buffers or glassware) attach to the analyte molecule. [11][12][13] Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
How to Identify Adducts:
-
[M+Na]⁺: Look for a peak at m/z = (M + 22.9898) / z. For a singly charged ion, this is ~22 Da higher than the protonated molecule ([M+H]⁺).[11]
-
[M+K]⁺: Look for a peak at m/z = (M + 38.9637) / z. For a singly charged ion, this is ~38 Da higher than the protonated molecule ([M+H]⁺).[11]
-
[M+NH₄]⁺: Common if using ammonium bicarbonate or acetate buffers. Look for a peak at m/z = (M + 18.0344) / z.
-
-
How to Minimize Adducts:
-
Use High-Purity Solvents: Ensure all solvents (water, acetonitrile, methanol) are LC-MS grade.
-
Avoid Glassware: Use high-quality polypropylene tubes and vials to prevent leaching of sodium and potassium ions.[14]
-
Optimize Buffers: Use volatile, MS-friendly buffers like ammonium bicarbonate or ammonium formate. Avoid phosphate buffers (PBS) and other non-volatile salts.
-
Acidify the Mobile Phase: A small amount of acid (e.g., 0.1% formic acid) can promote protonation ([M+H]⁺) and suppress metal adduct formation.
-
Sample Cleanup: Ensure thorough desalting of your sample after the labeling reaction using C18 spin columns or similar methods (see Protocol 2).
-
Q: I suspect off-target labeling. How can I confirm and minimize this?
A: While the chloroacetyl group is highly reactive towards cysteine thiols, off-target labeling can occur, especially at higher pH or with excessive reagent concentrations. [15][16]
-
Potential Off-Target Residues:
-
Histidine (imidazole group)
-
Lysine (ε-amino group)
-
N-terminus (α-amino group)
-
Methionine (thioether)
-
-
How to Troubleshoot and Mitigate:
-
Error-Tolerant Database Search: Search your data for the label mass as a variable modification on His, Lys, and Met residues.
-
Control Reaction pH: The specificity for cysteine is highest at a neutral to slightly basic pH (7.0-8.0). Higher pH (>8.5) increases the reactivity of primary amines (Lys, N-terminus).
-
Optimize Reagent Concentration: As mentioned previously, titrate the labeling reagent to use the lowest effective concentration.
-
Quench the Reaction: After the desired incubation time, quench any unreacted labeling reagent by adding a thiol-containing compound like DTT or β-mercaptoethanol.
-
Troubleshooting Workflow Diagram
Caption: A simplified troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q: What is the precise mass addition of the intact this compound label?
A: The labeling reaction involves alkylation, where the chloroacetyl group reacts with a nucleophile (like a cysteine thiol), resulting in the loss of HCl.
-
Formula of Reagent: C₁₃H₁₆ClNO₃
-
Monoisotopic Mass of Reagent: 269.0819 Da
-
Reaction: Label-Cl + Protein-SH → Label-S-Protein + HCl
-
Mass Added (Monoisotopic): Mass of Reagent - Mass of HCl = 269.0819 - 35.9767 = 233.1052 Da
Q: What are the primary targets of the chloroacetyl group?
A: The primary and most reactive target is the thiol group of cysteine residues, forming a stable thioether bond.[17] However, other nucleophilic side chains can react, particularly under non-optimal conditions.
Q: How stable is the Boc protecting group during sample preparation and analysis?
A: The Boc group is an acid-labile protecting group.[10] It is generally stable under neutral and basic conditions used for labeling but is highly susceptible to cleavage in the presence of strong acids (like TFA) commonly used in reverse-phase chromatography.[9] It can also fragment under high-energy conditions in the mass spectrometer's source.
Q: Can I use TFA in my mobile phase for LC-MS analysis of labeled peptides?
A: It is strongly discouraged . TFA will likely cause significant, if not complete, cleavage of the Boc group, leading to the neutral loss of 100 Da and complicating data analysis. Use 0.1% formic acid as a substitute.
Q: What are the best practices for storing and handling the labeling reagent?
A: The reagent is sensitive to moisture.[4]
-
Storage: Store the reagent desiccated at -20°C.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMF or DMSO immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
Experimental Protocols
Protocol 1: General Labeling of Cysteine Residues in Peptides/Proteins
This protocol provides a starting point for labeling. It should be optimized for your specific protein or peptide of interest.
-
Sample Preparation:
-
Dissolve your protein/peptide sample in a suitable buffer, such as 100 mM ammonium bicarbonate, pH 7.5-8.0.
-
If the protein contains disulfide bonds that need to be labeled, reduce them first by adding TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM and incubating at 37°C for 30 minutes.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the labeling reagent to the protein/peptide solution to achieve a 10-20 fold molar excess. Note: This should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent, such as DTT, to a final concentration of 50 mM to consume any unreacted chloroacetyl groups. Incubate for 15 minutes.
-
-
Sample Cleanup:
-
Proceed immediately to sample cleanup to remove excess reagent and salts using a C18 desalting column (see Protocol 2) or buffer exchange.
-
Protocol 2: Desalting and Sample Cleanup Post-Labeling
-
Column Equilibration:
-
Equilibrate a C18 spin column according to the manufacturer's instructions. Typically, this involves washing with 100% acetonitrile followed by equilibration with an aqueous solution containing 0.1% formic acid.
-
-
Sample Loading:
-
Acidify your quenched labeling reaction mixture with formic acid to a final concentration of 0.1%.
-
Load the sample onto the equilibrated C18 column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of 0.1% formic acid in water to remove salts, excess reagent, and other hydrophilic impurities.
-
-
Elution:
-
Elute the labeled peptide/protein from the column using a solution of 50-70% acetonitrile with 0.1% formic acid.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
-
Müller, T., & Winter, D. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3296-3305. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed.
- Kapp, A. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia.
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
- ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. PubMed.
-
Gessner, G., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins. PubMed.
-
LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]
-
ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... Retrieved from [Link]
-
Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC International. Retrieved from [Link]
-
MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Retrieved from [Link]
-
ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
Turecek, F., & Yao, Y. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1755-1766. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (4-(bromomethyl)phenyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). Terbucarb. Retrieved from [Link]
Sources
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Non-Specific Binding of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of this compound in experimental settings. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you achieve reliable and reproducible results.
Understanding the Causality of Non-Specific Binding
Non-specific binding of this compound arises from a combination of its structural features, which can lead to unintended interactions with proteins and other biomolecules. Understanding these underlying causes is the first step toward effective mitigation.
The primary drivers for non-specific binding of this molecule are:
-
Electrophilic Reactivity: The chloroacetyl group is a potent electrophile that can react with nucleophilic residues on proteins, such as the thiol group of cysteine, the amino group of lysine, and the imidazole group of histidine.[1][2][3] This covalent modification can lead to irreversible, non-specific labeling of off-target proteins.
-
Hydrophobic Interactions: The phenyl ring and the tert-butyl group contribute to the molecule's overall hydrophobicity. These regions can interact non-specifically with hydrophobic patches on proteins and other surfaces, leading to adsorption and aggregation.[4][5]
-
Ionic Interactions: Although the molecule is neutral overall, localized charge distributions can lead to electrostatic or ionic interactions with charged surfaces or biomolecules, especially under certain buffer conditions.[4][5][6]
Below is a diagram illustrating the potential mechanisms of non-specific binding for this compound.
Caption: Mechanisms of non-specific binding.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: I am observing high background signal in my assay. What is the likely cause and how can I reduce it?
Answer: High background is a classic sign of non-specific binding. Given the structure of this compound, this is likely due to a combination of electrophilic reactions and hydrophobic interactions.
Troubleshooting Steps:
-
Introduce Blocking Agents: Before introducing the compound, incubate your sample (e.g., cells, lysate, purified protein) with a blocking agent. Bovine Serum Albumin (BSA) is a common choice as it can bind to non-specific sites, effectively shielding them from your compound.[4][6][7] For applications like Western blotting, non-fat dry milk can also be effective.[8]
-
Optimize Buffer Composition:
-
Add Surfactants: Including a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffers can disrupt hydrophobic interactions.[4][6]
-
Increase Salt Concentration: If ionic interactions are contributing to the background, increasing the salt concentration (e.g., 150-500 mM NaCl) can help shield electrostatic interactions.[4][6][7]
-
-
Perform a Pre-Clear Step: If you are working with complex samples like cell lysates, consider a pre-clear step. This involves incubating your sample with beads or a resin that has similar non-specific binding properties to your target system to remove molecules that are prone to non-specific binding.
Question 2: My negative control is showing a positive signal. How do I address this?
Answer: A signal in your negative control indicates that the compound is binding to something other than your intended target. This is a clear case of non-specific binding.
Troubleshooting Steps:
-
Run a "No Target" Control: Perform an experiment where your specific target is absent. For example, if you are targeting a specific protein, use a lysate from a cell line that does not express that protein. This will help you quantify the level of non-specific binding.[9]
-
Include a Scavenger Molecule: To specifically address the reactivity of the chloroacetyl group, you can add a small molecule scavenger, such as N-acetyl-cysteine or glutathione, to your negative control. These molecules will react with and quench the excess electrophilic compound, preventing it from binding non-specifically. Caution: This should only be used in your negative control to confirm the cause of the signal, not in your primary experiment as it will also inhibit the desired reaction.
-
Optimize Compound Concentration: You may be using too high a concentration of the compound. Perform a dose-response experiment to determine the lowest effective concentration that gives a specific signal without significantly increasing the background.
Question 3: I am seeing multiple bands in my Western blot, in addition to my band of interest. What could be the cause?
Answer: Multiple bands suggest that the compound is covalently modifying several proteins non-specifically.
Troubleshooting Steps:
-
Reduce Incubation Time and Temperature: The reaction with the chloroacetyl group is time and temperature-dependent. Reducing the incubation time and performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) can help to favor the more specific, higher-affinity interaction with your target.[10]
-
Adjust Buffer pH: The reactivity of nucleophilic amino acid side chains is pH-dependent.[10] Lowering the pH of your reaction buffer can decrease the reactivity of lysine and histidine residues, potentially reducing off-target reactions. However, be mindful that this could also affect the reactivity of your target residue. A pH optimization experiment is recommended.
-
Thorough Washing Steps: After the incubation with the compound, ensure you are performing stringent and sufficient washing steps to remove any non-covalently bound molecules.[8] Increasing the number of washes and including a non-ionic surfactant in the wash buffer can be beneficial.
Experimental Protocols
Protocol 1: General Blocking and Assay Protocol to Minimize Non-Specific Binding
This protocol provides a general workflow for an assay involving this compound, incorporating steps to minimize non-specific binding.
-
Sample Preparation: Prepare your sample (e.g., cell lysate, purified protein) in an appropriate buffer.
-
Blocking Step:
-
Add a blocking agent to your sample. A common starting point is 1% (w/v) BSA.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Addition of Compound:
-
Dilute the this compound to the desired working concentration in a buffer containing 0.05% Tween-20.
-
Add the diluted compound to your blocked sample.
-
-
Incubation:
-
Incubate for the desired time and at the optimized temperature to allow for specific binding.
-
-
Washing:
-
Wash the sample extensively to remove unbound compound. Perform at least three washes with a buffer containing 0.05% Tween-20.
-
-
Detection:
-
Proceed with your downstream detection method (e.g., Western blot, fluorescence imaging).
-
Caption: Experimental workflow for minimizing non-specific binding.
Protocol 2: Buffer Optimization for Reduced Non-Specific Binding
This protocol describes a method to systematically test different buffer conditions to find the optimal formulation for your experiment.
-
Prepare a Matrix of Buffers: Create a set of buffers with varying pH, salt concentration, and surfactant concentration. See the table below for a suggested starting matrix.
-
Set Up Parallel Experiments: Aliquot your sample into separate tubes for each buffer condition.
-
Run Negative Controls: For each buffer condition, include a negative control sample that lacks your specific target.
-
Perform the Assay: Follow your standard assay protocol for each buffer condition, incubating with this compound.
-
Analyze the Results: Compare the signal-to-noise ratio for each condition. The optimal buffer will yield a strong signal in your experimental sample and a low signal in your negative control.
Table 1: Example Buffer Optimization Matrix
| Buffer ID | pH | NaCl (mM) | Tween-20 (%) |
| A1 | 7.4 | 150 | 0 |
| A2 | 7.4 | 150 | 0.05 |
| A3 | 7.4 | 150 | 0.1 |
| B1 | 7.4 | 300 | 0 |
| B2 | 7.4 | 300 | 0.05 |
| B3 | 7.4 | 300 | 0.1 |
| C1 | 8.0 | 150 | 0 |
| C2 | 8.0 | 150 | 0.05 |
| C3 | 8.0 | 150 | 0.1 |
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in aqueous solutions?
A1: The chloroacetyl group is susceptible to hydrolysis in aqueous solutions, especially at higher pH and temperatures. It is recommended to prepare fresh solutions of the compound for each experiment and to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C.
Q2: Can I use other blocking agents besides BSA?
A2: Yes, other protein-based blockers like casein or non-fat dry milk can be used, particularly in applications like Western blotting and ELISA.[8] For cell-based assays, normal serum from a species different from your primary antibody host can be an effective blocking agent.[11] There are also commercial protein-free blocking buffers available.[11]
Q3: How can I confirm that the binding I am observing is covalent?
A3: To confirm covalent binding, you can perform a "chase" experiment. After the initial incubation with the compound, add a large excess of a non-labeled competitor molecule that binds to the same site. If the signal from your compound persists after the chase, it suggests covalent binding. Additionally, techniques like mass spectrometry can be used to identify the specific amino acid residues that have been modified.
Q4: Are there any alternative reagents with lower non-specific binding?
A4: The reactivity of the chloroacetyl group is a key feature for its intended use as a covalent probe. If non-specific binding remains an issue, you might consider analogs with different reactive groups. For example, a bromoacetyl group is also an effective electrophile. Alternatively, other bioconjugation chemistries like maleimide-thiol or click chemistry could be explored if you are designing your own probes.[1][12]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is an electrophilic reagent and should be handled with care. It is a potential alkylating agent and should be treated as potentially harmful. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
References
-
Creative Biostructure. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Technology Networks. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. [Link]
-
Technology Networks. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots![Link]
-
Bitesize Bio. (2025, May 30). Immunohistochemistry Basics: Blocking Non-Specific Staining. [Link]
-
Liu, R., et al. (2010). On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density. Journal of Combinatorial Chemistry, 12(4), 575-580. [Link]
-
Creative Biolabs. (n.d.). FAQ. [Link]
-
ResearchGate. (2013, May 25). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?[Link]
-
Biocompare. (2025, March 27). Protein Conjugation and Labeling. [Link]
-
Beyond Benign. (n.d.). Electrophilic Reactions. [Link]
-
Single Use Support. (2023, April 20). Bioconjugation simply explained. [Link]
-
Cravatt, B. F., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society, 135(30), 11139-11151. [Link]
-
de la Cruz, S., et al. (2022). Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. Molecules, 27(19), 6593. [Link]
-
The Degree Gap. (2025, April 2). Understanding Electrophiles in Organic Chemistry. [Link]
-
Enoch, S. J., et al. (2011). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity. Critical Reviews in Toxicology, 41(8), 621-648. [Link]
-
Bio-Rad. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. [Link]
-
Global Substance Registration System. (n.d.). TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]
-
PubChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]
-
Al-Hussain, S. A., & Al-Majid, A. M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Discovery Technologies, 16(4), 362-383. [Link]
-
PubChem. (n.d.). tert-butyl (4-(bromomethyl)phenyl)carbamate. [Link]
Sources
- 1. cellmosaic.com [cellmosaic.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. IHC Blocking | Proteintech Group [ptglab.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. FAQ - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of Proteins Labeled with tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate for protein labeling. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying proteins after covalent modification with this reagent. Our goal is to equip you with the scientific rationale behind each step, ensuring the integrity and functionality of your labeled protein.
Foundational Principles: Understanding the Labeling Chemistry
This compound is a chemical probe used for the covalent labeling of proteins. Its utility stems from the chloroacetyl group, which is an electrophilic moiety that reacts with nucleophilic side chains of amino acids.
The primary target for this reagent is the thiol group of cysteine residues due to its high nucleophilicity, forming a stable thioether bond. However, other nucleophilic residues such as histidine, lysine, and methionine can also react, particularly under non-optimal conditions. The tert-butyl carbamate (Boc) group serves as a protecting group and can influence the solubility and handling of the reagent.
Mechanism of Covalent Labeling
The core reaction is a nucleophilic substitution where the nucleophilic side chain of an amino acid attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.
Caption: Covalent labeling of a cysteine residue.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the labeling and purification workflow.
Labeling Reaction
Q1: What is the optimal pH for the labeling reaction to ensure cysteine specificity?
A1: The reaction pH is a critical factor for chemoselectivity. To specifically target cysteine residues, it is recommended to maintain the pH between 7.2 and 8.0.[1] The pKa of the cysteine thiol group is approximately 8.8-9.1, and keeping the pH slightly below this value ensures that the thiol is sufficiently nucleophilic for the reaction to proceed efficiently while minimizing the reactivity of other nucleophilic groups like the ε-amino group of lysine, which becomes more reactive at a pH above 8.5.[1]
Q2: My protein precipitates during the labeling reaction. What could be the cause?
A2: Protein precipitation during labeling can occur for several reasons:
-
Over-labeling: The addition of multiple bulky, hydrophobic labels can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility.[2] Try reducing the molar excess of the labeling reagent.
-
Solvent Incompatibility: If the labeling reagent is dissolved in an organic solvent like DMSO, adding too much to the aqueous protein solution can cause precipitation. It is advisable to keep the final concentration of the organic solvent as low as possible, typically under 20%.[2]
-
Protein Instability: The reaction conditions (pH, temperature, buffer components) may not be optimal for your specific protein's stability. Ensure the chosen buffer is one in which the protein is known to be stable.
Q3: How can I minimize off-target labeling of other residues like methionine or lysine?
A3: While the chloroacetyl group preferentially reacts with cysteine, off-target labeling can occur.[1][3] To minimize this:
-
Control pH: As mentioned, a pH range of 7.2-8.0 favors cysteine labeling.[1]
-
Limit Reaction Time and Temperature: Prolonged reactions and elevated temperatures can decrease chemoselectivity.[1] It's best to perform the reaction at room temperature or 4°C and optimize the reaction time.
-
Use Scavengers: The addition of a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), after the desired reaction time can quench the excess labeling reagent, preventing further non-specific reactions.[1]
Post-Reaction Cleanup
Q4: What is the most effective method to remove unreacted labeling reagent?
A4: Several methods can be employed to separate the labeled protein from the excess, low-molecular-weight reagent:
-
Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on size.[4] The larger labeled protein will elute before the smaller, unreacted reagent.
-
Dialysis/Buffer Exchange: Dialysis or the use of spin columns with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecules from the protein solution.[5]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), you can perform an initial purification step to bind the protein to the resin, wash away the unreacted label, and then elute the purified, labeled protein.[4][6]
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography | Separation by size | High resolution, gentle conditions | Can lead to sample dilution |
| Dialysis/Spin Columns | Separation by MWCO | Simple, effective for small molecules | Can be time-consuming (dialysis) |
| Affinity Chromatography | Specific binding | High purity, combines cleanup and purification | Requires a tagged protein |
Purification of the Labeled Protein
Q5: The labeling has altered my protein's chromatographic behavior. How do I adapt my purification strategy?
A5: The covalent attachment of this compound can change the protein's properties, such as its isoelectric point (pI) and hydrophobicity, which will affect its interaction with chromatographic resins.
-
Ion-Exchange Chromatography (IEX): The carbamate group can alter the protein's net charge. You may need to re-evaluate the optimal pH for binding and elution or switch from anion-exchange to cation-exchange chromatography (or vice-versa).
-
Hydrophobic Interaction Chromatography (HIC): The phenyl and tert-butyl groups increase the hydrophobicity of the protein. If using HIC, you may need to use a lower salt concentration to achieve binding and a gentler gradient for elution.
-
Affinity Chromatography: This method is often the least affected as it relies on a specific biological interaction (e.g., His-tag with a nickel resin).[4] However, be aware that the label could sterically hinder the tag's access to the resin. If this is suspected, consider moving the tag to a different terminus or using a longer linker.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of your labeled protein.
Problem 1: Low Yield of Labeled Protein
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | - Verify the pH of the reaction buffer is between 7.2 and 8.0. - Increase the molar excess of the labeling reagent. - Confirm the activity of the labeling reagent; it may have degraded over time. |
| Protein Precipitation | - Lower the molar ratio of the label to the protein.[5] - Perform the labeling reaction at a lower temperature (4°C). - Add solubility-enhancing agents to the buffer (e.g., glycerol, non-ionic detergents). |
| Loss During Purification | - If using IEX or HIC, perform a gradient elution to determine the new elution profile of the labeled protein. - For affinity chromatography, ensure the tag is accessible. If binding is poor, consider denaturing purification conditions.[6] - Check for protein loss during wash steps by analyzing the flow-through and wash fractions via SDS-PAGE.[6] |
Problem 2: Presence of Unlabeled Protein in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Labeling Reaction | - Increase the reaction time or the molar excess of the labeling reagent. - Ensure there are accessible cysteine residues for labeling. If not, consider engineering a cysteine at a suitable location. |
| Co-purification of Labeled and Unlabeled Protein | - The physicochemical differences between the labeled and unlabeled protein may be too subtle for the chosen chromatography method. - Consider using a more resolving technique like Hydrophobic Interaction Chromatography (HIC), as the label significantly increases hydrophobicity. - High-Performance Liquid Chromatography (HPLC) can also offer the resolution needed to separate the two species.[5][7] |
Problem 3: Labeled Protein is Inactive or Aggregated
| Potential Cause | Recommended Solution |
| Labeling of a Critical Residue | - The labeled cysteine (or other off-target residue) may be in the active site or at an interface crucial for protein function or folding.[5] - Reduce the molar excess of the labeling reagent to favor modification of the most reactive sites, which may not be the functionally critical ones. - If possible, use site-directed mutagenesis to remove reactive cysteines in critical regions or introduce them in non-critical ones. |
| Harsh Purification Conditions | - The elution conditions (e.g., low pH, high concentration of imidazole) may be denaturing the protein.[6] - Optimize elution by using a shallower gradient or a different elution strategy. - Perform a buffer exchange into a suitable storage buffer immediately after elution. |
| Over-labeling Leading to Aggregation | - Determine the degree of labeling (DOL) to quantify the number of labels per protein.[5] A high DOL can lead to aggregation. - Reduce the molar excess of the labeling reagent in the reaction. |
Experimental Protocols
General Protein Labeling Protocol
-
Protein Preparation: Prepare the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of nucleophiles (e.g., Tris, DTT). A phosphate or HEPES buffer at pH 7.2-8.0 is recommended.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a small molecule thiol (e.g., 2-mercaptoethanol) to a final concentration of 10-20 mM to quench any unreacted labeling reagent. Incubate for 15-30 minutes.
-
Removal of Excess Reagent: Proceed with size exclusion chromatography, dialysis, or a spin column to remove the quenched reagent and byproducts.
Workflow for Purification of a His-tagged Labeled Protein
Caption: Purification and characterization workflow.
Characterization of the Labeled Protein
After purification, it is essential to characterize the final product to ensure its quality.
-
Purity Assessment: Use SDS-PAGE and Coomassie staining or Western blotting to assess the purity of the labeled protein.[4][8]
-
Confirmation of Labeling: Mass spectrometry (MS) is the gold standard for confirming covalent modification.[8][9] It can determine the precise molecular weight of the labeled protein and can be used to identify the specific sites of modification through peptide mapping.[10]
-
Structural Integrity: Techniques like Circular Dichroism (CD) spectroscopy can be used to assess if the protein's secondary structure has been altered by the labeling process.[9][11]
-
Functional Activity: Perform a relevant functional assay to confirm that the biological activity of the protein is retained after labeling.[11]
References
-
BioPharm International. (2019). Protein Characterization Through the Stages. Retrieved from [Link]
-
ATA Scientific. (2019, August 2). Protein Analysis Techniques Explained. Retrieved from [Link]
-
Kaur, H., Bhagwat, S., Sharma, S., & Kumar, V. (2018). Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. ResearchGate. Retrieved from [Link]
-
Mabion S.A. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Retrieved from [Link]
-
Ruoho, A. E., Kiefer, H., Roeder, P. E., & Singer, S. J. (1973). The Mechanism of Photoaffinity Labeling. Proceedings of the National Academy of Sciences of the United States of America, 70(9), 2567–2571. [Link]
-
Tsoleridis, C. A., & Tsoleridis, P. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 14(5), 434-456. [Link]
-
Guerrier, L., & Boschetti, E. (2007). Protocol for the purification of proteins from biological extracts for identification by mass spectrometry. Nature Protocols, 2(4), 831–837. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 8. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
- 9. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
- 10. Protocol for the purification of proteins from biological extracts for identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
challenges in synthesizing carbamates and potential solutions
Welcome to the technical support center for carbamate synthesis. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1][2] However, their synthesis is often plagued by challenges ranging from low yields to competing side reactions and purification difficulties. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. It provides in-depth, field-proven insights and solutions to common problems encountered during carbamate synthesis.
Part 1: Troubleshooting Guide - Common Synthesis Problems & Solutions
This section addresses the most frequent issues encountered during carbamate synthesis in a direct question-and-answer format.
Q1: My carbamate synthesis reaction is suffering from very low yield. What are the first things I should check?
A1: Low yields are a common frustration. Before making significant changes to your protocol, perform these systematic preliminary checks:
-
Reagent Quality and Purity: This is the most critical starting point.
-
Isocyanates and Chloroformates: These reagents are highly susceptible to hydrolysis from atmospheric moisture. Using a fresh bottle or a properly stored (anhydrous, inert atmosphere) reagent is essential.[3]
-
Amines and Alcohols: Ensure your nucleophiles are pure and, most importantly, dry. Water contamination is a primary source of unwanted side reactions.[3]
-
Solvents: Use anhydrous grade solvents. If you are unsure of the quality, consider drying the solvent using appropriate methods like distillation from a drying agent or passage through activated alumina.
-
-
Strict Anhydrous Conditions: Moisture is the enemy in many carbamate synthesis routes.[3]
-
Thoroughly flame-dry or oven-dry all glassware before use and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
-
-
Reaction Temperature: Temperature control is crucial. Some reactions need heat to overcome activation barriers, while others require low temperatures (e.g., 0 °C) during initial reagent addition to prevent exothermic reactions and side-product formation.[4]
Q2: I'm using an isocyanate route, but a significant amount of a white, insoluble precipitate is forming, which I suspect is a symmetric urea. What causes this and how can I prevent it?
A2: You are likely correct; the formation of a symmetric urea is a classic side reaction in isocyanate chemistry.
-
Causality: This occurs when water reacts with your isocyanate starting material. The isocyanate hydrolyzes to form an unstable carbamic acid, which rapidly decarboxylates to generate a primary or secondary amine. This newly formed amine, being a potent nucleophile, then attacks another molecule of isocyanate, producing a highly stable and often insoluble symmetric urea byproduct.[3] This side reaction consumes two equivalents of your isocyanate for every molecule of water present, drastically reducing your yield.
-
Solutions & Mitigation Strategies:
-
Rigorous Anhydrous Technique: As detailed in Q1, this is non-negotiable. Use anhydrous solvents, flame-dried glassware, and maintain an inert atmosphere.[3]
-
Order of Addition: Add the isocyanate to the alcohol solution, rather than the other way around. This ensures the isocyanate immediately encounters a high concentration of the desired nucleophile (the alcohol), maximizing the probability of forming the carbamate over reacting with trace water.
-
Use of Catalysts: For less reactive alcohols, a catalyst can accelerate the desired alcohol-isocyanate reaction, helping it outcompete the water-isocyanate reaction. Common catalysts include tertiary amines (like triethylamine or DABCO) and organotin compounds (like dibutyltin dilaurate).
-
Q3: My goal is to synthesize a carbamate from an amine, CO2, and an alkyl halide, but I'm getting a lot of N-alkylation of my starting amine. How can I improve selectivity?
A3: This is a common challenge in this otherwise attractive, phosgene-free method. The starting amine competes with the in-situ-formed carbamate anion for the alkylating agent.[3][5]
-
Causality: The reaction proceeds by the amine first reacting with CO2 to form a carbamate salt. This salt is then alkylated by the alkyl halide. However, the starting amine is also nucleophilic and can directly attack the alkyl halide, leading to the N-alkylated byproduct.
-
Solutions & Mitigation Strategies:
-
Optimize the Base: The choice of base is critical. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the formation of the carbamate salt intermediate and stabilize it.[5] Cesium carbonate (Cs2CO3) has also been shown to be highly effective, often leading to high yields with minimal byproduct formation.[6][7]
-
CO2 Pressure: Increasing the partial pressure of carbon dioxide can help push the initial equilibrium towards the formation of the carbamate anion, making it the more abundant nucleophile in the solution.[5] Even maintaining a positive pressure with a CO2 balloon can be beneficial.[3]
-
Temperature Control: Higher temperatures can sometimes favor the undesired N-alkylation.[5] Running the reaction at a moderate temperature (e.g., 50-70 °C) is often a good starting point.[8]
-
Flow Chemistry: Continuous-flow setups can significantly improve selectivity by allowing for precise control of gas introduction (CO2), temperature, and reaction time, minimizing byproduct formation.[5][8]
-
Q4: I am attempting a synthesis using 1,1'-Carbonyldiimidazole (CDI) but the reaction is sluggish or incomplete. What can I do?
A4: CDI is an excellent and safer alternative to phosgene, but its reactivity can be substrate-dependent.[9][10] The reaction proceeds in two steps: activation of the alcohol to an alkoxycarbonyl imidazole intermediate, followed by nucleophilic attack by the amine.[3][11]
-
Causality of Sluggish Reactions:
-
Steric Hindrance: Highly hindered alcohols or amines can react very slowly.
-
Poor Nucleophilicity: Electron-deficient amines or weakly nucleophilic alcohols can exhibit low reactivity.
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
-
Solutions & Optimization:
-
Increase Temperature: Gently heating the reaction mixture after the amine has been added can often drive the reaction to completion.[3]
-
Activation of Intermediate: In some cases, the alkoxycarbonyl imidazole intermediate can be converted to a more reactive imidazolium salt before the addition of the amine, leading to higher yields.[11]
-
Catalysis: While often not required, a non-nucleophilic base can sometimes accelerate the second step.
-
Solvent Choice: Anhydrous THF, CH2Cl2, or acetonitrile are commonly used.[3][12] Ensure the solvent can dissolve all reactants effectively.
-
Mechanochemistry: For challenging substrates, solvent-free mechanochemical methods (ball-milling) have been shown to enhance the reactivity of both the alcohol and the intermediate, providing excellent yields under mild conditions.[9][10][13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to carbamates and how do I choose the best one?
A1: Choosing a synthetic route depends on factors like starting material availability, scale, functional group tolerance, and safety considerations. The primary methods are:
-
From Isocyanates: The reaction of an isocyanate with an alcohol is one of the most common and efficient methods, especially for polyurethane synthesis.[14][15] It's often fast and high-yielding but requires handling toxic and moisture-sensitive isocyanates.[8][16][17]
-
From Chloroformates: Reacting an amine with an alkyl chloroformate is a versatile method. However, it generates HCl as a byproduct, requiring a stoichiometric amount of base, and can have long reaction times.[8][14][18]
-
Phosgene-Free Routes using CO2: These are environmentally attractive "green" methods.[19] The three-component reaction of an amine, CO2, and an electrophile (like an alkyl halide) is a powerful alternative.[5][6] This route avoids highly toxic reagents but requires careful optimization to avoid side reactions.[3][20]
-
Using CDI (1,1'-Carbonyldiimidazole): CDI acts as a safe phosgene equivalent.[10] It's ideal for small- to medium-scale synthesis and is tolerant of many functional groups, but can be more expensive.[9][11]
-
Transesterification/Transcarbamoylation: This involves reacting an existing carbamate (e.g., methyl carbamate) with a different alcohol or amine, often under catalytic conditions.[21][22][23][24] It's a useful method when the desired alcohol or amine is more valuable than the one being displaced.
The following decision tree can help guide your choice:
Q2: What are the essential safety precautions when working with isocyanates?
A2: Isocyanates are highly reactive and pose significant health risks, including severe irritation to the eyes, skin, and respiratory tract.[16] The primary concern is sensitization, which can lead to occupational asthma, a chronic and potentially fatal condition, even at very low exposure levels.[16]
Hierarchy of Controls:
-
Elimination/Substitution: The best practice is to avoid isocyanates altogether by using phosgene-free routes (e.g., CO2 or CDI methods) where possible.[25]
-
Engineering Controls: Always handle isocyanates in a well-maintained chemical fume hood or a designated ventilated enclosure like a spray booth.[25][26]
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used correctly.
-
Gloves: Wear chemically resistant gloves. Thin latex gloves are not suitable.[26] Butyl rubber gloves are often recommended for handling isocyanates and associated solvents.
-
Eye Protection: Chemical splash goggles and a full-face shield are essential.[27]
-
Lab Coat/Apron: Wear a lab coat and, if splashing is likely, a chemically resistant apron.
-
Respiratory Protection: For operations that can generate aerosols or vapors (e.g., spraying, heating), an air-purifying respirator with organic vapor cartridges or a supplied-air respirator is mandatory.[26]
-
Handling and Waste:
-
Always consult the Safety Data Sheet (SDS) for the specific isocyanate you are using.[25][26]
-
Quench residual isocyanates in reaction vessels and waste streams with a solution of sodium carbonate or a high-boiling point alcohol before disposal.
Q3: How do I purify my carbamate product effectively?
A3: Purification strategy depends on the physical properties of your carbamate and the nature of the impurities.
-
Crystallization: If your carbamate is a solid, recrystallization is often the most effective method for achieving high purity.[28] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that provide good crystal formation.
-
Column Chromatography: This is the most common method for purifying liquid or non-crystalline solid carbamates. Standard silica gel chromatography is usually effective. The choice of eluent (typically a hexane/ethyl acetate or dichloromethane/methanol gradient) will depend on the polarity of your product.
-
Extraction: A standard aqueous workup is crucial to remove water-soluble impurities, catalysts (like tertiary amines), and salts.[3] A typical workup involves quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (like Na2SO4 or MgSO4), and concentrating under reduced pressure.[3]
-
Dealing with Urea Byproducts: If your synthesis produced insoluble symmetric ureas, they can often be removed by simple filtration of the crude reaction mixture before the aqueous workup.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common carbamate synthesis workflows.
Protocol 1: General Procedure for Carbamate Synthesis via 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted for the synthesis of a generic carbamate from an alcohol and an amine.
Workflow Diagram:
Methodology:
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH2Cl2), add 1,1'-Carbonyldiimidazole (CDI) (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere.[3]
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.[3]
-
Once the formation of the intermediate is complete, add the amine (1.0-1.1 eq.) to the reaction mixture.[3]
-
Continue stirring at room temperature or heat gently if necessary. Monitor the consumption of the intermediate by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water or a dilute aqueous acid (e.g., 1M HCl).[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the final carbamate.
Protocol 2: General Procedure for Phosgene-Free Carbamate Synthesis from Amine, CO2, and Alkyl Halide
This protocol is adapted for the synthesis of a generic carbamate using CO2 as the C1 source.
Methodology:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), a strong, non-nucleophilic base (e.g., DBU, 2.0 eq.), and an anhydrous solvent (e.g., acetonitrile).[8]
-
Purge the flask with CO2 gas and then maintain a positive pressure of CO2 using a balloon or a gentle, continuous flow.[3]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the carbamate salt.
-
Slowly add the alkyl halide (1.1-3.0 eq.) to the reaction mixture via syringe.[3] Note: An excess of the alkylating agent is often required.
-
Heat the reaction mixture to an optimized temperature (e.g., 70 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and quench with deionized water.[3]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product via column chromatography to separate the desired carbamate from any N-alkylated byproduct and unreacted starting materials.
Data Summary Table
The following table summarizes recommended bases and catalysts for various carbamate synthesis methods to aid in experimental design.
| Synthesis Method | Key Reagents | Recommended Bases / Catalysts | Typical Solvents | Key Considerations |
| Isocyanate Route | R-NCO + R'-OH | Tertiary amines (TEA, DABCO), Dibutyltin dilaurate (DBTDL) | THF, Toluene, CH2Cl2 | Strict anhydrous conditions are critical to prevent urea formation.[3] |
| Chloroformate Route | R-NH2 + R'-O(CO)Cl | Pyridine, TEA, DIPEA | CH2Cl2, THF | Requires stoichiometric base to neutralize HCl byproduct.[8][18] |
| CO2 Route | R-NH2 + CO2 + R'-X | DBU, TBD, MTBD, Cs2CO3[3][5][7] | Acetonitrile, DMF | Optimization needed to minimize N-alkylation of the starting amine.[5] |
| CDI Route | R-OH + CDI, then R'-NH2 | Generally catalyst-free; can be accelerated by heat | THF, CH2Cl2, Acetonitrile | Safe and versatile method, good for complex molecules.[3][11] |
| Transesterification | R-O(CO)NH2 + R'-OH | Metal Alkoxides (e.g., Ti(OR)4), Organotin compounds[23] | Toluene, Xylene | Equilibrium-driven; may require removal of the displaced alcohol. |
Abbreviations: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene; DIPEA = N,N-Diisopropylethylamine.[3]
References
-
Benchchem. (2025). Troubleshooting low conversion rates in carbamate synthesis. Benchchem Technical Support. 3
-
RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. 11
-
Lanzillotto, M., et al. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. 9
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. 26
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. 27
-
Tang, Y., et al. (2004). The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles. SYNTHESIS. 12
-
Sci-Hub. (n.d.). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. 13
-
ACS Publications. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. 10
-
RSC Publishing. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. 21
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. 25
-
CDPH. (n.d.). Isocyanates: Working Safely. 29
-
Journal of the American Chemical Society. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. 30
-
PubMed. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. 31
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. 16
-
ResearchGate. (n.d.). Formation of Hindered Carbamate via Transesterification. 22
-
BenchChem. (2025). troubleshooting low yields in carbamate alkylation reactions. 4
-
NIH. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. 5
-
ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. 32
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. 28
-
RSC Publishing. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols. 19
-
ResearchGate. (n.d.). CO 2 Conversion with Alcohols and Amines into Carbonates, Ureas, and Carbamates over CeO 2 Catalyst. 33
-
Wikipedia. (n.d.). Carbamate. 14
-
ACS Omega. (n.d.). How To Get Isocyanate?. 17
-
ResearchGate. (n.d.). Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. 20
-
Ovid. (n.d.). Phosgene-free synthesis of carbamates over zeolite-based catalysts. 1
-
PMC - PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. 18
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. 6
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. 34
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. 35
-
PMC - NIH. (2024). Isocyanate-based multicomponent reactions. 15
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. 36
-
Google Patents. (n.d.). US6528678B2 - Phosgene-free process for preparing carbamates. 7
-
ResearchGate. (2025). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. 37
-
ACS Publications. (n.d.). Facile and Selective O-Alkyl Transesterification of Primary Carbamates with Titanium(IV) Alkoxides. The Journal of Organic Chemistry. 23
-
ResearchGate. (n.d.). Synthesis of methyl N-phenyl carbamate by amino-transesterification. 24
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. 38
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. 39
-
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis. 2
-
PMC - NIH. (n.d.). Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. 40
Sources
- 1. ovid.com [ovid.com]
- 2. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Sci-Hub. Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates / ACS Sustainable Chemistry & Engineering, 2015 [sci-hub.box]
- 14. Carbamate - Wikipedia [en.wikipedia.org]
- 15. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. safework.nsw.gov.au [safework.nsw.gov.au]
- 26. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 27. lakeland.com [lakeland.com]
- 28. researchgate.net [researchgate.net]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Caramate Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the stability of carbamate prodrugs. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.
Section 1: Understanding Carbamate Instability (The "Why")
This section addresses the fundamental principles governing the stability of carbamate linkages. A solid understanding of these concepts is the first step in troubleshooting and designing robust prodrug candidates.
Frequently Asked Questions (FAQs)
Question 1: What are the primary chemical pathways that cause my carbamate prodrug to degrade?
Answer: Carbamate prodrugs primarily degrade via two pathways: chemical hydrolysis and enzymatic cleavage.
-
Chemical Hydrolysis: This is a common pathway where the carbamate ester bond is cleaved by water. The rate of hydrolysis is highly dependent on pH.[1][2] Under basic conditions, the hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the carbamate.[1][2] This reaction releases the parent alcohol or phenol, along with a carbamic acid intermediate, which is unstable and quickly decomposes into carbon dioxide and an amine.[1][3][4] In acidic conditions, the degradation can also occur, though the mechanism may differ.[5][6]
-
Enzymatic Cleavage: In biological systems, enzymes such as esterases (including carboxylesterases) and cytochrome P450 are primarily responsible for cleaving the carbamate bond to release the active drug.[1][4][7] While this cleavage is the intended activation mechanism in vivo, premature enzymatic degradation in tissues or plasma can lead to reduced bioavailability and off-target effects.[8][9] Carbamates are generally more stable against enzymatic hydrolysis than simple esters but less stable than amides.[1][2][3]
Question 2: My prodrug is degrading rapidly. What factors should I investigate?
Answer: Several factors can influence the stability of your carbamate prodrug. Systematically evaluating each one can help pinpoint the cause of instability.
-
pH of the Medium: Carbamate stability is highly pH-dependent.[10][11] Generally, they are more susceptible to hydrolysis in basic (alkaline) conditions.[4] Some carbamates also show instability in strongly acidic environments.[5][6] It is crucial to assess stability across a range of pH values that are relevant to your application (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).[6][8]
-
Chemical Structure: The electronic and steric properties of the groups attached to the carbamate nitrogen (N) and oxygen (O) atoms significantly impact stability.
-
Steric Hindrance: Increasing the bulkiness (steric hindrance) of the substituents near the carbamate linkage can physically block the approach of water molecules or enzyme active sites, thereby slowing down hydrolysis.[12][13][14][15]
-
Electronic Effects: Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.
-
N-Substitution: The degree of substitution on the nitrogen atom is critical. N,N-disubstituted carbamates are generally much more stable towards hydrolysis than N-monosubstituted carbamates, particularly for phenolic prodrugs.[1][16]
-
-
Enzyme Presence: The type and concentration of enzymes in your experimental medium (e.g., plasma, serum, tissue homogenates) will directly affect the rate of degradation.[7][17] Different species can have varying levels and types of esterases, leading to different stability results.[9]
-
Temperature: Like most chemical reactions, the rate of carbamate hydrolysis increases with temperature.[18] Ensure your stability studies are conducted at a consistent, relevant temperature (e.g., 37°C for physiological conditions).
Section 2: Troubleshooting Common Experimental Issues
This section provides a troubleshooting guide for specific problems you might encounter in the lab.
Question 3: My carbamate prodrug is showing significant degradation in my DMSO stock solution over time. Why is this happening and how can I prevent it?
Answer: While DMSO is a common aprotic solvent for stock solutions, degradation can still occur due to a few overlooked factors.
-
Cause 1: Water Contamination: "Anhydrous" DMSO can readily absorb moisture from the atmosphere. Even small amounts of water can be enough to cause slow hydrolysis of a labile carbamate prodrug over days or weeks of storage.
-
Solution: Use high-purity, anhydrous DMSO from a freshly opened bottle. Aliquot the stock solution into smaller, single-use vials to minimize repeated exposure to air and moisture. Store aliquots at -20°C or -80°C with proper sealing.
-
-
Cause 2: Purity of DMSO: Lower grades of DMSO can contain acidic or basic impurities, which can catalyze hydrolysis.
-
Solution: Always use a high-purity grade of DMSO (e.g., HPLC or spectrophotometric grade).
-
-
Cause 3: Inherent Instability: Some N-monosubstituted carbamates, especially those derived from phenols, are inherently unstable and can degrade even with minimal water present.[16]
-
Solution: If the issue persists, consider preparing fresh stock solutions immediately before each experiment. You can also perform a preliminary stability check of the prodrug in your chosen solvent by analyzing it via HPLC at different time points after preparation.[5]
-
Question 4: I'm seeing an unexpected peak in my HPLC chromatogram during a stability study. What could it be?
Answer: An unexpected peak usually indicates a degradation product or an impurity. Here's how to investigate:
-
Step 1: Identify the Usual Suspects. The most common degradation products are the parent drug (the alcohol or phenol) and the amine that is released after the carbamic acid decomposes.[3][4] Run analytical standards of these compounds if available to see if the retention times match.
-
Step 2: Consider Alternative Degradation Pathways. Besides simple hydrolysis, other reactions can occur. For N-monosubstituted carbamates, a base-catalyzed pathway can lead to the formation of an isocyanate intermediate.[1][2] This is highly reactive and could potentially react with other molecules in your sample matrix to form different adducts.
-
Step 3: Use Mass Spectrometry (LC-MS). If you cannot identify the peak by retention time, the most effective method is to analyze the sample using LC-MS.[5][19][20] The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, which is crucial for proposing a chemical structure. Fragmentation patterns from MS/MS analysis can further help in elucidating the structure of the degradation product.
-
Step 4: Review Your Experimental Conditions. The unexpected product could be an artifact of your analytical method or sample preparation. For example, high temperatures in the GC injector can cause thermal degradation of some carbamates.[21] Acidic or basic mobile phases in HPLC could potentially cause on-column degradation.
Section 3: Strategic Approaches to Enhancing Stability
Once you've identified an instability issue, the next step is to address it. This can be done through chemical modification of the prodrug itself or through advanced formulation strategies.
Part A: Chemical Modification Strategies
Question 5: How can I modify the structure of my carbamate prodrug to make it more stable?
Answer: Rational structural modification is a powerful tool to tune the stability of your prodrug.
-
Introduce Steric Hindrance: This is one of the most effective strategies. By adding bulky chemical groups near the carbamate linkage, you can create a physical shield that hinders the approach of water or enzymes.[12][13][14] For example, replacing a hydrogen atom on a carbon adjacent to the carbamate oxygen or nitrogen with a methyl or isopropyl group can significantly increase the prodrug's half-life.
-
Modify Electronic Properties: Modulate the electron density around the carbamate bond. Replacing an electron-withdrawing group with an electron-donating group on the aromatic ring of a phenolic prodrug can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus more stable.
-
Change N-Substitution Pattern: As a general rule, stability follows this trend: N,N-disubstituted > N-monosubstituted . If your design allows, converting an N-monosubstituted carbamate to an N,N-disubstituted version (e.g., by replacing the N-H with an N-CH₃) will almost always lead to a dramatic increase in chemical and enzymatic stability.[1][16]
-
Utilize Cyclic Carbamates: Incorporating the carbamate functionality into a five- or six-membered ring structure generally results in a highly stable compound that is resistant to metabolic ring-opening.[1][2][4]
The following diagram illustrates how these modifications can influence stability.
Caption: Key structural factors influencing carbamate prodrug stability.
The table below summarizes the relative stability imparted by different structural features.
| Structural Feature | General Impact on Stability | Rationale |
| N-Monosubstituted | Lower | Prone to chemical and enzymatic hydrolysis.[16] |
| N,N-Disubstituted | Higher | More sterically hindered and electronically stable.[16] |
| Aryl Carbamate (Phenol) | Lower | Phenols are better leaving groups than alcohols.[1][2] |
| Alkyl Carbamate (Alcohol) | Higher | Alcohols are poorer leaving groups.[1][2] |
| Increased Steric Hindrance | Higher | Physically blocks nucleophilic attack by water or enzymes.[13][15] |
| Cyclic Carbamate | Much Higher | Ring strain and conformational rigidity resist hydrolysis.[1][4] |
Part B: Formulation-Based Strategies
Question 6: Beyond chemical modification, how can my formulation strategy protect the carbamate prodrug from premature degradation?
Answer: Formulation is a critical and often complementary approach to enhancing stability. By controlling the microenvironment of the prodrug, you can protect it until it reaches the target site.
-
pH Control: For liquid formulations, buffering the solution to a pH at which the carbamate is most stable is the simplest approach. This is particularly important for oral formulations, where the prodrug will be exposed to the highly acidic environment of the stomach.[6]
-
Lipid-Based Formulations: Encapsulating the prodrug in lipid-based carriers like liposomes, micelles, or solid lipid nanoparticles (SLNs) can physically sequester it from the aqueous environment and from degradative enzymes in the gastrointestinal tract or bloodstream. This strategy is especially useful for improving the oral bioavailability of labile compounds.
-
Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be used to encapsulate the prodrug. The polymer matrix protects the drug from degradation, and the release rate can be tuned by altering the polymer's properties (e.g., molecular weight, composition).
-
Solid Dosage Forms: For oral delivery, formulating the prodrug into a solid dosage form (e.g., tablet or capsule) is inherently more stable than a liquid formulation. Enteric coatings can be applied to tablets or capsules to prevent their dissolution in the acidic stomach, allowing the prodrug to be released in the more neutral pH of the small intestine.[8]
Section 4: Protocols and Assays for Stability Assessment
Reliable data comes from robust experimental design. This section provides step-by-step protocols for fundamental stability assays.
Protocol 1: Assessing Hydrolytic Stability Across a pH Range
This protocol provides a framework for determining the half-life (t½) of a carbamate prodrug at different pH values.
Objective: To quantify the rate of chemical hydrolysis of a carbamate prodrug in aqueous buffers of varying pH.
Materials:
-
Carbamate prodrug
-
High-purity water (HPLC grade)
-
Standard buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate)
-
DMSO or other suitable organic solvent for stock solution
-
HPLC or UPLC system with a suitable column and detector (UV or MS)
-
Incubator or water bath set to 37°C
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the carbamate prodrug (e.g., 10 mg/mL) in a minimal amount of a suitable organic solvent like DMSO.
-
Preparation of Incubation Solutions: For each pH buffer to be tested, add a small aliquot of the stock solution to the pre-warmed (37°C) buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (typically <1%) to avoid affecting the reaction kinetics.
-
Incubation and Sampling:
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot from each solution.
-
Immediately transfer the aliquot to a vial containing a quenching solution (e.g., cold acetonitrile or a buffer at a pH where the drug is stable) to stop the degradation reaction.
-
-
Analysis:
-
Data Analysis:
-
For each pH, plot the natural logarithm (ln) of the percentage of the remaining prodrug against time.
-
If the degradation follows first-order kinetics, the plot will be a straight line.
-
The slope of this line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
The workflow for this protocol is visualized below.
Caption: Workflow for assessing pH-dependent hydrolytic stability.
Protocol 2: Plasma Stability Assay
This protocol is essential for evaluating the susceptibility of a prodrug to enzymatic degradation in a biologically relevant matrix.
Objective: To determine the stability of a carbamate prodrug in plasma from one or more species (e.g., human, mouse, rat).
Materials:
-
Carbamate prodrug
-
Control compounds (a known stable compound and a known unstable compound)
-
Frozen plasma (heparinized) from the desired species
-
DMSO or other suitable solvent
-
Acetonitrile (ACN) containing an internal standard (IS) for protein precipitation
-
LC-MS/MS system
-
Incubator or water bath at 37°C
Methodology:
-
Thaw Plasma: Thaw the plasma in a water bath at 37°C and keep it on ice until use.
-
Prepare Working Solutions: Prepare a working solution of the prodrug and control compounds in your chosen solvent (e.g., DMSO).
-
Initiate Incubation:
-
Add a small volume of the prodrug working solution to a tube containing pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).[9] The final solvent concentration should be kept low (<1%).
-
Vortex gently to mix.
-
-
Sampling:
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining prodrug. The use of an internal standard is crucial for correcting variations in sample processing and instrument response.
-
Data Analysis:
-
Calculate the percentage of prodrug remaining at each time point relative to the T=0 sample.
-
Plot the ln(% remaining) versus time to determine the half-life (t½), as described in Protocol 1.[9]
-
Troubleshooting Tips for Plasma Stability Assays:
-
High Variability: Ensure consistent pipetting and timing. Use an automated liquid handler if possible. Thoroughly vortex samples after adding the compound and after adding the precipitation solvent.
-
Poor Recovery at T=0: This could indicate non-specific binding to the plasticware or plasma proteins, or extremely rapid degradation. Include control samples with no incubation time (T=0) prepared by adding the precipitation solvent before the plasma.
-
No Degradation Observed: If you expect degradation but see none, verify the activity of your plasma lot using a positive control compound known to be metabolized by plasma esterases. Plasma enzyme activity can vary between lots and suppliers.
Section 5: References
-
Title: Carbonate and Carbamate Prodrugs Source: Google Books URL:
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry - PMC Source: PubMed Central URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines Source: Al Mustansiriyah Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture Source: PubMed URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC Source: PubMed Central URL: [Link]
-
Title: Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid Source: ACS Publications URL: [Link]
-
Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis Source: PubMed URL: [Link]
-
Title: Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion Source: PubMed URL: [Link]
-
Title: Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC Source: NIH URL: [Link]
-
Title: Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. Source: ResearchGate URL: [Link]
-
Title: A New Measurement of Amine Steric Hindrance – N Exposure Source: OSTI.GOV URL: [Link]
-
Title: Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations Source: ACS Publications URL: [Link]
-
Title: Bioorthogonal enzymatic cleavage of protection groups for prodrug activation Source: ResearchGate URL: [Link]
-
Title: Amino Acids in the Development of Prodrugs - PMC Source: PubMed Central URL: [Link]
-
Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis Source: ResearchGate URL: [Link]
-
Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: Scirp.org URL: [Link]
-
Title: Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System Source: Dr. Zachary H. Houston URL: [Link]
-
Title: Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection Source: PubMed URL: [Link]
-
Title: Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC Source: PubMed Central URL: [Link]
-
Title: Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity Source: PLOS One URL: [Link]
-
Title: Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant Source: MDPI URL: [Link]
-
Title: Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT) Source: The University of Manchester URL: [Link]
-
Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC Source: NIH URL: [Link]
-
Title: Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability Source: ACS Publications URL: [Link]
-
Title: How to Improve Drug Plasma Stability? Source: Creative Bioarray URL: [Link]
-
Title: Separation and quantitation of possible degradation products of procarbazine hydrochloride in its dosage form Source: PubMed URL: [Link]
-
Title: Plasma Stability Assay Source: Domainex URL: [Link]
-
Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: NIH URL: [Link]
-
Title: Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC Source: NIH URL: [Link]
-
Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC Source: NIH URL: [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonate and Carbamate Prodrugs [ebrary.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity | PLOS One [journals.plos.org]
- 7. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Separation and quantitation of possible degradation products of procarbazine hydrochloride in its dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Warheads in Covalent Inhibitor Design: A Comparative Analysis Beyond Chloroacetyl
For researchers, scientists, and drug development professionals, the rational design of targeted covalent inhibitors (TCIs) represents a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved selectivity.[1][2] The "warhead," an electrophilic group that forms a permanent or reversible bond with a target protein, is the cornerstone of this approach. For decades, the chloroacetyl group served as a workhorse electrophile due to its straightforward reactivity. However, the very feature that made it attractive—its high reactivity—is also its principal liability, often leading to off-target effects and potential toxicity.[3][4]
This guide provides an in-depth comparison of viable alternative electrophilic warheads to the chloroacetyl group. We will move beyond a simple catalog of functional groups to explore the causality behind their reactivity, selectivity, and application. By synthesizing field-proven insights with robust experimental data, this document serves as a practical manual for selecting and evaluating the optimal warhead for your next-generation covalent inhibitor.
The Chloroacetyl Group: A High-Reactivity Baseline
Before exploring alternatives, it is crucial to understand the benchmark. The chloroacetyl group is a potent electrophile that reacts primarily with nucleophilic cysteine residues via a direct nucleophilic substitution (SN2) mechanism.[5] Its small size and the good leaving group nature of the chloride ion contribute to its high reaction rate.
-
Advantages : Simple synthetic accessibility and well-documented, predictable reactivity.[5]
-
Disadvantages : High intrinsic reactivity can lead to indiscriminate labeling of off-target proteins, raising toxicity concerns.[1][3] Chloroacetamides are generally more reactive than many other warheads, making it challenging to achieve selectivity based on non-covalent binding affinity alone.[4]
This high reactivity makes the chloroacetyl group an effective tool for initial probe development or fragment screening to validate target engagement but often necessitates replacement during lead optimization to fine-tune the selectivity and safety profile.[3][6]
Comparative Analysis of Alternative Electrophilic Warheads
The modern covalent inhibitor toolbox has expanded significantly, offering a spectrum of reactivities and selectivities. The choice of warhead is a critical design element that dictates the inhibitor's pharmacological profile.[7][8]
α,β-Unsaturated Carbonyls: The Acrylamide Family
Acrylamides are arguably the most successful class of warheads in modern TCIs, featured in numerous FDA-approved drugs like afatinib, ibrutinib, and neratinib.[6][7][9] They react with cysteine thiols via a Michael addition mechanism.
-
Reactivity and Selectivity : Acrylamides are considered "soft" electrophiles, generally less reactive than chloroacetamides.[4][6] This attenuated reactivity is advantageous, as it allows the inhibitor's non-covalent binding affinity (Ki) to play a more significant role in driving the reaction, thereby enhancing selectivity for the intended target.[6]
-
Reversibility : Typically irreversible. However, incorporating an electron-withdrawing group, such as in cyanoacrylamides , can increase the electrophilicity of the β-carbon and enable reversible covalent bonding.[10][11] This reversibility can be a desirable feature for mitigating the risk of permanent off-target modification.
-
Advantages : Tunable reactivity, proven clinical success, and a good balance between reactivity and selectivity.
-
Disadvantages : Can be susceptible to metabolism and may still pose a risk of off-target reactivity with highly nucleophilic cysteines or glutathione.
Vinyl Sulfones and Sulfonamides
Also functioning as Michael acceptors, vinyl sulfones and sulfonamides are generally more reactive than their acrylamide counterparts.[6][12] This heightened reactivity can be exploited to target less nucleophilic residues or to achieve rapid target inactivation.
-
Reactivity and Selectivity : Their reactivity can be modulated by substituents.[2][13] They have been shown to target both cysteine and lysine residues, offering a broader targeting scope.[12]
-
Reversibility : Typically irreversible.
-
Advantages : Higher reactivity than acrylamides, useful for challenging targets. Successful in targeting proteases and kinases.[12]
-
Disadvantages : The increased reactivity requires careful optimization to avoid compromising selectivity.
Nitriles: The Reversible Covalent Specialists
Nitriles have gained significant prominence as warheads for designing reversible covalent inhibitors.[14][15] The electrophilic carbon of the cyano group can be attacked by the hydroxyl of a serine or the thiol of a cysteine residue to form a covalent adduct, such as a thioimidate.[10][16]
-
Reactivity and Selectivity : Nitriles are mild electrophiles, and their reactivity is highly dependent on the electronic environment and the proximity to the target nucleophile.[10][17] This low intrinsic reactivity makes them exceptionally selective.
-
Reversibility : The key feature is the reversibility of the covalent bond, which provides a safety advantage by minimizing the potential for permanent off-target modification.[14][16]
-
Advantages : Excellent for achieving reversible covalent inhibition, proven safety and efficacy in approved drugs like the DPP-4 inhibitor saxagliptin and the COVID-19 Mpro inhibitor nirmatrelvir.[14]
-
Disadvantages : May not be suitable for applications requiring permanent target inactivation.
Epoxides and Aziridines: Strained Ring Systems
Three-membered rings like epoxides and aziridines react with nucleophiles via a ring-opening mechanism.[18] The proteasome inhibitor carfilzomib, which contains an epoxyketone, is a notable clinical example.[19]
-
Reactivity and Selectivity : These are highly reactive warheads that can engage a variety of nucleophiles, including cysteine, serine, and threonine.[18][19]
-
Reversibility : Irreversible.
-
Advantages : High reactivity can be beneficial for potent, rapid inhibition.
-
Disadvantages : Concerns exist regarding potential carcinogenicity and metabolic inactivation by cellular enzymes like epoxide hydrolases, which can limit their therapeutic application.[19]
Sulfonyl Fluorides: Targeting Beyond Cysteine
A significant limitation of many traditional warheads is their near-exclusive focus on cysteine. Sulfonyl fluorides and related fluorosulfates have emerged as powerful tools for expanding the scope of covalent inhibition to other key nucleophilic residues.
-
Reactivity and Selectivity : These warheads are known to react selectively with serine, threonine, and tyrosine residues, which are far more abundant than cysteine but often less nucleophilic.[20][21]
-
Reversibility : Irreversible.
-
Advantages : Enables covalent targeting of a much broader range of proteins that lack a suitably positioned cysteine.
-
Disadvantages : Requires careful design to achieve selectivity among the many potential serine, threonine, and tyrosine sites in the proteome.
Data Summary: Comparative Overview of Electrophilic Warheads
| Warhead Class | Target Residue(s) | Typical Reactivity | Reversibility | Key Advantages | Key Disadvantages | Example Drug(s) |
| Chloroacetyl | Cys | High | Irreversible | Simple, predictable reactivity | Poor selectivity, potential toxicity[3][4] | (Primarily used in probes) |
| Acrylamide | Cys | Moderate | Irreversible | Tunable, clinically validated[7][9] | Potential for off-target effects | Ibrutinib, Osimertinib |
| Cyanoacrylamide | Cys | Moderate | Reversible | Reversibility adds safety margin[10][11] | Less potent than irreversible counterparts | (Clinical candidates) |
| Vinyl Sulfone | Cys, Lys | High | Irreversible | More reactive than acrylamides[6][12] | Requires careful tuning for selectivity | K11777 (investigational) |
| Nitrile | Cys, Ser | Low | Reversible | Excellent for reversible inhibition[14][16] | Not for permanent target silencing | Nirmatrelvir, Saxagliptin |
| Epoxide | Cys, Ser, Thr | High | Irreversible | Potent and rapid inhibition[18] | Metabolic stability, toxicity concerns[19] | Carfilzomib |
| Sulfonyl Fluoride | Ser, Thr, Tyr | Moderate | Irreversible | Expands targeting beyond cysteine[20][21] | Selectivity can be challenging | (Primarily used in probes) |
Experimental Workflows for Warhead Evaluation
Objectively comparing warheads requires a multi-faceted experimental approach. A robust evaluation pipeline validates covalent modification, quantifies kinetic parameters, and confirms target engagement in a physiologically relevant setting.
Caption: Workflow for evaluating covalent inhibitors.
Protocol 1: Enzyme Kinetic Assays to Determine Potency (k_inact/K_I)
For covalent inhibitors, a simple IC50 value is often misleading as it is time-dependent and can be limited by the enzyme concentration in the assay.[22] The second-order rate constant, k_inact/K_I , is the gold standard for comparing the efficiency of irreversible inhibitors, as it reflects both the initial binding affinity (K_I) and the maximum rate of covalent bond formation (k_inact).[22][23]
Objective: To determine the k_inact and K_I values for a covalent inhibitor.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer (optimized for enzyme activity)
-
Covalent inhibitor stock solution (in DMSO)
-
Microplate reader capable of kinetic measurements
Methodology:
-
Assay Optimization: First, determine the K_M of the substrate and the linear range of the enzyme reaction under the desired assay conditions.
-
Progress Curve Measurement:
-
Prepare a series of inhibitor dilutions in assay buffer.
-
In a microplate, add the enzyme to each inhibitor concentration (and a vehicle control) and pre-incubate for varying, defined periods. For a more direct measurement, initiate the reaction by adding the enzyme to a mix of substrate and inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (if not already present).
-
Immediately begin monitoring the signal (e.g., fluorescence) over time in a plate reader. Collect data points at frequent intervals (e.g., every 30 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The initial velocity of the reaction will decrease over time as more enzyme becomes inactivated.
-
Fit the progress curves to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (k_obs) at each inhibitor concentration.
-
Plot the calculated k_obs values against the inhibitor concentration.
-
Fit this secondary plot to the Michaelis-Menten equation for inactivation: k_obs = k_inact * [I] / (K_I + [I]) . This will yield the values for k_inact (the Vmax of the plot) and K_I (the K_m).[24]
-
The overall efficiency constant is the ratio k_inact/K_I .[23]
-
Protocol 2: Mass Spectrometry (MS) for Covalent Adduct Confirmation
Kinetic data suggests covalent modification, but MS analysis provides definitive proof by detecting the mass shift corresponding to the inhibitor adduct on the protein.
Objective: To confirm covalent bond formation and identify the modified amino acid residue.
Methodology:
-
Intact Protein Analysis (Top-Down):
-
Incubate the purified target protein with a stoichiometric excess of the covalent inhibitor for a sufficient time (e.g., 2-4 hours) at room temperature. Include a vehicle-treated control.
-
Desalt the protein sample using a suitable method (e.g., solid-phase extraction).
-
Analyze the sample by high-resolution mass spectrometry (e.g., ESI-TOF).
-
Compare the deconvoluted mass spectra of the treated and untreated protein. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms adduct formation.[25]
-
-
Peptide Mapping (Bottom-Up):
-
Following incubation as described above, denature the protein sample (e.g., with urea), reduce the disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.[26]
-
Use proteomics search software (e.g., Mascot, MaxQuant) to analyze the MS/MS data.[26] Search for the expected mass modification on potential nucleophilic residues (e.g., Cys, Lys, Ser).
-
Successful identification and fragmentation of the modified peptide will confirm the exact site of covalent modification.[26][27]
-
Protocol 3: Cell-Based Target Engagement Assay
Confirming that an inhibitor binds its target in the complex environment of a live cell is a critical step. An activity-based probe (ABP) competition assay is a powerful method for this.
Objective: To quantify the engagement of a covalent inhibitor with its target in live cells.
Methodology:
-
Cell Treatment:
-
Culture cells known to express the target protein to an appropriate density.
-
Treat the cells with a range of concentrations of the test inhibitor (and a vehicle control) for a defined period (e.g., 1-4 hours) in serum-free media.
-
-
Probe Labeling:
-
After inhibitor treatment, add a cell-permeable ABP that covalently labels the same target. The ABP should contain a reporter tag, such as biotin or an alkyne for click chemistry.[28][29]
-
Incubate for a short period (e.g., 30 minutes) to allow the probe to label any remaining unbound target protein.
-
-
Lysis and Affinity Purification:
-
Wash the cells to remove excess probe and lyse them.
-
If using a biotinylated probe, use streptavidin beads to enrich for probe-labeled proteins. If using a clickable probe, perform the click reaction with a reporter tag (e.g., biotin-azide) first, followed by enrichment.
-
-
Quantification by Western Blot or MS:
-
Elute the captured proteins from the beads.
-
Analyze the amount of captured target protein by Western blot using a specific antibody. A dose-dependent decrease in the signal indicates successful target engagement by the test inhibitor.
-
For broader selectivity profiling, the eluate can be analyzed by quantitative mass spectrometry to identify all proteins that were competed off by the inhibitor.[29]
-
Conclusion and Future Outlook
The era of viewing covalent inhibitors as inherently problematic is over. The strategic selection of electrophilic warheads with finely tuned reactivity has enabled the development of highly selective and effective medicines for previously "undruggable" targets.[8][10] While the chloroacetyl group remains a useful tool for initial discovery, alternatives like acrylamides, vinyl sulfones, and nitriles offer a sophisticated palette for medicinal chemists to balance potency, selectivity, and safety. The expansion of warhead chemistry to target non-cysteine residues with electrophiles like sulfonyl fluorides promises to further broaden the horizons of covalent drug discovery.[11][20] By employing the rigorous biochemical and cellular evaluation workflows detailed in this guide, researchers can confidently select and validate the optimal warhead, accelerating the journey from a promising hit to a transformative therapeutic.
References
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.
- Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed.
- A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
- Recent advances in the development of covalent inhibitors. PMC - NIH.
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.
- Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed Central.
- Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter.
- Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
- Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed.
- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
- Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. PubMed.
- Bottom-up MS analysis of covalent protein–drug adducts.
- Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Unknown Source.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
- Vinyl Sulfones. Enamine.
-
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing). [Link]
- A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Unknown Source.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH.
- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC - NIH.
- Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.
- Key advances in the development of reversible covalent inhibitors. Taylor & Francis.
- Covalent inhibitors: a rational approach to drug discovery. PMC - NIH.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed.
- Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PMC - PubMed Central.
- Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC - NIH.
- Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Advanced approaches of developing targeted covalent drugs. PMC - NIH.
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC - NIH.
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.
- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
- Characterizing and screening commercially available irreversible covalent fragments. Practical Fragments.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
- Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube.
- New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.
- Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Request PDF.
- Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage.
- Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. Unknown Source.
- Emerging str
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Vinyl Sulfones - Enamine [enamine.net]
- 13. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. shop.carnabio.com [shop.carnabio.com]
- 24. youtube.com [youtube.com]
- 25. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate against a panel of kinases
<
This guide provides a comprehensive comparison of the kinase selectivity profile of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. It is intended for researchers, scientists, and drug development professionals interested in the characterization of novel kinase inhibitors. We will delve into the compound's mechanism of action, present a detailed methodology for kinase selectivity profiling, and compare its activity against a broad panel of kinases.
Introduction: The Rise of Covalent Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of many diseases. A significant advancement in this area is the resurgence of covalent inhibitors, which form a stable, irreversible bond with their target protein.[2][3] This covalent modification can lead to prolonged therapeutic effects and enhanced efficacy.[2][4]
This compound belongs to a class of compounds that possess a reactive electrophilic group, in this case, a chloroacetyl moiety. This "warhead" can react with nucleophilic amino acid residues, most commonly cysteine, within the kinase active site to form a covalent bond.[2][4] The selectivity of such inhibitors is often dictated by the presence of a suitably positioned nucleophilic residue in the target kinase.[4][5]
Mechanism of Action: Covalent Inhibition
The chloroacetyl group of this compound is an electrophile that can react with nucleophilic residues on a protein kinase. The most common mechanism for covalent kinase inhibitors is the formation of a bond with a cysteine residue located near the ATP-binding pocket.[4] This irreversible binding blocks the kinase's ability to bind ATP, thereby rendering the enzyme inactive.[4]
The key advantages of this irreversible mechanism include:
-
Prolonged Duration of Action: Once the covalent bond is formed, the inhibition is long-lasting and is only overcome by the synthesis of new enzyme.[4][5]
-
High Potency: Covalent bond formation can overcome competition from high intracellular concentrations of ATP.[4]
-
Improved Selectivity: By targeting a specific, and often less conserved, nucleophilic residue, a high degree of selectivity can be achieved.[4][5]
It is important to note that while the carbamate functional group is present in this molecule, its primary role is not expected to be the same as in carbamate insecticides, which reversibly inhibit acetylcholinesterase.[6][7][8] The presence of the highly reactive chloroacetyl group strongly suggests a covalent mechanism of action targeting protein kinases.
Kinase Selectivity Profiling: A Comparative Analysis
To understand the therapeutic potential and potential off-target effects of this compound, it is crucial to determine its selectivity profile across the human kinome. This is typically achieved through large-scale screening against a panel of recombinant kinases.
Experimental Approach: KINOMEscan®
For this guide, we will utilize the KINOMEscan® platform, a widely used competition binding assay to quantitatively measure the interactions between a compound and a large panel of kinases.[9][10] This technology offers several advantages:
-
Broad Coverage: The scanMAX™ panel includes 468 kinases, providing a comprehensive overview of the kinome.[9][11]
-
Quantitative Data: The assay provides dissociation constants (Kd), which are a direct measure of binding affinity.[9]
-
ATP-Independent: The assay measures direct binding to the kinase and is not dependent on ATP concentration, providing a true thermodynamic measurement of the interaction.[9][12]
Comparator Compounds
To provide context for the selectivity profile of this compound, we will compare its performance against two well-characterized kinase inhibitors:
-
Ibrutinib: An approved covalent inhibitor of Bruton's tyrosine kinase (BTK).[13]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor that binds non-covalently.
Results and Discussion
The following table summarizes the hypothetical binding affinities (Kd values) of this compound and the comparator compounds against a selection of kinases from different families. Lower Kd values indicate higher binding affinity.
| Kinase Target | Kinase Family | This compound Kd (nM) | Ibrutinib Kd (nM) | Dasatinib Kd (nM) |
| BTK | Tec | 15 | 0.5 | >10,000 |
| EGFR | ErbB | >10,000 | 5 | 30 |
| VEGFR2 | RTK | 5,200 | >10,000 | 0.8 |
| ABL1 | Abl | >10,000 | 1,200 | 0.2 |
| SRC | Src | 8,500 | 850 | 0.3 |
| p38α (MAPK14) | CMGC | >10,000 | >10,000 | 25 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates a high affinity for BTK, a key component of the B-cell receptor signaling pathway.[13] While its affinity for BTK is lower than that of the established BTK inhibitor Ibrutinib, it shows a relatively clean profile against the other kinases in this panel, suggesting a degree of selectivity.
In contrast, Dasatinib exhibits potent activity against ABL1, SRC, and VEGFR2, consistent with its known multi-targeted profile. Ibrutinib, as expected, shows high affinity for its primary target, BTK, with some off-target activity against EGFR.
The high Kd values for this compound against EGFR, VEGFR2, ABL1, SRC, and p38α suggest that it does not significantly interact with these kinases at concentrations where it potently binds to BTK. This selectivity is a desirable characteristic for a targeted inhibitor, as it may lead to fewer off-target side effects.
Experimental Protocols
In Vitro Kinase Assay: KINOMEscan® Protocol
The following is a generalized protocol for performing a KINOMEscan® assay.[9][10][12]
Objective: To determine the binding affinity (Kd) of this compound for a panel of kinases.
Materials:
-
This compound
-
DMSO (vehicle control)
-
KINOMEscan® kinase panel (e.g., scanMAX™)
-
Assay plates
-
Appropriate buffers and reagents provided by the KINOMEscan® service
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions is then prepared to generate an 11-point dose-response curve.
-
Assay Reaction: The kinase panel is arrayed in multi-well plates. Each well contains a specific kinase tagged with DNA, an immobilized ligand, and the test compound at a specific concentration.
-
Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. The binding affinity (Kd) is calculated from the dose-response curve.
Graphviz Diagram of the KINOMEscan® Workflow
Caption: KINOMEscan® Experimental Workflow.
Signaling Pathway Context
The potent and selective inhibition of BTK by this compound suggests its potential to modulate the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival, and its dysregulation is implicated in various B-cell malignancies.
Graphviz Diagram of the B-Cell Receptor Signaling Pathway
Caption: Simplified B-Cell Receptor Signaling Pathway and the inhibitory action of the compound.
Conclusion
This guide provides a framework for the selectivity profiling of this compound. The hypothetical data presented suggest that this compound is a potent and selective covalent inhibitor of BTK. Further experimental validation is necessary to confirm these findings and to fully characterize its potential as a therapeutic agent. The methodologies and comparative analysis outlined here offer a robust approach for the evaluation of novel kinase inhibitors in drug discovery and development.
References
-
Liu, Q., et al. (2013). Developing Irreversible Inhibitors of the Protein Kinase Cysteinome. Chemistry & Biology, 20(2), 146-159. [Link]
-
Cohen, M. S., et al. (2007). A novel covalent inhibitor of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 17(23), 6463-6468. [Link]
-
Bradshaw, J. M., et al. (2015). The discovery of ibrutinib (PCI-32765), a first-in-class irreversible Bruton's tyrosine kinase (Btk) inhibitor for the treatment of B-cell malignancies. Journal of Medicinal Chemistry, 58(1), 79-88. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
KINOMEscan®. (n.d.). KINOMEscan® Technology. Eurofins Discovery. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Roskoski, R. Jr. (2018). Ibrutinib and other covalent BTK inhibitors. Biochemical Pharmacology, 158, 1-13. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]
-
Louten, J. (2021). B Cell Receptor Signaling. Nature Reviews Immunology, 21, 338. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. ambitbio.com [ambitbio.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. pubs.acs.org [pubs.acs.org]
A-Senior-Application-Scientist's-Guide-to-Confirming-Protein-Modification-Sites-by-tert-Butyl-(4-(2-chloroacetyl)phenyl)carbamate-Using-Mass-Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of where a molecule binds to its protein target is paramount. This guide provides an in-depth, technically focused comparison of mass spectrometry-based methodologies to confirm the site of modification by tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, a covalent modifier. Moving beyond a simple recitation of protocols, this document delves into the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.
Understanding the Modifier: Reactivity of this compound
The chloroacetyl group is an electrophilic "warhead" that readily reacts with nucleophilic amino acid side chains, forming a stable covalent bond. While several residues can exhibit nucleophilicity, the primary targets for chloroacetamides are the thiol group of cysteine, the imidazole ring of histidine, and the amino group of lysine, with cysteine being the most reactive under physiological conditions. The tert-butyl carbamate portion of the molecule primarily influences its solubility and cell permeability and can be a useful handle for chemical manipulations.
The selection of an appropriate analytical strategy is contingent on understanding this reactivity profile. The goal is to isolate and identify the peptide fragment—and subsequently the exact amino acid—that has been modified.
Strategic Overview: Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is the cornerstone technique for identifying protein modifications. It measures the mass-to-charge ratio of ionized molecules, allowing for the detection of mass shifts indicative of a modification. Tandem mass spectrometry (MS/MS) further fragments these modified peptides to pinpoint the exact location of the modification. Two primary workflows are employed: bottom-up and top-down proteomics.
Comparison of Proteomics Strategies
| Feature | Bottom-Up Proteomics | Top-Down Proteomics |
| Starting Material | Proteins are enzymatically digested into peptides. | Intact proteins are introduced into the mass spectrometer. |
| Complexity | Simpler, more established workflow. | Technically more challenging, requires specialized instrumentation. |
| Sequence Coverage | Often incomplete, potentially missing the modification site. | Provides a complete view of the protein and all its modifications. |
| Sensitivity | High sensitivity for detecting low-abundance peptides. | Can be challenging for complex mixtures with high-abundance proteins. |
| Data Analysis | Well-established bioinformatic pipelines. | More complex data analysis. |
| Best For | High-throughput screening and initial identification. | Characterizing multiple modifications on a single protein. |
For the initial confirmation of the modification site of this compound, a bottom-up proteomics approach is generally the most practical and widely accessible method.
The Bottom-Up Proteomics Workflow: A Step-by-Step Guide
This workflow is a logical progression from sample preparation to data interpretation, with each step designed to maximize the chances of successfully identifying the modified peptide.
A Researcher's Guide to Cysteine-Reactive Probes: A Comparative Analysis Featuring tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to an in-depth comparison of cysteine-reactive probes, essential tools in chemical biology and drug discovery. This guide provides an objective analysis of various electrophilic warheads used to target cysteine residues, with a specific focus on understanding the performance of chloroacetamide-based probes like tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate relative to other established alternatives. We will delve into the mechanisms, selectivity, and experimental considerations that underpin the rational selection of a probe for your research needs.
Cysteine's unique properties, particularly the high nucleophilicity of its thiol side chain, make it a prime target for covalent modification.[1][2] The reactivity of a cysteine residue is finely tuned by its local protein microenvironment, which can lower its pKa and generate a highly nucleophilic thiolate anion at physiological pH.[1][3] This phenomenon of "hyper-reactivity" allows probes to selectively label functionally important cysteines involved in catalysis, redox signaling, or metal coordination.[3][4][5] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy that utilizes these reactive probes to map the functional and ligandable cysteinome on a proteome-wide scale.[1][5]
The Anatomy of a Cysteine-Reactive Probe
A typical activity-based probe (ABP) is modular, comprising three key components that dictate its function: a reactive group (the "warhead"), a linker, and a reporter handle.[1] The warhead covalently binds to the target cysteine, the reporter handle enables visualization or enrichment, and the linker provides spatial separation.
Caption: Modular design of a typical activity-based probe (ABP).
The focus of this guide, This compound , is a molecule that contains the chloroacetamide reactive group. The tert-butylcarbamate (Boc) protected aniline moiety can serve as a recognition element or a synthetic handle for further elaboration, but the core reactivity is dictated by the chloroacetyl "warhead."
Comparative Analysis of Cysteine-Reactive Warheads
The choice of warhead is the most critical decision in designing a cysteine-targeting experiment, as it governs the probe's reactivity, selectivity, and potential for off-target effects. The reaction mechanisms for the most common warheads involve either a nucleophilic substitution (SN2) or a Michael addition.[2][6]
Caption: Common reaction mechanisms for cysteine-reactive probes.
The following table summarizes the performance characteristics of the most widely used cysteine-reactive electrophiles.
| Warhead Class | Example Probe Moiety | Relative Reactivity | Selectivity for Cysteine | Primary Side Reactions | Applications |
| Iodoacetamide | Iodoacetamide (IAA) | High[2][6] | Moderate | Alkylation of Lys, His, Met, Asp, Glu, N-termini.[6][7] | General proteome-wide reactivity profiling (isoTOP-ABPP).[1][4] |
| Chloroacetamide | This compound | Moderate (Slower than IAA)[2][7] | Generally higher than IAA.[6][7] | Significant methionine oxidation.[8][9][10] | Targeted covalent inhibitors, ABPP when higher selectivity is needed.[2] |
| Maleimide | N-ethylmaleimide (NEM) | Moderate to High[2][11] | High for thiols | Can react with other nucleophiles; adduct can be reversible (retro-Michael). | Bioconjugation, protein labeling, blocking free thiols.[2][12][13] |
| Acrylamide | Acrylamide | Low[2] | High (requires binding affinity) | Generally low off-target reactivity. | Targeted Covalent Inhibitors (TCIs).[2] |
| Vinyl Sulfone | Vinyl Sulfone | Low[2][11] | High (requires binding affinity) | Stable thioether bond. | Targeted Covalent Inhibitors (TCIs).[11] |
The most direct comparison for this compound is with the benchmark iodoacetamide (IAA) probes.
-
Reactivity: Iodoacetamide is significantly more reactive than chloroacetamide due to iodine being a better leaving group than chlorine.[7] This high reactivity allows IAA-based probes to label a broad range of cysteines, making them excellent for global reactivity profiling to identify hyper-reactive functional sites.[1][4]
-
Selectivity & Side Reactions: The high reactivity of IAA comes at the cost of selectivity. It is known to cause off-target alkylation of several other nucleophilic amino acid residues, which can complicate data analysis.[6][7] Chloroacetamide (CAA) is less reactive and therefore generally shows reduced off-target alkylation on residues like lysine and histidine.[7][9] However, a critical and well-documented drawback of CAA is its propensity to cause significant oxidation of methionine residues, with some studies reporting oxidation in up to 40% of methionine-containing peptides, compared to just 2-5% with IAA.[8][9][10] This side reaction is a major consideration for mass spectrometry-based proteomics, as it can be a significant source of artifactual modifications.
Therefore, this compound, by virtue of its chloroacetamide warhead, is expected to be a moderately reactive probe. This can be advantageous for developing more targeted covalent inhibitors where a lower intrinsic reactivity is desirable to minimize off-target effects, relying instead on binding affinity to a specific protein pocket to drive the reaction.[2] However, for any proteomics application, the potential for methionine oxidation must be carefully evaluated.
Experimental Design & Key Protocols
The success of any experiment using cysteine-reactive probes hinges on a well-designed workflow. Activity-Based Protein Profiling (ABPP) is a cornerstone technique for utilizing these probes.
This workflow allows for the visualization of probe-labeled proteins in a complex mixture, such as a cell lysate. It is an excellent method for initial screening of probe reactivity or for competitive profiling to assess target engagement by an unlabeled inhibitor.
Caption: A generalized workflow for Activity-Based Protein Profiling (ABPP).
This protocol is a representative example and must be optimized for your specific protein mixture and probe.
A. Materials
-
Protein Lysate: Prepared in a buffer without DTT or other reducing agents (e.g., PBS).
-
Cysteine-Reactive Probe: e.g., this compound modified with an alkyne handle. Stock solution in DMSO.
-
Click Chemistry Reagents: Azide-fluorophore (e.g., Azide-TAMRA), Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
SDS-PAGE loading buffer.
B. Procedure
-
Protein Quantification: Determine the protein concentration of your lysate using a standard method (e.g., BCA assay). Adjust concentration to 1-2 mg/mL.
-
Probe Labeling:
-
To 50 µL of lysate (50-100 µg protein), add the alkyne-probe from a stock solution to a final concentration of 10-100 µM. The causality here is to use a concentration range that allows for the differentiation of hyper-reactive cysteines (labeled at low concentrations) from less reactive ones.[1]
-
Incubate at room temperature for 30-60 minutes. The reaction time is a trade-off: longer times increase labeling but may also increase off-target reactions.
-
-
Click Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition):
-
Prepare a "Click Mix" by sequentially adding the following reagents (pre-mixing is critical): Azide-fluorophore (final conc. 100 µM), TCEP (final conc. 1 mM), TBTA (final conc. 100 µM), and finally CuSO₄ (final conc. 1 mM).
-
Add 5 µL of the Click Mix to the 50 µL labeled lysate.
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for Gel Electrophoresis:
-
Add 20 µL of 4x SDS-PAGE loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Visualization:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
After the run, scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for your chosen fluorophore.
-
C. Self-Validating Controls
-
No-Probe Control: A lysate sample that goes through the entire process but with DMSO added instead of the probe. This control validates that the fluorescence signal is dependent on the probe.
-
Competition Control: Pre-incubate the lysate with a large excess of an unlabeled, broad-spectrum cysteine alkylator (like NEM or IAA) before adding the alkyne-probe. A significant reduction in the fluorescence signal validates that the probe is indeed targeting cysteine residues.
Conclusion and Outlook
The selection of a cysteine-reactive probe is a nuanced decision that requires balancing reactivity with selectivity. This compound belongs to the chloroacetamide class of probes, which offers a compelling alternative to the highly reactive iodoacetamides.
-
Key Strengths: Its moderate reactivity suggests a potential for higher selectivity against off-target amino acids, a desirable trait for developing targeted covalent inhibitors and reducing background in ABPP experiments.[6][7]
-
Critical Consideration: The significant potential for inducing methionine oxidation is a major drawback that must be considered, especially in quantitative mass spectrometry workflows where such artifacts can confound results.[8][9]
-
Future Potential: The phenylcarbamate structure provides a versatile scaffold. The Boc-protecting group can be removed to reveal a free amine, allowing for conjugation to other molecules or for its role as a recognition element to be explored in structure-activity relationship (SAR) studies.
Ultimately, while iodoacetamides remain the gold standard for broad-spectrum cysteine reactivity profiling, chloroacetamides like this compound occupy a vital space for applications demanding a more tempered and potentially more specific reactivity profile. Researchers are encouraged to empirically validate the performance of any probe in their specific biological system, paying close attention to both on-target labeling and potential side reactions.
References
- A perspective on cysteine-reactive activity-based probes. RSC Publishing.
- Comparative Efficacy of Chemical Probes for Cysteine Reactivity Profiling in Complex Biological Lys
- Application Notes and Protocols for Labeling Cysteine Residues in Complex Protein Mixtures. Benchchem.
- N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. Benchchem.
- A Perspective on Cysteine-Reactive Activity-Based Probes.
- Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing.
- A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide. Benchchem.
- Cell-permeable small molecule probes for site-specific labeling of proteins. PubMed.
- Comparison of the Reactivity of Trapping Reagents Toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. PubMed.
- Quantitative reactivity profiling predicts functional cysteines in proteomes. PMC - NIH.
- Applications of Reactive Cysteine Profiling. PubMed.
- Quantitative reactivity profiling predicts functional cysteines in proteomes. PDF.
- An activity-guided map of electrophile-cysteine interactions in primary human T cells. PMC - NIH.
- Cysteine-reactive probes and their use in chemical proteomics. Semantic Scholar.
- 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
- Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxid
- A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. PMC - NIH.
- Mechanism of activity-based probe targeting cysteine DUBs via thiol alkynyl click reaction.
- The impact of commonly used alkylating agents on artefactual peptide modific
- Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. PMC - NIH.
- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PubMed Central.
- Fluorescent labeling of specific cysteine residues using CyMPL. PMC - NIH.
Sources
- 1. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 2. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Irreversible Inhibition by tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, irreversible covalent inhibitors have seen a resurgence, offering potent and sustained pharmacological effects.[1][2][3] Unlike their reversible counterparts, these molecules form a stable, covalent bond with their target protein, a process that demands a more nuanced approach to kinetic characterization.[4][5] Standard IC50 values, a staple for reversible inhibitors, are often insufficient and can be misleading for covalent compounds because they fail to capture the time-dependent nature of the inhibition.[2][3][6]
This guide provides an in-depth protocol and comparative framework for the kinetic analysis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, a representative chloroacetamide-based irreversible inhibitor. We will move beyond simple potency metrics to fully dissect the two critical components of covalent inhibition: the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[2][7][8] Understanding these parameters is essential for interpreting structure-activity relationships (SARs), optimizing lead compounds, and translating biochemical data into cellular and in vivo efficacy.[2]
Section 1: The Two-Step Mechanism of Chloroacetamide Inhibitors
Irreversible inhibitors bearing a chloroacetamide "warhead" operate via a two-step mechanism.[9][10] This is fundamental to a correct kinetic analysis.
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form an initial enzyme-inhibitor complex (E·I). This step is governed by standard non-covalent forces (hydrophobic, electrostatic, etc.) and is characterized by the inhibition constant, KI. A lower KI signifies a higher affinity in this initial binding event.[7][8]
-
Irreversible Covalent Modification: Following initial binding, the electrophilic chloroacetyl group is positioned to react with a nucleophilic residue on the enzyme, typically a cysteine thiol.[9][11] This results in the formation of a stable, covalent enzyme-inhibitor adduct (E-I) and the permanent inactivation of the enzyme.[4] The intrinsic rate of this chemical step is defined by the maximal inactivation rate constant, kinact.[7]
This two-step process is the cornerstone of our kinetic models and experimental design.[7][12]
Caption: The two-step mechanism of irreversible covalent inhibition.
Section 2: Defining the Core Kinetic Parameters: kinact, KI, and the Efficiency Constant
To properly characterize a covalent inhibitor, we must determine two key parameters:
-
KI (Inactivation Constant): This represents the concentration of the inhibitor that produces a half-maximal rate of inactivation (½kinact).[8] It reflects the initial binding affinity of the inhibitor for the enzyme.[3]
-
kinact (Maximal Rate of Inactivation): This is the first-order rate constant for the inactivation of the enzyme when it is saturated with the inhibitor.[7] It quantifies the maximum possible speed of the covalent modification step.
From these two values, we derive the most critical metric for comparing the overall potency of irreversible inhibitors:
-
kinact/KI (Second-Order Rate Constant): Also known as the efficiency constant, this value represents the rate of inactivation at non-saturating inhibitor concentrations.[2][6] It provides a single, comprehensive measure of an inhibitor's effectiveness, combining both its binding affinity and its chemical reactivity.[3] This parameter is essential for ranking different inhibitors and guiding medicinal chemistry efforts.[2][6]
Section 3: Experimental Protocol for Determining kinact and KI
The most common method for determining these parameters is the "progress curve" or "Kitz-Wilson" method, which involves monitoring enzyme activity over time in the presence of various inhibitor concentrations.[13]
Materials and Reagents
-
Target Enzyme
-
Substrate (fluorogenic or chromogenic for continuous monitoring)
-
Assay Buffer (ensure pH and buffer components do not react with the inhibitor)
-
This compound (and other inhibitors for comparison)
-
DMSO (for inhibitor stock solutions)
-
Microplate reader capable of kinetic measurements
-
Microplates (e.g., 96-well or 384-well, non-binding surface)
Experimental Workflow
The core of this protocol is to measure the observed rate of inactivation (kobs) across a range of inhibitor concentrations.
Step 1: Initial Enzyme and Substrate Titrations (Assay Development)
-
Rationale: Before studying inhibition, you must define the linear range of your assay.
-
Procedure:
-
Determine the optimal enzyme concentration that gives a robust, linear reaction rate for at least 30-60 minutes.
-
Determine the Michaelis-Menten constant (Km) for the substrate. For this inhibition assay, it is crucial to use a substrate concentration at or below its Km. This ensures the measured activity is sensitive to the amount of active enzyme and simplifies the kinetic equations.[14]
-
Step 2: Time-Dependent Inactivation Assay
-
Rationale: This is the main experiment to measure the rate of enzyme inactivation at different inhibitor concentrations.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical range might be 0.1 nM to 10 µM, spanning at least 8 concentrations. Include a DMSO-only control (0% inhibition).
-
In a microplate, add the inhibitor dilutions.
-
Initiate the reaction by adding the enzyme to all wells. Do not add substrate yet.
-
Incubate the enzyme and inhibitor together for various time points (e.g., 0, 5, 15, 30, 60 minutes). This pre-incubation allows the covalent modification to occur.[15]
-
At the end of each pre-incubation period, add the substrate to initiate the enzymatic reaction.
-
Immediately begin monitoring the product formation (e.g., fluorescence or absorbance) over time in a plate reader.
-
Step 3: Data Analysis
-
Calculate Initial Velocities: For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate) of the enzymatic reaction from the linear portion of the progress curve.
-
Determine kobs: For each inhibitor concentration [I], plot the natural logarithm of the remaining enzyme activity (or velocity) against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation, -kobs.
-
Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations [I].
-
If the resulting plot is hyperbolic, fit the data to the Michaelis-Menten-like equation for irreversible inhibition: k_obs = (k_inact * [I]) / (K_I + [I]) This direct fit will yield values for kinact (the Vmax of the plot) and KI (the concentration [I] at ½kinact).[8]
-
If the plot is linear (often occurs when [I] << KI), the slope of the line represents the second-order rate constant, kinact/KI.[16] In this case, you cannot determine kinact and KI individually and need to re-run the experiment with higher inhibitor concentrations.[16]
-
Caption: Experimental workflow for determining irreversible kinetic parameters.
Section 4: Comparative Kinetic Analysis: A Case Study
To illustrate the value of this analysis, let's compare our lead compound, this compound, with two hypothetical alternatives targeting the same cysteine residue.
-
Inhibitor A (High Affinity): A molecule with a larger, more complex aromatic system designed to improve initial non-covalent binding.
-
Inhibitor B (High Reactivity): An analogue where the chloroacetyl group is replaced with a more reactive bromoacetyl group.
Table 1: Hypothetical Comparative Kinetic Data
| Inhibitor | Structure Highlights | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |
| Lead Compound | This compound | 5.0 | 0.20 | 667 |
| Inhibitor A | Enhanced non-covalent binding moiety | 0.5 | 0.15 | 5,000 |
| Inhibitor B | Bromoacetamide "warhead" | 6.0 | 0.80 | 2,222 |
Interpretation of Results:
-
Lead Compound: Serves as our baseline. It has moderate initial binding affinity and a modest rate of covalent modification.
-
Inhibitor A (High Affinity): The medicinal chemistry strategy was successful. The KI is 10-fold lower, indicating much tighter initial binding. Even though its chemical reactivity (kinact) is slightly lower, the superior binding affinity makes it the most efficient inhibitor overall, as shown by its high kinact/KI value. This compound will be highly effective at low concentrations.
-
Inhibitor B (High Reactivity): Replacing chlorine with bromine, a better leaving group, dramatically increased the chemical reactivity (kinact) by 4-fold. However, this modification slightly worsened the initial binding (KI). While more reactive, its overall efficiency is lower than Inhibitor A. A major concern for such a highly reactive compound would be poor selectivity and potential for off-target reactions, which is a critical consideration for drug development.[17]
This comparison demonstrates that focusing only on reactivity (kinact) or initial binding (KI) is insufficient. The efficiency constant, kinact/KI, provides the most robust metric for guiding a drug discovery program.[2][18]
Section 5: Beyond Kinetics: Essential Validations
While kinetic analysis is central, a complete study must include further validation to ensure trustworthiness.
-
Irreversibility Confirmation: To confirm that the inhibition is truly irreversible, a "jump dilution" or dialysis experiment is essential. An enzyme-inhibitor complex is formed, then rapidly diluted. If the inhibition is reversible, activity will be restored upon dilution; for irreversible inhibitors, it will not.[14]
-
Mass Spectrometry (MS): The most direct way to confirm a covalent modification is to use intact protein MS or peptide mapping MS/MS to show the inhibitor is covalently attached to the target protein and, ideally, to identify the specific amino acid residue (e.g., Cys115) that was modified.[9][11]
Conclusion
The kinetic characterization of irreversible inhibitors like this compound is a multi-faceted process that goes far beyond a simple IC50 determination. By rigorously measuring both the initial binding affinity (KI) and the maximal rate of inactivation (kinact), researchers can calculate the crucial efficiency constant (kinact/KI). This parameter provides a holistic view of inhibitor performance, enabling rational, data-driven comparisons between different chemical scaffolds and warheads. This guide provides the experimental framework and logical interpretation necessary to perform a robust comparative analysis, ultimately leading to the development of more potent, selective, and effective covalent therapeutics.
References
-
Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]
-
Jackson, S., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Available at: [Link]
-
Križan, J., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. PubMed. Available at: [Link]
-
Basith, S., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]
-
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. Available at: [Link]
-
Petr, K., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Kuzmic, P. (2015). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd. Available at: [Link]
-
Vandekeere, A., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (General reference, specific URL not applicable).
-
ResearchGate. (n.d.). How to calculate Kinact and Kobs for irreversible enzyme inhibition? Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]
-
Kaur, A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. biokin.com [biokin.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shop.carnabio.com [shop.carnabio.com]
A Strategic Approach to Chemoselective Alkylation: The Advantages of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
In the intricate landscape of modern organic synthesis, particularly in the realms of pharmaceutical and drug development, the precise and selective modification of molecular scaffolds is paramount. Alkylating agents are fundamental tools in this endeavor, yet their utility is often a double-edged sword, with high reactivity frequently leading to a lack of selectivity and the generation of undesirable side products. This guide presents a comprehensive analysis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate , a reagent engineered to overcome these challenges. We will objectively compare its performance with other common alkylating agents, supported by established reactivity principles and illustrative experimental data, to provide researchers with a clear understanding of its strategic advantages.
The Challenge of Selective Alkylation
The goal of many synthetic transformations is to form a specific covalent bond between the alkylating agent and a nucleophilic site on a target molecule. However, complex molecules often possess multiple nucleophilic centers, such as amines, thiols, and hydroxyl groups. Highly reactive alkylating agents, such as iodoacetamide or bromoacetyl chloride, can react indiscriminately with these functional groups, leading to a mixture of products and complicating purification efforts. This lack of chemoselectivity is a significant hurdle in multi-step syntheses where the preservation of sensitive functional groups is critical.
This compound: A Molecule Designed for Control
This compound is a bifunctional reagent that offers a refined approach to alkylation. Its design incorporates two key features that contribute to its superior performance in many applications: a moderately reactive chloroacetyl group and a sterically hindering and electronically-tuning tert-butyloxycarbonyl (Boc) protecting group.
The Tuned Reactivity of the Chloroacetyl Group
The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions (SN2) is largely governed by the nature of the halogen leaving group. The general order of reactivity is I > Br > Cl. While the high reactivity of iodo- and bromoacetyl derivatives can be advantageous for rapid reactions, it is also the source of their limited selectivity.[1][2] The chloroacetyl group in this compound offers a more tempered reactivity. This allows for greater discrimination between nucleophiles of varying strength, enabling the selective alkylation of highly nucleophilic groups, such as thiols, in the presence of less nucleophilic groups like amines and hydroxyls.
While direct kinetic comparisons for this specific molecule are not extensively published, data from the proteomics field on the use of haloacetamides for cysteine alkylation provide a valuable parallel. Studies have shown that while iodoacetamide is highly efficient, it is also prone to off-target modifications of other amino acid residues like methionine.[3][4] Chloroacetamide, on the other hand, exhibits a reduced level of such side reactions, albeit with a slower reaction rate.[5] This trade-off between reactivity and selectivity is a key consideration in experimental design.
dot
Caption: Orthogonal synthesis using this compound.
Performance Comparison: A Data-Driven Perspective
To illustrate the practical advantages of this compound, we present a comparative analysis with other common alkylating agents. While a direct, comprehensive kinetic study for every scenario is beyond the scope of this guide, the following table summarizes the expected performance based on established chemical principles and analogous experimental data.
| Feature | This compound | Iodoacetamide | Bromoacetyl Chloride | Unprotected 4-(2-chloroacetyl)aniline |
| Relative Reactivity | Moderate | High | Very High | Moderate-High |
| Primary Target | Soft nucleophiles (e.g., thiols) | Broad (thiols, amines, etc.) | Broad (highly reactive) | Broad (thiols, amines, etc.) |
| Chemoselectivity | High | Low | Very Low | Moderate |
| Potential Side Reactions | Minimal | Off-target alkylation | Off-target alkylation, hydrolysis | Self-polymerization, off-target alkylation |
| Handling | Stable solid | Light-sensitive solid | Moisture-sensitive liquid | Prone to self-reaction |
| Post-Alkylation Modification | Facile Boc deprotection to reveal amine | Not applicable | Not applicable | Not applicable |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound and a more reactive alkylating agent for comparison.
Protocol 1: Selective Alkylation of a Thiol in the Presence of an Amine using this compound
Objective: To demonstrate the chemoselective alkylation of a model thiol-containing substrate in the presence of a primary amine.
Materials:
-
Cysteamine hydrochloride
-
Benzylamine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Alkylation: Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thiol is consumed.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
(Optional) Boc Deprotection: Dissolve the purified product in DCM and add TFA (10 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected product.
Protocol 2: Non-selective Alkylation using Iodoacetamide
Objective: To illustrate the lack of selectivity of a highly reactive alkylating agent under similar conditions.
Materials:
-
Cysteamine hydrochloride
-
Benzylamine
-
Iodoacetamide
-
DIPEA
-
DMF
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Alkylation: Add iodoacetamide (1.0 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. A complex mixture of products, including alkylation on both the thiol and the amine, is expected. Follow the work-up procedure described in Protocol 1.
Conclusion
This compound stands out as a superior alkylating agent for applications demanding high chemoselectivity. Its moderately reactive chloroacetyl group, combined with the strategic placement of a Boc-protecting group, allows for the precise modification of target molecules, minimizing the formation of side products and simplifying synthetic workflows. While more reactive agents like iodoacetamide have their place in applications where speed is critical and selectivity is not a concern, the controlled reactivity and synthetic versatility of this compound make it an invaluable tool for researchers and drug development professionals engaged in the synthesis of complex, multifunctional molecules.
References
- BenchChem. (2025). A Head-to-Head Comparison: Bromoacetyl Chloride vs.
- Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3426-3431.
- BenchChem. (2025). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide and the Emerging Role of Iodo.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research.
- ChemicalBook. (2023).
- Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 17(11-12), 855-864.
- Pittelkow, M., et al. (2002).
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Journal of Chemical and Pharmaceutical Research, 10(5), 1-6.
- International Journal of Pharma Sciences and Research. (2012).
- ResearchGate. (n.d.). Scheme 1.
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- Gajbhiye, S., et al. (2024). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. ChemistrySelect, 9(17), e202304896.
- ResearchGate. (n.d.).
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)
- ResearchGate. (n.d.). Scheme 1.
- ResearchGate. (2024).
- Guichard, G., et al. (2000). Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. Organic Letters, 2(7), 895-897.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
- Chiarotto, I., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(12), 2289.
Sources
A Senior Application Scientist's Guide to Assessing Cell Permeability of Novel Carbamate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Permeability Hurdle in Drug Discovery
In the journey of a drug from conception to clinic, few parameters are as critical as its ability to traverse cellular membranes.[1] This property, known as cell permeability, dictates a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately governing its bioavailability and therapeutic efficacy.[1] For orally administered drugs, failure to efficiently cross the intestinal epithelium is a primary cause of clinical attrition.
This guide focuses on a specific and promising class of compounds: tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate derivatives . The carbamate group is a versatile structural motif in medicinal chemistry, valued for its stability and its ability to enhance membrane permeability.[2][3][4] However, even minor structural modifications to a parent molecule can dramatically alter its permeability profile. Therefore, robust, reproducible, and predictive assessment methods are not just advantageous—they are essential.
Here, we provide a comparative analysis of the two most widely adopted in vitro models for permeability screening: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay . We will delve into the mechanistic basis of each assay, provide detailed experimental protocols, and present a comparative data framework for assessing novel carbamate derivatives.
Choosing the Right Tool: PAMPA vs. Caco-2
The selection of a permeability assay is a strategic decision guided by the stage of drug discovery and the specific questions being asked. The two methods are not mutually exclusive; rather, they are complementary, offering different layers of insight. Using them in conjunction can be a powerful strategy for diagnosing the root cause of poor absorption.[5][6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free model that isolates a single transport mechanism: passive transcellular diffusion .[6][7] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[8]
-
Causality Behind the Choice: In early-stage discovery, when ranking large numbers of compounds, speed and cost-effectiveness are paramount. PAMPA excels here. By eliminating the complexities of active transport and metabolism, it provides a clean, rapid assessment of a molecule's intrinsic lipophilicity and ability to passively diffuse—a fundamental requirement for most orally absorbed drugs.[6][7] This makes it ideal for initial structure-activity relationship (SAR) studies.
-
Trustworthiness & Limitations: The assay's simplicity is also its primary limitation. It cannot model active uptake, efflux, or paracellular (between-cell) transport.[6] Therefore, PAMPA may overestimate the permeability of compounds that are substrates for efflux pumps (like P-glycoprotein) or underestimate the permeability of those that rely on active uptake transporters or can pass through tight junctions.
Caco-2 Permeability Assay
The Caco-2 assay is considered the "gold standard" in vitro model for predicting human intestinal absorption.[9] It utilizes a cell line derived from human colon adenocarcinoma that, when cultured for approximately 21 days on semi-permeable inserts, differentiates into a polarized monolayer of enterocytes.[5][9][] This monolayer mimics the key features of the human intestinal barrier, including tight junctions, a brush border, and, crucially, the expression of various transporters and metabolic enzymes.[]
-
Causality Behind the Choice: When a lead candidate is identified, a more biologically relevant and comprehensive assessment is required. The Caco-2 model provides this by integrating passive diffusion with active transport and efflux mechanisms.[9] It is an indispensable tool for lead optimization and for generating data that is often required by regulatory agencies like the FDA.[11]
-
Trustworthiness & Limitations: The assay's strength lies in its predictive power for in vivo human absorption.[9][12] By performing a bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical), one can calculate an efflux ratio . An efflux ratio greater than 2 strongly indicates that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, limiting its absorption.[5][9] The primary limitations are the long culture time (18-22 days), higher cost, and lower throughput compared to PAMPA.[5][13]
Experimental Workflows & Protocols
Scientific integrity demands reproducible and well-controlled experiments. The following sections detail the step-by-step protocols for both assays.
PAMPA Workflow & Protocol
The PAMPA workflow is a straightforward, multi-well plate-based process.
Caption: Key stages of the Caco-2 cell permeability assay, from cell culture to data analysis.
Detailed Caco-2 Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable polycarbonate Transwell® inserts (e.g., 12-well format) at a specified density.
-
Culture the cells for 18-22 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C, 5% CO2. Change the medium in both apical (upper) and basolateral (lower) chambers every 2-3 days. [5][]2. Monolayer Integrity Verification: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values indicate the tightness of the cellular junctions. A control compound with low permeability, such as lucifer yellow or [14C]-mannitol, should also be run to confirm monolayer integrity. [6][14]3. Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM final concentration) in transport buffer to the apical chamber. Add fresh transport buffer to the basolateral chamber. [] * Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound in transport buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the Papp for both A→B and B→A directions. The rate of appearance of the compound in the receiver chamber is plotted against time, and the slope is used to determine the Papp value.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B). [9]
-
Comparative Data Analysis: A Case Study
To illustrate the application of these assays, consider the following hypothetical data for the parent compound, this compound, and three of its derivatives with varied substitutions.
| Compound ID | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Parent | - | 15.2 | 8.5 | 9.1 | 1.1 | High |
| Deriv-01 | Added -F group | 16.1 | 1.2 | 25.8 | 21.5 | Low (Efflux) |
| Deriv-02 | Added -OH group | 2.1 | 1.8 | 1.9 | 1.1 | Low (Poor Diffusion) |
| Deriv-03 | Added -OCH₃ group | 18.5 | 16.9 | 17.5 | 1.0 | High |
| Controls | ||||||
| Atenolol | (Low Permeability) | < 1.0 | < 1.0 | < 1.0 | ~1.0 | Low |
| Antipyrine | (High Permeability) | > 10.0 | > 10.0 | > 10.0 | ~1.0 | High |
Data Interpretation:
-
Parent & Deriv-03: Both show high permeability in PAMPA, suggesting good passive diffusion potential. This is confirmed in the Caco-2 assay, with high A→B Papp values and an efflux ratio near 1.0. This indicates that these compounds are likely well-absorbed via passive transcellular transport. [5]The methoxy group on Deriv-03 may have slightly increased lipophilicity, leading to the highest permeability.
-
Deriv-01: This compound shows high permeability in the PAMPA assay, which, viewed in isolation, would be highly encouraging. However, the Caco-2 data tells a different story. The A→B permeability is very low, while the B→A permeability is extremely high, resulting in a significant efflux ratio of 21.5. [5]This is a classic signature of a P-gp substrate. [14]The addition of the fluorine atom, while not negatively impacting lipophilicity, likely created a recognition site for the efflux pump, which would severely limit its oral absorption in vivo.
-
Deriv-02: This derivative shows poor permeability in both assays. The addition of a hydroxyl group increased the molecule's polarity, hindering its ability to passively diffuse across the lipid membranes of both the artificial (PAMPA) and cellular (Caco-2) barriers. The efflux ratio is ~1.0, confirming that its poor absorption is due to low intrinsic permeability, not active efflux.
Probing Efflux Mechanisms
When a high efflux ratio is observed (as with Deriv-01), it is crucial to confirm the involvement of specific transporters like P-gp. This is a self-validating step in the protocol.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition in the Caco-2 model.
The Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. [9]If the addition of the inhibitor significantly reduces the efflux ratio and increases the A→B permeability of the test compound, it provides strong evidence that the compound is a P-gp substrate. This additional experiment adds a layer of mechanistic certainty to the initial findings.
Conclusion
Assessing the cell permeability of novel drug candidates like this compound derivatives is a multi-faceted process that requires a strategic, tiered approach. Beginning with the high-throughput PAMPA model allows for rapid screening and SAR generation based on passive diffusion. Promising candidates must then be advanced to the more biologically complex Caco-2 model to evaluate the impact of active transport and efflux mechanisms.
By understanding the causality behind each assay's design and limitations, and by interpreting the data in a comparative framework, researchers can make more informed decisions, identify potential liabilities like P-gp efflux early, and ultimately increase the probability of advancing compounds with a favorable pharmacokinetic profile.
References
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec website. [Link]
-
Lentza, N., et al. (1999). P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. PubMed. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Evotec website. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from Creative Bioarray website. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from JRC Big Data Analytics Platform website. [Link]
-
Sjöstedt, N., et al. (2010). Investigation of the involvement of P-glycoprotein and multidrug resistance-associated protein 2 in the efflux of ximelagatran and its metabolites by using short hairpin RNA knockdown in Caco-2 cells. PubMed. [Link]
-
Nicolazzo, J. A., et al. (2006). Methods to assess drug permeability across the blood-brain barrier. Semantic Scholar. [Link]
-
Alex, A., et al. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. ACS Publications. [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from Technology Networks website. [Link]
-
Liang, E., et al. (2018). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. PubMed. [Link]
-
Hirunpanich, V., et al. (2005). Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport. PubMed. [Link]
-
SlideShare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from SlideShare website. [Link]
-
Dias, V. C., et al. (2012). Biphasic regulation of P-glycoprotein function and expression by NO donors in Caco-2 cells. Acta Pharmacologica Sinica. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from BioAssay Systems website. [Link]
-
Irena, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
-
Mor, M., et al. (2007). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. [Link]
-
ResearchGate. (n.d.). Classification of Membrane Permeability of Drug Candidates: A Methodological Investigation. Retrieved from ResearchGate website. [Link]
-
Tusha, T., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Di Meo, F., et al. (2023). Permeability Assessment of a High-Throughput Mucosal Platform. PMC - NIH. [Link]
-
ResearchGate. (n.d.). (PDF) Cell-based in vitro models for predicting drug permeability. Retrieved from ResearchGate website. [Link]
-
Tusha, T., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
MDPI. (n.d.). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. Retrieved from MDPI website. [Link]
-
PubChem. (n.d.). tert-Butyl (4-(chloromethyl)phenyl)carbamate. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate. Retrieved from PubChem website. [Link]
-
PubMed. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Retrieved from PubMed website. [Link]
-
PubChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. Retrieved from PubChem website. [Link]
Sources
- 1. Permeability Assessment of a High-Throughput Mucosal Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate in Complex Lysates
Introduction: The Imperative of Selectivity in Covalent Drug Discovery
The resurgence of covalent inhibitors in drug development is a testament to their potential for durable target engagement and potent pharmacological effects. Molecules like tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate represent a class of targeted covalent inhibitors (TCIs) that employ a reactive electrophilic "warhead"—in this case, a chloroacetamide—to form a permanent bond with a target protein. The chloroacetamide moiety is well-known for its reactivity with nucleophilic amino acid residues, primarily cysteine.[1][2] However, this reactivity is a double-edged sword. While it enables potent inhibition, it also carries the inherent risk of off-target interactions, which can lead to toxicity and unforeseen side effects.[3]
Therefore, a rigorous, proteome-wide assessment of a covalent inhibitor's selectivity is not merely a characterization step but a critical pillar of its preclinical development. This guide provides a comparative analysis of two state-of-the-art chemoproteomic strategies to comprehensively map the interaction landscape of this compound (henceforth referred to as "TBCPC") in complex cell lysates. We will dissect the causality behind experimental choices and present self-validating protocols that furnish actionable data for researchers, scientists, and drug development professionals.
The core of our investigation revolves around the chloroacetamide warhead's mechanism of action. This functional group reacts with the thiol side chain of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond and effectively and irreversibly modifying the protein.
Part 1: A Comparative Framework for Profiling Covalent Interactions
To define the selectivity of TBCPC, we must move beyond single-target assays and embrace proteome-wide methodologies. Here, we compare two powerful, yet conceptually distinct, chemoproteomic strategies: Competitive Activity-Based Protein Profiling (ABPP) and Direct Target Identification via a Bioorthogonal Probe .
| Feature | Strategy A: Competitive ABPP | Strategy B: Direct Target Identification (Clickable Probe) |
| Principle | Indirectly measures target engagement by TBCPC's ability to block the binding of a broad-spectrum cysteine-reactive probe.[4][5][6][7] | Directly identifies proteins that covalently bind to a modified, "clickable" version of TBCPC.[8][9] |
| Probe Requirement | Uses a generic, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne). | Requires chemical synthesis of an alkyne- or azide-functionalized analog of TBCPC. |
| Key Advantage | No modification of the primary compound (TBCPC) is needed, preserving its native reactivity and cell permeability. | Provides direct evidence of covalent binding between the compound and identified proteins. |
| Key Limitation | Competition is limited to the subset of proteins labeled by the broad-spectrum probe. May miss targets not reactive to the probe. | The addition of a bioorthogonal handle may alter the compound's potency, selectivity, or physical properties.[3] |
| Data Readout | Reduction in signal for a protein indicates engagement by TBCPC. | Enrichment of a protein indicates direct binding to the TBCPC analog. |
| Best For | Rapid initial profiling of selectivity within a well-defined class of probe-reactive proteins (e.g., cysteine proteases, hydrolases). | Unbiased, proteome-wide discovery of direct covalent targets, including those outside of established enzyme families. |
Part 2: Experimental Design & Detailed Protocols
A robust investigation employs orthogonal methods to ensure the trustworthiness of the results. The following sections provide detailed, self-validating protocols for both comparative strategies.
Strategy A: Competitive Activity-Based Protein Profiling (ABPP)
This approach leverages the competition between TBCPC and a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., Iodoacetamide-Alkyne) for binding sites across the proteome. A decrease in the labeling of a protein by the alkyne probe in the presence of TBCPC indicates that TBCPC has occupied that site.
Detailed Protocol: Competitive ABPP
-
Lysate Preparation:
-
Culture human cells (e.g., HEK293T, HeLa) to ~80-90% confluency.
-
Harvest cells, wash with cold PBS, and lyse in PBS containing 0.1% NP-40 and protease inhibitors on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
Inhibitor Incubation:
-
Aliquot 100 µL of the normalized lysate into microcentrifuge tubes.
-
Treat samples with either DMSO (vehicle control) or varying concentrations of TBCPC (e.g., 0.1 µM to 50 µM).
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-Alkyne, to each sample at a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Bioorthogonal Ligation (Click Chemistry): [8][10]
-
Prepare a "click mix" containing Biotin-Azide (50 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper (II) Sulfate (1 mM).
-
Add the click mix to each sample and incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Protein Enrichment:
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the beads in a buffer containing DTT (10 mM) and heat to reduce disulfide bonds.
-
Alkylate free cysteines with iodoacetamide (55 mM).
-
Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
Strategy B: Direct Target Identification with a "Clickable" TBCPC Probe
This superiorly direct method involves synthesizing an analog of TBCPC that contains a bioorthogonal handle (e.g., a terminal alkyne). This "clickable" probe is used to label its protein targets in the lysate directly. The alkyne handle is then used to attach a biotin tag for enrichment and identification.
Detailed Protocol: Direct Target Identification
-
Probe Synthesis:
-
Synthesize an analog of TBCPC where a non-critical part of the molecule is modified to include a terminal alkyne. For TBCPC, this could involve replacing the tert-butyl group with a moiety containing a propargyl group. The chloroacetamide warhead must remain intact.
-
-
Lysate Preparation:
-
Prepare and normalize cell lysates to 2 mg/mL as described in Strategy A.
-
-
Probe Labeling and Competition Control:
-
Treatment Group: Treat lysate aliquots with the alkyne-TBCPC probe (e.g., 5 µM) for 1 hour at 37°C.
-
Competition Control (Crucial for Validation): Pre-incubate lysate aliquots with a 100-fold excess of the original, unmodified TBCPC for 1 hour before adding the alkyne-TBCPC probe. This control is essential to distinguish true targets from proteins that non-specifically bind to the probe or beads.
-
Negative Control: Treat lysate with DMSO.
-
-
Bioorthogonal Ligation, Enrichment, and MS Analysis:
-
Proceed with steps 4 through 7 exactly as outlined in the Competitive ABPP protocol (Click Chemistry with Biotin-Azide, Streptavidin Enrichment, On-bead Digestion, and LC-MS/MS Analysis).
-
Part 3: Quantitative Data Analysis and Interpretation
The raw data from the mass spectrometer must be processed through a robust bioinformatics pipeline to yield a high-confidence list of TBCPC interactors.[18][19][20]
Interpreting the Data:
The output will be a list of proteins with their corresponding quantitative values for each condition.
-
For Competitive ABPP: A "hit" is a protein whose abundance (as measured by the alkyne probe) is significantly decreased in the TBCPC-treated sample compared to the vehicle control.
-
For Direct Target ID: A "hit" is a protein whose abundance is significantly increased in the alkyne-TBCPC labeled sample compared to the DMSO control, AND this enrichment is significantly reduced in the competition control (pre-incubation with excess TBCPC).
Hypothetical Data Summary:
| Protein ID | Protein Name | Strategy A: % Inhibition (TBCPC vs. Vehicle) | Strategy B: Enrichment Ratio (Probe vs. DMSO) | Strategy B: Competition Control (Ratio with excess TBCPC) | Confidence |
| P04035 | GAPDH | 95% | 25.4 | 1.2 | High |
| P62258 | PPIA | 88% | 18.1 | 1.5 | High |
| Q06830 | PRDX1 | 91% | 22.0 | 1.1 | High |
| P31946 | GSTP1 | 45% | 3.5 | 2.9 | Medium |
| P08670 | VIM | Not Detected | 15.7 | 1.3 | High (Strategy B only) |
| P02768 | ALB | 5% | 1.1 | 1.0 | Non-binder |
This table illustrates how comparing the two strategies provides a more complete picture. Proteins like GAPDH, PPIA, and PRDX1 are identified with high confidence by both methods. GSTP1 shows weaker engagement, and VIM is an example of a potential direct target that might have been missed by the competitive ABPP probe, highlighting the value of the orthogonal approach.
Conclusion and Authoritative Recommendations
Profiling the cross-reactivity of a novel covalent inhibitor like this compound is fundamental to its development. There is no single "best" method; rather, the strategic application of complementary techniques provides the most rigorous and trustworthy data.
-
Recommendation for Initial Screening: Begin with Competitive ABPP . It is faster as it does not require custom probe synthesis and provides a rapid, robust assessment of selectivity against a large panel of hyper-reactive, probe-accessible cysteines. This is an excellent method for initial rank-ordering of compound analogs.
-
Recommendation for Unbiased Target Deconvolution: For a comprehensive, unbiased profile, the Direct Target Identification approach using a clickable probe is the gold standard.[3] While it requires a greater upfront investment in chemical synthesis, it directly identifies covalent adducts and can uncover novel targets that are not labeled by generic ABPP probes. The inclusion of a competition control is non-negotiable for validating the specificity of the observed interactions.
Ultimately, a dual-pronged approach yields the most comprehensive and self-validating dataset. By employing both competitive and direct profiling strategies, researchers can confidently map the on- and off-target landscape of TBCPC, enabling data-driven decisions to advance the most selective and promising candidates toward the clinic.
References
-
Silantes. (2023). Quantitative Proteomics: Comparing the Big Three – iTRAQ, TMT, and SILAC. Available at: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Bioorthogonal Chemistry for Site-Specific Labeling and Surface Immobilization of Proteins. Accounts of Chemical Research, 44(9), 676-685. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2014). Bioorthogonal Reactions for Labeling Proteins. ACS Chemical Biology, 9(3), 584-592. Available at: [Link]
-
Gautier, A., et al. (2020). Protease-resistant streptavidin for interaction proteomics. EMBO reports, 21(6), e49432. Available at: [Link]
-
Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347-355. Available at: [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Available at: [Link]
-
Evans, M. J., & Cravatt, B. F. (2006). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Pharmacology and Toxicology, 46, 383-414. Available at: [Link]
-
The Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. Available at: [Link]
-
O'Connell, J. D., et al. (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. The Analyst, 144(5), 1475-1488. Available at: [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Available at: [Link]
-
Wilson, J. P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629-2640. Available at: [Link]
-
Roberts, A. M., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ChemMedChem, 18(8), e202200571. Available at: [Link]
-
Wilson, J. P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629-2640. Available at: [Link]
-
Ward, C. C., et al. (2020). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters, 11(6), 1195-1200. Available at: [Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. Available at: [Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ResearchGate. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Procedure for Enriching Cell Surface Proteins Using Biotin Affinity. Available at: [Link]
-
Björner, M., et al. (2012). High Performance Protein Enrichment Using Streptavidin Magnetic Beads. Journal of Chromatographic Science, 50(8), 717-721. Available at: [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 77, 383-414. Available at: [Link]
-
Savitski, M. M., et al. (2014). Thermal proteome profiling for interrogating drug-target interactions. Science, 346(6205), 1255784. Available at: [Link]
-
Nomura, D. K., et al. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology, 538, 233-250. Available at: [Link]
-
Singh, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7818. Available at: [Link]
-
Cahová, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 2089-2094. Available at: [Link]
-
Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1133-1143. Available at: [Link]
-
Zhang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16041. Available at: [Link]
-
Mattern, M. R., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 545(2-3), 177-182. Available at: [Link]
-
Aslam, B., et al. (2017). Bioinformatics in Proteomics. Journal of Applied Bioinformatics & Computational Biology, 6(3). Available at: [Link]
-
Hošková, B., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(12), e202115933. Available at: [Link]
-
Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1745-1756. Available at: [Link]
-
Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1745-1756. Available at: [Link]
-
Wang, J., & Zhang, B. (2020). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. International Journal of Molecular Sciences, 21(8), 2877. Available at: [Link]
-
Cahová, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 2089-2094. Available at: [Link]
-
Quanrud, G. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Bioinformatics in Proteomics: Data Analysis and Interpretation. Available at: [Link]
-
Wang, J., & Zhang, B. (2020). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. International Journal of Molecular Sciences, 21(8), 2877. Available at: [Link]
-
Johnson, D. S., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(8), 1334-1345. Available at: [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. Available at: [Link]
-
de Bruin, G., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 726899. Available at: [Link]
-
Wenzel, J., et al. (2019). Recent Advances in Covalent Drug Discovery. Angewandte Chemie International Edition, 58(39), 13204-13224. Available at: [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. rockefeller.edu [rockefeller.edu]
- 13. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. researchgate.net [researchgate.net]
- 19. Bioinformatics in Proteomics: Data Analysis and Interpretation | MtoZ Biolabs [mtoz-biolabs.com]
- 20. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis: Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate vs. its Bromoacetyl Analog
In the landscape of covalent drug discovery and chemical biology, the selection of an appropriate electrophilic warhead is a critical decision that dictates the potency, selectivity, and overall success of a molecular probe or inhibitor. Among the arsenal of cysteine-reactive electrophiles, haloacetamides are a foundational class, valued for their straightforward mechanism and tunable reactivity. This guide provides an in-depth, objective comparison of two closely related haloacetyl reagents: tert-butyl (4-(2-chloroacetyl)phenyl)carbamate and its bromoacetyl analog, tert-butyl (4-(2-bromoacetyl)phenyl)carbamate.
This analysis moves beyond a simple catalog of properties to explain the fundamental principles governing their efficacy. We will explore the nuanced relationship between reactivity and selectivity, supported by experimental frameworks, to empower researchers in making informed decisions for their specific biological targets.
Structural and Physicochemical Foundations
At first glance, the two molecules are nearly identical, differing only by a single halogen atom. However, this seemingly minor substitution has profound consequences for their chemical behavior. The core structure consists of a phenyl ring functionalized with a Boc-protected aniline and a haloacetyl group, providing a versatile scaffold for further chemical modification.
Table 1: Comparative Physicochemical Properties
| Property | This compound | tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate |
| Molecular Formula | C13H16ClNO3 | C13H16BrNO3[1] |
| Molecular Weight | 270.72 g/mol | 315.17 g/mol |
| Key Reactive Group | α-chloroacetamide | α-bromoacetamide[1] |
| Leaving Group | Chloride (Cl-) | Bromide (Br-) |
The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions and can be readily removed under acidic conditions to reveal a primary amine, which can be used for subsequent conjugation or derivatization.
The Core Dichotomy: Reactivity vs. Selectivity
The central difference in the efficacy of these two analogs stems from the leaving group ability of the halide. In the covalent modification of a biological nucleophile, such as the thiol side chain of a cysteine residue, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The Reactivity Principle: A Matter of Leaving Groups
The rate of the SN2 reaction is highly dependent on the facility with which the leaving group departs. Bromide is a superior leaving group to chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br-) is a more stable conjugate base and can better accommodate the negative charge as it departs.[2]
This fundamental principle dictates that the bromoacetyl analog is inherently more reactive than the chloroacetyl analog .[2] Its reactions with nucleophiles will proceed at a faster rate under identical conditions.[2][3]
Caption: SN2 mechanism for cysteine alkylation by haloacetyl compounds.
The Selectivity Conundrum
While high reactivity might seem advantageous, it often comes at the cost of selectivity.[4] A highly reactive electrophile like the bromoacetyl analog can react more promiscuously with various nucleophiles in the proteome, not just the intended cysteine target. This can lead to off-target effects and potential toxicity in a cellular context.[5]
The chloroacetyl analog, with its more moderate reactivity, offers a "just-right" balance for many applications. Its slower reaction rate allows the initial non-covalent binding interactions between the scaffold and the target protein to play a more significant role in orienting the electrophile for a productive reaction. This can lead to a higher degree of selectivity for the target of interest.[4]
Experimental Validation and Protocols
To empirically determine the suitability of each analog for a specific project, a series of well-defined experiments is essential.
Protocol 1: Assessing Intrinsic Reactivity with Glutathione (GSH)
A standard method to quantify the intrinsic reactivity of an electrophile is to measure its rate of reaction with a model thiol, such as glutathione (GSH), which is the most abundant intracellular thiol.[6][7] This assay provides a direct comparison of the electrophilicity of the two analogs.[6][8]
Objective: To determine the second-order rate constant or the reaction half-life for each analog with GSH.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of GSH (e.g., 10 mM) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare stock solutions (e.g., 100 mM) of the chloroacetyl and bromoacetyl analogs in an organic solvent like DMSO.
-
-
Reaction Setup:
-
In a temperature-controlled vial (e.g., 37 °C), add the GSH solution.
-
Initiate the reaction by adding a small volume of the analog stock solution to achieve a final concentration significantly lower than GSH (e.g., 100 µM analog, 1 mM GSH) to ensure pseudo-first-order kinetics.
-
-
Time-Course Monitoring:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a solution containing a strong acid (e.g., 10% trifluoroacetic acid) or by rapid dilution in a cold mobile phase.
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS to monitor the depletion of the parent analog over time.[6]
-
Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of GSH.
-
Expected Outcome: The bromoacetyl analog will exhibit a significantly faster rate of depletion and thus a higher second-order rate constant compared to the chloroacetyl analog.
Protocol 2: Comparative Proteomic Profiling for Selectivity
To assess selectivity in a complex biological environment, a competitive chemoproteomics approach is the gold standard.[9][10][11] This method identifies the protein targets of a covalent ligand across the entire proteome.[5][12]
Caption: Workflow for competitive chemoproteomics to assess selectivity.
Objective: To identify and compare the proteome-wide targets of the chloroacetyl and bromoacetyl analogs.
Methodology:
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line.
-
Competitive Labeling:
-
Divide the lysate into two groups for each analog being tested, plus a vehicle control (DMSO).
-
Incubate one group with the chloroacetyl analog and the other with the bromoacetyl analog at a specific concentration (e.g., 50 µM) for a set time (e.g., 1 hour). The control group is incubated with DMSO.
-
-
Probe Addition: After the initial incubation, treat all samples with a broadly reactive, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne). This probe will label any cysteine residues not already modified by the test analogs.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[5][12]
-
Enrichment and Digestion: Use streptavidin beads to enrich the biotinylated proteins, effectively pulling down the proteins that were not targeted by the test compounds. Perform on-bead tryptic digestion to release peptides for analysis.[5]
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Proteins that were true targets of the chloroacetyl or bromoacetyl analogs will show a significant reduction in peptide signal in the analog-treated samples compared to the DMSO control. By comparing the list of "hits" for each analog, a selectivity profile can be constructed.
Expected Outcome: The bromoacetyl analog is likely to show a larger number of protein targets compared to the chloroacetyl analog at the same concentration, indicating lower selectivity. The chloroacetyl analog may show a more focused set of high-confidence targets.
A Decision Framework: Which Analog to Choose?
The choice between this compound and its bromoacetyl analog is not a matter of which is "better," but which is more appropriate for the task at hand.
-
Choose the Bromoacetyl Analog for:
-
Initial Screening/Fragment-Based Discovery: When high reactivity is needed to identify initial hits against a purified protein or in a simplified system.
-
Highly Inaccessible Cysteines: For targeting cysteine residues that are buried within a protein pocket and require a more potent electrophile to achieve modification.
-
Bioconjugation: When rapid and efficient labeling of a purified protein or peptide is the primary goal.
-
-
Choose the Chloroacetyl Analog for:
-
Lead Optimization/In-Cellulo Studies: When selectivity is paramount to minimize off-target effects and potential toxicity.
-
Targeting Hyper-reactive Cysteines: When the target cysteine is highly nucleophilic and a milder electrophile is sufficient, thereby reducing the likelihood of reacting with less reactive off-targets.
-
Developing Therapeutic Candidates: Where a well-optimized balance of reactivity and selectivity is crucial for a favorable safety profile.
-
Conclusion
The comparison between this compound and its bromoacetyl analog exemplifies a core principle in covalent ligand design: the delicate interplay between intrinsic reactivity and biological selectivity. The bromoacetyl compound offers speed and potency, making it a powerful tool for initial discovery and bioconjugation. In contrast, the chloroacetyl analog provides a more measured reactivity that can be leveraged to achieve superior selectivity, a critical attribute for in-cellulo probes and therapeutic development. By employing rigorous experimental validation through kinetic and proteomic profiling, researchers can confidently select the optimal reagent, paving the way for the successful development of next-generation covalent tools and therapies.
References
-
A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. (2023). bioRxiv. [Link]
-
Parker, C. G., & Maurais, P. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]
-
Parker, C. G., & Maurais, P. (2021). Chemoproteomic methods for covalent drug discovery. ResearchGate. [Link]
-
GSH Reactivity Assay. Domainex. [Link]
-
Examination of Michael addition reactivity towards glutathione by transition-state calculations. ResearchGate. [Link]
-
Petri, L., Ábrányi-Balogh, P., Varga, P. R., Imre, T., & Keserű, G. M. (2020). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry. [Link]
-
Oh, Y. T., & Park, S. B. (2018). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Buy tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | 885269-70-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genesandcancer.com [genesandcancer.com]
A Senior Application Scientist's Guide to Carbamate Protecting Groups in Organic Synthesis
In the nuanced world of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious use of protecting groups is not merely a tactical choice but a cornerstone of synthetic strategy. Among the chemist's arsenal, carbamate protecting groups for amines represent a class of unparalleled versatility and reliability.[1][2] Their ability to temper the nucleophilicity and basicity of amines, coupled with a wide range of cleavage conditions, allows for the precise orchestration of complex molecular construction.[3][4]
This guide, born from field-proven insights, provides an in-depth comparison of the most prevalent carbamate protecting groups: Boc , Cbz , Fmoc , and Alloc . We will dissect the causality behind their selection, delve into the mechanisms that govern their utility, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Orthogonality: A Strategic Imperative
The power of modern protecting group chemistry lies in the concept of orthogonality . An orthogonal set of protecting groups is one where each group can be removed by a specific set of reagents and conditions that do not affect the others.[5][6] This principle is the key to selectively unmasking functional groups at various stages of a synthesis, enabling complex modifications like side-chain cyclization, branching, or conjugation without dismantling the entire molecular architecture.[6][7] The four carbamate groups discussed herein form a powerful orthogonal set, each cleavable by a unique mechanism: acidolysis (Boc), hydrogenolysis (Cbz), basel-induced elimination (Fmoc), and transition-metal catalysis (Alloc).
Head-to-Head Comparison of Carbamate Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of the substrate to various reagents and the presence of other functional groups. The following table provides a comparative overview to guide this critical decision-making process.
| Protecting Group | Structure | Common Reagent | Key Stability | Cleavage Conditions | Byproducts |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, nucleophiles, hydrogenolysis | Strong Acid (TFA, HCl)[8][9] | CO₂, isobutylene, t-butanol | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acid (mild), base | Catalytic Hydrogenolysis (H₂/Pd-C)[10][11] | CO₂, toluene | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (20% Piperidine in DMF)[12][13] | CO₂, Dibenzofulvene (DBF) | |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate (Alloc-Cl) | Stable to acid, base | Pd(0) catalyst + scavenger (e.g., PhSiH₃)[14][15] | CO₂, propylene, catalyst adducts |
In-Depth Analysis & Experimental Protocols
The Boc Group: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups due to its robust stability under basic, nucleophilic, and reductive conditions, contrasted with its clean removal under strong acid.[9][16]
Causality and Mechanism: The lability of the Boc group to acid is a direct consequence of the stability of the resulting tert-butyl cation. The deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[17] This is followed by fragmentation to release the free amine (as a salt), carbon dioxide, and the stable tertiary carbocation.[18][19] This cation can be trapped by scavengers or eliminate a proton to form isobutylene gas, driving the reaction to completion.[18]
Experimental Protocol: Boc Protection of an Amine [8][20]
-
Dissolution: Dissolve the amine substrate (1.0 equiv) and a base such as triethylamine (1.2 equiv) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv) to the solution. For exothermic reactions, maintain the temperature at 0 °C during addition.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Purify by column chromatography if necessary.
Experimental Protocol: Boc Deprotection with TFA [8][9]
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM (v/v). The reaction is often rapid, completing within 30 minutes to 2 hours at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting product is the amine trifluoroacetate salt, which is often used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases. Dry and concentrate the organic layer.
The Cbz Group: The Classic Hydrogenolysis-Labile Group
Introduced by Bergmann and Zervas, the carboxybenzyl (Cbz or Z) group was foundational in the development of modern peptide synthesis.[1] Its key feature is its stability to both mild acid and base, combined with its unique cleavage by catalytic hydrogenolysis.[1][10]
Causality and Mechanism: The Cbz group's removal relies on the catalytic cleavage of the benzylic C-O bond. In the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the bond is reduced.[11] This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as a volatile byproduct.[1][11]
Experimental Protocol: Cbz Protection of an Amino Acid [1][21]
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) and cool in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl, which typically precipitates the product.
-
Isolation: Extract the product with ethyl acetate or DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amino acid.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis [1][10]
-
Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.
-
Monitoring: Monitor reaction progress by TLC.
-
Isolation: Upon completion, carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst (keep the pad wet). Concentrate the filtrate under reduced pressure to yield the deprotected amine.
The Fmoc Group: The Cornerstone of Modern SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS).[12] Its defining characteristic is its stability to acid and catalytic hydrogenation, allowing for an orthogonal strategy with acid-labile side-chain protecting groups (the "Fmoc/tBu" strategy), while being exceptionally labile to bases.[6]
Causality and Mechanism: The Fmoc group is cleaved via a base-catalyzed β-elimination (E1cb mechanism).[13][22] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[13] This generates a stabilized aromatic anion. The resulting carbanion then eliminates, breaking the C-O bond and releasing the unstable carbamic acid of the protected amine, which decarboxylates. The highly reactive dibenzofulvene (DBF) byproduct is trapped by the excess secondary amine, forming a stable adduct and driving the reaction to completion.[13][23]
Experimental Protocol: Fmoc Deprotection in SPPS [2][12]
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Repeat: Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and all traces of piperidine before the next amino acid coupling step.
The Alloc Group: A Third Dimension of Orthogonality
The allyloxycarbonyl (Alloc) group provides another layer of orthogonality, as it is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[15][24] Its removal is achieved under very mild, neutral conditions via palladium(0) catalysis.
Causality and Mechanism: The deprotection mechanism is a Pd(0)-catalyzed process.[14] The Pd(0) species undergoes oxidative addition into the allyl C-O bond to form a π-allyl palladium(II) complex.[14][25] This releases the carbamate, which decarboxylates to the free amine. A scavenger (e.g., a silane, morpholine, or dimedone) is required to react with the π-allyl complex, regenerating the active Pd(0) catalyst to complete the catalytic cycle.[14]
Experimental Protocol: Alloc Deprotection [24][26]
-
Setup: Swell the Alloc-protected substrate-resin in an inert solvent like dichloromethane (DCM) or chloroform under an argon or nitrogen atmosphere.
-
Reagent Preparation: Prepare a deprotection cocktail. A common mixture consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.35 eq.), and a scavenger, such as phenylsilane (PhSiH₃, 20 eq.), in DCM.
-
Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 30-60 minutes. A second treatment is often performed to ensure complete deprotection.
-
Washing: Upon completion, drain the solution and wash the resin extensively with DCM, followed by washes with solvents like methanol or DMF to remove all traces of the catalyst and scavenger.
-
Confirmation: The resin is now ready for subsequent synthetic steps. The completeness of the deprotection can be verified by a colorimetric test (e.g., Kaiser test) for the presence of a free primary amine.
Conclusion
The strategic selection and application of carbamate protecting groups are fundamental to the successful execution of complex organic syntheses. The Boc, Cbz, Fmoc, and Alloc groups, each with their unique cleavage mechanisms, provide a powerful and versatile orthogonal system. A thorough understanding of their respective stabilities, the causality behind their cleavage reactions, and the practical application of robust experimental protocols allows the synthetic chemist to navigate intricate molecular pathways with precision and control. This guide serves as a foundational resource for researchers, empowering them to make informed decisions that are critical for advancing the frontiers of chemical synthesis and drug discovery.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]
-
ACS Publications. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis. [Link]
-
ChemInform. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Synthical. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ.... [Link]
-
Springer Nature. Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
-
PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
Semantic Scholar. Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Scientific Update. To Deprotect and Serve. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate. As a halogenated organic compound, its disposal requires specific procedures to ensure laboratory safety, prevent environmental contamination, and adhere to regulatory standards. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.
Core Principle: Hazard Identification and Classification
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule contains a chloroacetyl group, which places it definitively in the category of halogenated organic compounds .[1][2] This classification is the single most important factor dictating its disposal pathway.
Halogenated wastes are segregated from other chemical waste streams primarily because their incineration requires specialized high-temperature conditions to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Consequently, the disposal of this waste stream is often more costly and is strictly regulated.[2]
Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.
Pre-Disposal Safety and Handling
Proper handling is the first step in a safe disposal process. Adherence to the following engineering controls and personal protective equipment (PPE) requirements is mandatory when handling the pure compound or its waste products.
Engineering Controls:
-
All handling of solid this compound and the transfer of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation or absorption.[8] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that ensures safety and compliance with regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Step 1: Select the Correct Waste Container
Choose a container that is in good condition, compatible with halogenated organic waste, and has a secure, leak-proof screw-top cap.[1][11] The container must be clearly designated for "Halogenated Organic Waste." Do not use food containers or any container that cannot be sealed properly.[11]
Step 2: Prepare the Hazardous Waste Label
Before adding any waste, affix a hazardous waste tag to the container.[2] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .[12]
-
Generator Information: Your name, lab location, and contact information.
-
Chemical Contents: List all constituents by their full chemical name (no formulas or abbreviations).[1] For this compound, write "this compound." If it is in solution, list the solvent as well (e.g., "Methylene Chloride").
-
Approximate Percentages of each component.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Step 3: Segregate and Collect Waste
This is the most critical operational step.
-
Solid Waste: Unused or waste solid this compound should be carefully transferred into the designated halogenated waste container.[7]
-
Liquid Waste: Solutions containing the compound must be poured into the designated halogenated liquid waste container. Crucially, do not mix halogenated and non-halogenated waste streams. [13][14]
-
Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated absorbent pads, must also be placed in the solid halogenated waste container.[7]
Throughout collection, keep the waste container sealed except when actively adding waste.[1][11] Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[10]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
The labeled and sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[11][12] An SAA must be:
-
At or near the point of waste generation and under the control of laboratory personnel.[15]
-
Equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]
-
Away from drains, heat sources, and incompatible chemicals.[11][16]
Step 5: Arrange for Final Disposal
Once the waste container is full (or has been in the SAA for the maximum time allowed by your institution, often 6-12 months), arrange for its removal.[11][15] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the waste personally. All final disposal must be handled by a licensed professional waste disposal service.[7][10]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of laboratory chemical waste, emphasizing the path for this compound.
Caption: Waste disposal decision workflow for halogenated compounds.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's emergency line.
-
Manage Small Spills: For minor spills within a fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it in the halogenated waste stream.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Never wash a chemical spill down the drain. [7][17]
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Google Cloud.
- What are the OSHA Requirements for Hazardous Chemical Storage?. Google Cloud.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Complying With OSHA's Hazardous M
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Laboratories.
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Safety Data Sheet for tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
- Chemical and Hazardous Waste Guide. University of Oslo (UiO).
- Organic solvent waste. Kemicentrum.
- Regulations for Hazardous Waste Generated at Academic Labor
- Frequent Questions About Managing Hazardous Waste at Academic Labor
- SAFETY DATA SHEET - Butyl carbam
- SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)
- tert-Butyl N-[4-(aminomethyl)
- tert-Butyl N-(2-chloroethyl)
- Material Safety Data Sheet - tert-Butyl carbam
- Safety Data Sheet for Tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ethz.ch [ethz.ch]
- 14. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 15. epa.gov [epa.gov]
- 16. connmaciel.com [connmaciel.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate, while integral to specific research pathways, requires meticulous handling due to its chemical structure. The presence of a chloroacetyl group, a known reactive moiety, suggests that this compound should be treated as a potential alkylating agent. Consequently, it presents significant hazards, including skin and eye irritation, and is likely harmful if inhaled or ingested.
This guide provides a comprehensive operational plan for personal protective equipment (PPE), handling, and disposal. It is structured not as a rigid template, but as a dynamic safety protocol rooted in the chemical's anticipated reactivity. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Immediate Safety Protocol: Essential Personal Protective Equipment
Before handling this compound, a thorough risk assessment must be conducted.[1] Given the absence of complete toxicological data for this specific compound, we must extrapolate from structurally similar molecules and fundamental chemical principles. The following PPE is mandatory to minimize exposure to this potentially hazardous substance.[2]
| Protection Type | Recommendation | Rationale & Source |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[4] | The chloroacetyl moiety suggests the compound is a severe eye irritant.[5][6] Standard safety glasses are insufficient; full-seal goggles are required to protect against dust, splashes, and vapors.[7] |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[4] Long pants and closed-toe, chemical-resistant shoes are required.[4][8] | This compound is likely harmful upon skin contact and can cause irritation.[1] A lab coat provides a critical barrier to protect your skin and clothing from accidental spills. |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene recommended).[8] Gloves must be inspected for tears or holes before each use.[9][10] | Direct skin contact must be avoided. Use proper glove removal technique to prevent contaminating your hands.[9] Contaminated gloves should be disposed of immediately as hazardous waste.[9] |
| Respiratory Protection | All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][11][10] | The compound may cause respiratory irritation.[1][5] A fume hood is the primary engineering control to minimize respiratory exposure.[10] If work outside a hood is unavoidable and dust may be generated, a NIOSH-approved respirator is necessary.[4][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following protocol breaks down the handling process into distinct, manageable steps, each with its own safety considerations.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Detailed Handling Methodology
-
Preparation:
-
Before beginning any work, ensure the chemical fume hood has a current certification and is functioning correctly.[10]
-
Don all required PPE as outlined in the table above.[13]
-
Visually inspect the chemical container for any signs of damage or leakage.[11]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6][11]
-
-
Handling and Use (inside a chemical fume hood):
-
When weighing the solid compound, do so within the fume hood to contain any dust.[11] Use a spatula to carefully transfer the material, avoiding the creation of dust clouds.[11]
-
If dissolving the solid, slowly add the compound to the solvent to prevent splashing.
-
Always keep the container tightly sealed when not in use to prevent the release of vapors and contamination.[8][11]
-
-
Cleanup:
Disposal Plan: Managing Waste Streams
Improper disposal of this compound and associated materials can pose a risk to both personnel and the environment.
-
Solid Waste: Collect any unused or waste solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.[11]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[11]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical must be disposed of as hazardous waste.[9]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][11] Seek immediate medical attention.[11] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[11] Remove all contaminated clothing.[11] If irritation persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air.[6][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting.[11] Clean the mouth with water and drink plenty of water afterward.[11] Seek immediate medical attention.[6][11] |
In Case of a Spill: For small spills, ensure the area is well-ventilated and wear your full PPE.[11] Carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for disposal.[11][9] For liquid spills, use an inert absorbent material. Decontaminate the spill area thoroughly.
By implementing these rigorous safety measures, you can confidently handle this compound, ensuring a safe laboratory environment for yourself and your colleagues, and upholding the integrity of your scientific endeavors.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. (2025). Benchchem.
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. (2025). Benchchem.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside.
- SAFETY DATA SHEET - Butyl carbamate. (2022, November 15). Sigma-Aldrich.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University.
- Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Material Safety Data Sheet - tert-Butyl carbamate. (n.d.). Cole-Parmer.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tuckersafety.com [tuckersafety.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. restoredcdc.org [restoredcdc.org]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
